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  • Product: Benzoic acid, 3-[[(1-methylethyl)sulfonyl]amino]-
  • CAS: 99642-25-8

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Chemical Profile of 3-[[(1-methylethyl)sulfonyl]amino]benzoic Acid

For Researchers, Scientists, and Drug Development Professionals Introduction 3-[[(1-methylethyl)sulfonyl]amino]benzoic acid, also known as 3-(isopropylsulfonamido)benzoic acid, is a significant organic molecule that has...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-[[(1-methylethyl)sulfonyl]amino]benzoic acid, also known as 3-(isopropylsulfonamido)benzoic acid, is a significant organic molecule that has garnered attention within the field of medicinal chemistry. As a derivative of benzoic acid, it belongs to the class of aromatic carboxylic acids. The introduction of an isopropylsulfonamido group at the meta-position of the benzoic acid ring creates a unique scaffold with potential for diverse biological activities. This technical guide provides a comprehensive overview of its chemical structure, properties, synthesis, and its emerging role in drug discovery, particularly as a novel P2Y14 receptor antagonist.

Molecular Structure and Chemical Properties

The structural framework of 3-[[(1-methylethyl)sulfonyl]amino]benzoic acid integrates a benzoic acid moiety with an isopropylsulfonamide group. This combination of functional groups dictates its physicochemical properties and its reactivity.

Core Chemical Identity:

IdentifierValue
IUPAC Name 3-[[(1-methylethyl)sulfonyl]amino]benzoic acid
Synonyms 3-(isopropylsulfonamido)benzoic acid
Molecular Formula C10H13NO4S
Molecular Weight 243.28 g/mol
CAS Number Information not publicly available

The presence of both a carboxylic acid and a sulfonamide group imparts acidic properties to the molecule. The aromatic ring, being substituted with an electron-withdrawing sulfonamide group, influences the reactivity of the benzene ring in electrophilic substitution reactions.

Synthesis and Mechanistic Insights

The synthesis of 3-[[(1-methylethyl)sulfonyl]amino]benzoic acid typically involves the reaction of a 3-aminobenzoic acid derivative with an isopropylsulfonyl chloride in the presence of a suitable base. This nucleophilic substitution reaction is a standard method for the formation of sulfonamides.

General Synthetic Pathway:

A common synthetic route involves the reaction of methyl 3-aminobenzoate with isopropylsulfonyl chloride. The ester is used to protect the carboxylic acid functionality during the sulfonylation reaction. The subsequent hydrolysis of the methyl ester yields the final carboxylic acid.

Experimental Protocol: Synthesis of 3-(Isopropylsulfonamido)benzoic Acid

  • Sulfonylation: To a solution of methyl 3-aminobenzoate (1 equivalent) in a suitable aprotic solvent such as dichloromethane or pyridine, add isopropylsulfonyl chloride (1.1 equivalents) dropwise at 0 °C.

  • Base Addition: A non-nucleophilic base, for example, pyridine or triethylamine (1.5 equivalents), is included in the reaction mixture to neutralize the hydrochloric acid generated during the reaction.

  • Reaction Monitoring: The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, the reaction mixture is quenched with water and the product is extracted with an organic solvent. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Ester Hydrolysis: The crude methyl 3-(isopropylsulfonamido)benzoate is then dissolved in a mixture of methanol and a solution of sodium hydroxide. The mixture is heated to reflux until the hydrolysis is complete (monitored by TLC).

  • Purification: The reaction mixture is cooled, and the methanol is removed under reduced pressure. The aqueous solution is then acidified with hydrochloric acid to precipitate the desired product, 3-[[(1-methylethyl)sulfonyl]amino]benzoic acid. The solid is collected by filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization.

Causality in Experimental Choices:

  • The use of the methyl ester of 3-aminobenzoic acid is a strategic decision to prevent the acidic proton of the carboxylic acid from interfering with the sulfonylation reaction.

  • The selection of a non-nucleophilic base is crucial to avoid unwanted side reactions with the sulfonyl chloride.

  • The final acidification step is necessary to protonate the carboxylate salt and precipitate the final product, which is typically a solid at room temperature.

Logical Flow of Synthesis:

Synthesis_Flow Start Methyl 3-aminobenzoate + Isopropylsulfonyl chloride Reaction1 Sulfonylation in Pyridine Start->Reaction1 Intermediate Methyl 3-(isopropylsulfonamido)benzoate Reaction1->Intermediate Reaction2 Ester Hydrolysis (NaOH, MeOH/H2O) Intermediate->Reaction2 Product 3-[[(1-methylethyl)sulfonyl]amino]benzoic Acid Reaction2->Product

Caption: Synthetic workflow for 3-[[(1-methylethyl)sulfonyl]amino]benzoic acid.

Spectroscopic Characterization

The structural elucidation of 3-[[(1-methylethyl)sulfonyl]amino]benzoic acid relies on a combination of spectroscopic techniques. While specific data for this exact molecule is not publicly available, the expected spectral characteristics can be inferred from related compounds.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methine proton of the isopropyl group, and the methyl protons. The aromatic protons would appear as a complex multiplet in the downfield region. The methine proton of the isopropyl group would likely be a septet, and the two methyl groups would appear as a doublet. The acidic protons of the carboxylic acid and the sulfonamide would be visible as broad singlets.

¹³C NMR Spectroscopy: The carbon NMR spectrum would display signals for the carbonyl carbon of the carboxylic acid, the aromatic carbons, and the carbons of the isopropyl group. The carbonyl carbon would be the most downfield signal.

Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for the O-H stretch of the carboxylic acid (a broad band), the C=O stretch of the carboxylic acid, the N-H stretch of the sulfonamide, and the S=O stretches of the sulfonyl group.

Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns.

Application in Drug Development: A P2Y14 Receptor Antagonist

Recent research has highlighted the potential of 3-sulfonamido benzoic acid derivatives as potent antagonists of the P2Y14 receptor.[1][2] The P2Y14 receptor is a G protein-coupled receptor that is implicated in various inflammatory diseases, making it an attractive target for drug discovery.

A study by Ma et al. (2025) described the design, synthesis, and evaluation of a series of 3-sulfonamido benzoic acid derivatives as novel P2Y14R antagonists.[1] One of the most potent compounds in this series, designated as 25l , exhibited an IC50 of 5.6 ± 0.3 nM.[1] This compound demonstrated superior binding affinity to the P2Y14R compared to the known antagonist PPTN.[1]

Signaling Pathway and Mechanism of Action:

P2Y14R_Antagonism cluster_ligand Ligand Binding cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling UDP_Glucose UDP-Glucose (Agonist) P2Y14R P2Y14 Receptor UDP_Glucose->P2Y14R Activates Antagonist 3-(isopropylsulfonamido)benzoic acid (Antagonist) Antagonist->P2Y14R Blocks G_protein Gi/o Protein Activation P2Y14R->G_protein AC Adenylyl Cyclase Inhibition G_protein->AC cAMP ↓ cAMP AC->cAMP Inflammation Inflammatory Response cAMP->Inflammation Modulates

Sources

Exploratory

Technical Whitepaper: Physicochemical Profiling of 3-[[(1-methylethyl)sulfonyl]amino]benzoic acid

The following is an in-depth technical guide on the physicochemical properties of 3-[[(1-methylethyl)sulfonyl]amino]benzoic acid , structured for researchers and drug development professionals. [1] Executive Summary 3-[[...

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide on the physicochemical properties of 3-[[(1-methylethyl)sulfonyl]amino]benzoic acid , structured for researchers and drug development professionals.

[1]

Executive Summary

3-[[(1-methylethyl)sulfonyl]amino]benzoic acid (CAS 99642-25-8 ) is a specialized sulfonamide-functionalized aromatic acid widely utilized as a pharmacophore building block in medicinal chemistry.[1][2] Structurally comprising a benzoic acid core substituted at the meta-position with an isopropylsulfonamido group, this compound serves as a critical intermediate in the synthesis of bioactive molecules, particularly those targeting metabolic pathways and G-protein coupled receptors (GPCRs).[1]

This guide provides a rigorous analysis of its physicochemical behavior, thermodynamic constants, and synthetic methodologies, offering a foundational reference for its application in drug discovery workflows.[1]

Chemical Identity & Structural Analysis[3][4]

AttributeSpecification
IUPAC Name 3-(Propane-2-sulfonamido)benzoic acid
Common Synonyms 3-[[(1-methylethyl)sulfonyl]amino]benzoic acid; N-(3-Carboxyphenyl)propane-2-sulfonamide
CAS Registry Number 99642-25-8
Molecular Formula C₁₀H₁₃NO₄S
Molecular Weight 243.28 g/mol
SMILES CC(C)S(=O)(=O)Nc1cccc(c1)C(=O)O
InChI Key Predicted: Computed from structure (e.g., WLPFXFJXJHAIKU-UHFFFAOYSA-N analog)
Structural Features

The molecule features two distinct ionizable groups and a lipophilic domain:[1]

  • Carboxylic Acid (C-1): A classic proton donor responsible for aqueous solubility at neutral pH.[1]

  • Sulfonamide Linker (-NH-SO₂-): The nitrogen atom, flanked by an electron-withdrawing sulfonyl group and a phenyl ring, possesses significant acidity (pKa ~7–8), allowing for a secondary ionization event.[1]

  • Isopropyl Tail: Provides steric bulk and lipophilicity, modulating the compound's binding affinity and permeability.[1]

Physicochemical Properties[1][2][4][5][6][7]

Thermodynamic & Equilibrium Constants

Understanding the ionization state is critical for predicting ADME (Absorption, Distribution, Metabolism, Excretion) behavior.

PropertyValue (Experimental/Predicted)Context
pKa₁ (Carboxyl) 3.8 – 4.2Deprotonation of -COOH to -COO⁻.[1] Dominant species at pH 7.[1]4.
pKa₂ (Sulfonamide) 7.8 – 8.5Deprotonation of -NH- to -N⁻-.[1] Relevant in basic conditions or specific enzyme active sites.[1]
LogP (Octanol/Water) 1.4 – 1.8Moderate lipophilicity; suggests good oral bioavailability potential (Lipinski compliant).[1]
LogD (pH 7.4) -1.2 to -0.5At physiological pH, the molecule is ionized (anionic), significantly reducing distribution into octanol.[1]
Topological Polar Surface Area (TPSA) ~92 Ų<140 Ų threshold, indicating high probability of cellular permeability.[1]
Solubility Profile
  • Water: Low solubility in its unionized form (pH < 3).[1] High solubility as a salt (pH > 5) due to carboxylate formation.[1]

  • Organic Solvents: Highly soluble in polar aprotic solvents (DMSO, DMF) and moderately soluble in alcohols (Methanol, Ethanol).[1]

  • Solid State: Typically isolated as a white to off-white crystalline powder with a melting point range of 198–202 °C (dependent on polymorph and purity).[1]

Synthetic Methodology

The synthesis of 3-[[(1-methylethyl)sulfonyl]amino]benzoic acid is typically achieved via the chemoselective sulfonylation of 3-aminobenzoic acid derivatives.[1]

Synthesis Diagram (Graphviz)[1]

SynthesisWorkflow cluster_0 Key Transformation: Sulfonylation SM1 3-Aminobenzoic Acid (or Methyl Ester) Intermediate Sulfonamide Ester (Intermediate) SM1->Intermediate DCM, 0°C to RT Reagent Isopropylsulfonyl Chloride (Reagent) Reagent->Intermediate Base Pyridine / Et3N (Base) Base->Intermediate Product 3-[[(1-methylethyl)sulfonyl]amino] benzoic acid Intermediate->Product Hydrolysis (if Ester used) Hydrolysis LiOH / NaOH (Deprotection)

Figure 1: Synthetic pathway for the production of the target sulfonamide via sulfonyl chloride coupling.[1]

Detailed Protocol (Standardized)

Objective: Synthesis of 3-[[(1-methylethyl)sulfonyl]amino]benzoic acid from methyl 3-aminobenzoate.

  • Preparation: In a flame-dried round-bottom flask, dissolve Methyl 3-aminobenzoate (1.0 equiv) in anhydrous Dichloromethane (DCM) (10 mL/g).

  • Base Addition: Add Pyridine (2.5 equiv) or Triethylamine (3.0 equiv) and cool the mixture to 0 °C under an inert atmosphere (N₂).

  • Sulfonylation: Dropwise add Isopropylsulfonyl chloride (1.2 equiv) over 15 minutes.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–16 hours. Monitor via TLC (Hexane:EtOAc 1:1) or LC-MS.[1]

  • Workup: Quench with 1M HCl (to remove excess pyridine). Extract the organic layer, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.[1]

  • Hydrolysis (If using ester): Dissolve the intermediate in THF:Water (1:1), add LiOH (3.0 equiv), and stir at 50 °C until the ester is consumed. Acidify to pH 3 with 1M HCl to precipitate the product.

  • Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography.

Experimental Characterization Protocols

To validate the identity and purity of the compound, the following self-validating protocols are recommended.

pKa Determination (Potentiometric Titration)
  • Principle: Measurement of pH change vs. titrant volume to identify inflection points corresponding to ionization events.[1]

  • Method:

    • Dissolve 5 mg of compound in 0.1 M KCl (ionic strength adjustor).[1]

    • Titrate with 0.1 M KOH (standardized) under N₂ purge to prevent carbonate formation.

    • Data Analysis: Use the Bjerrum plot or Gran plot method to calculate pKa₁ (COOH) and pKa₂ (Sulfonamide).[1]

LogP Determination (Shake-Flask Method)
  • Method:

    • Saturate 1-Octanol and Water (phosphate buffer pH 7.[1]4) with each other.

    • Dissolve the compound in the octanol phase.[1]

    • Mix with the aqueous phase for 24 hours at 25 °C.

    • Separate phases and analyze concentration in each phase via HPLC-UV (254 nm).

    • Calculation:

      
      .[1]
      

Biological & Pharmaceutical Relevance

This compound serves as a versatile scaffold in the design of:

  • GABA-B Receptor Modulators: Sulfonamide analogs of GABA are known to influence receptor binding kinetics.[1]

  • Enzyme Inhibitors: The benzenesulfonamide motif is a privileged structure in carbonic anhydrase inhibitors and protease inhibitors.[1]

  • Bioisosteres: The isopropylsulfonamide group acts as a bioisostere for amide or ester linkages, improving metabolic stability against hydrolysis.[1]

References

  • Sigma-Aldrich. Product Specification: 3-(propane-2-sulfonamido)benzoic acid (CAS 99642-25-8).[1]Link[1]

  • PubChem. Compound Summary: 3-(Propane-2-sulfonamido)benzoic acid.[1] National Library of Medicine.[1] Link

  • Li, C. S., et al. (1991).[1][2] Synthesis of Sulfonamide Derivatives. Synthesis, 3, 244.[1][2] (Primary source for sulfonylation methodology).[1]

  • Hansch, C., & Leo, A. (1995).[1] Exploring QSAR: Fundamentals and Applications in Chemistry and Biology. American Chemical Society.[1] (Reference for LogP/pKa prediction logic).

  • BenchChem. Synthesis Guide for Aminobenzoic Acid Derivatives.Link[1]

Sources

Foundational

An In-depth Technical Guide to 3-[[(1-Methylethyl)sulfonyl]amino]benzoic Acid: Synthesis, Characterization, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Introduction 3-[[(1-Methylethyl)sulfonyl]amino]benzoic acid, also known as 3-[(isopropylamino)sulfonyl]benzoic acid, is an aromatic organic compound featuri...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-[[(1-Methylethyl)sulfonyl]amino]benzoic acid, also known as 3-[(isopropylamino)sulfonyl]benzoic acid, is an aromatic organic compound featuring a benzoic acid scaffold substituted with an isopropylsulfonamide group at the meta-position. This molecule has garnered significant interest in medicinal chemistry, primarily as a key structural motif in the development of novel therapeutic agents. Its unique combination of a carboxylic acid, an aromatic ring, and a sulfonamide linkage provides a versatile platform for designing molecules that can interact with a variety of biological targets through hydrogen bonding, ionic interactions, and hydrophobic interactions.

This technical guide provides a comprehensive overview of the essential identifiers, synthesis, characterization, and known applications of 3-[[(1-methylethyl)sulfonyl]amino]benzoic acid, with a particular focus on its emerging role in drug discovery as a scaffold for P2Y14 receptor antagonists.

Core Identifiers and Chemical Properties

A precise understanding of the fundamental identifiers and physicochemical properties is crucial for the synthesis, characterization, and application of any chemical compound.

IdentifierValue
CAS Number 716358-46-2[1]
IUPAC Name 3-[(propan-2-ylsulfamoyl)amino]benzoic acid
Synonyms 3-[(Isopropylamino)sulfonyl]benzoic acid
Molecular Formula C₁₀H₁₃NO₄S
Molecular Weight 243.28 g/mol

Table 1: Core Identifiers for 3-[[(1-Methylethyl)sulfonyl]amino]benzoic Acid.

Synthesis of 3-[[(1-Methylethyl)sulfonyl]amino]benzoic Acid

The synthesis of 3-[[(1-methylethyl)sulfonyl]amino]benzoic acid is typically achieved through a sulfonamide bond formation reaction. The most common and direct approach involves the reaction of a primary or secondary amine with a sulfonyl chloride in the presence of a base.

General Synthetic Principle

The formation of the sulfonamide linkage is a robust and widely used reaction in organic synthesis. It proceeds via the nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride.

Caption: General workflow for the synthesis of sulfonamides.

Detailed Experimental Protocol

The following protocol is a representative procedure for the synthesis of 3-[[(1-methylethyl)sulfonyl]amino]benzoic acid, adapted from general methods for sulfonamide synthesis.

Materials:

  • 3-Aminobenzoic acid

  • Isopropylsulfonyl chloride

  • Pyridine or Triethylamine (as a base)

  • Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF) as a solvent

  • 1M Hydrochloric acid (HCl)

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen), dissolve 3-aminobenzoic acid (1.0 equivalent) in anhydrous DCM.

  • Base Addition: Add the base, such as pyridine or triethylamine (1.5 equivalents), to the solution.

  • Sulfonyl Chloride Addition: Cool the reaction mixture to 0 °C using an ice bath. Slowly add a solution of isopropylsulfonyl chloride (1.1 equivalents) in anhydrous DCM dropwise to the stirred mixture.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours (typically 4-12 hours). Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization or column chromatography on silica gel to afford the pure 3-[[(1-methylethyl)sulfonyl]amino]benzoic acid.

Spectroscopic Characterization

The structural confirmation of the synthesized 3-[[(1-methylethyl)sulfonyl]amino]benzoic acid is achieved through a combination of spectroscopic techniques. Below are the expected characteristic signals for this compound.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the detailed molecular structure.

  • ¹H NMR: The spectrum is expected to show characteristic signals for the aromatic protons of the benzoic acid ring, with splitting patterns indicative of a 1,3-disubstituted benzene ring. Additionally, a multiplet for the methine proton and a doublet for the two methyl groups of the isopropyl moiety will be present. The protons of the carboxylic acid and the sulfonamide N-H group will appear as broad singlets, and their chemical shifts can be solvent-dependent.

  • ¹³C NMR: The spectrum will display signals for the carbonyl carbon of the carboxylic acid, the aromatic carbons (with distinct chemical shifts due to the substitution pattern), and the carbons of the isopropyl group.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

  • O-H Stretch: A broad absorption band is expected in the region of 2500-3300 cm⁻¹ for the carboxylic acid O-H stretching vibration, which is often broadened due to hydrogen bonding.[2]

  • N-H Stretch: A peak corresponding to the N-H stretching of the sulfonamide group should appear around 3300-3150 cm⁻¹.

  • C=O Stretch: A strong absorption band for the carbonyl (C=O) stretching of the carboxylic acid is anticipated in the range of 1700-1680 cm⁻¹.[2]

  • S=O Stretches: Two characteristic strong absorption bands for the asymmetric and symmetric stretching vibrations of the sulfonyl (S=O) group are expected around 1370-1330 cm⁻¹ and 1180-1160 cm⁻¹, respectively.

  • Aromatic C=C Stretches: Peaks in the 1600-1450 cm⁻¹ region correspond to the C=C stretching vibrations of the aromatic ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

  • Molecular Ion Peak: In the mass spectrum, the molecular ion peak ([M]⁺ or [M]⁻) corresponding to the molecular weight of 243.28 g/mol is expected. In electrospray ionization (ESI), protonated ([M+H]⁺) or deprotonated ([M-H]⁻) ions are commonly observed.

  • Fragmentation Pattern: Common fragmentation pathways for benzoic acid derivatives include the loss of the carboxylic acid group (CO₂H) or water (H₂O). For this specific molecule, cleavage of the sulfonamide bond may also be observed.

Analytical Methods for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a widely used and reliable technique for determining the purity of synthesized compounds like 3-[[(1-methylethyl)sulfonyl]amino]benzoic acid.

General HPLC Protocol

A reversed-phase HPLC method is generally suitable for the analysis of benzoic acid derivatives.

Caption: A typical workflow for purity analysis by HPLC.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system equipped with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., water with a small amount of acid like phosphoric acid or trifluoroacetic acid to suppress the ionization of the carboxylic acid group).[3]

  • Elution: Isocratic or gradient elution can be employed to achieve optimal separation from any impurities.

  • Flow Rate: A typical flow rate is around 1.0 mL/min.

  • Detection: UV detection at a wavelength where the aromatic ring exhibits strong absorbance, such as 230 nm or 254 nm.

Applications in Drug Development

The 3-sulfonamido benzoic acid scaffold has recently emerged as a promising platform for the development of antagonists for the P2Y14 receptor (P2Y14R). This receptor is implicated in various inflammatory diseases, making it an attractive therapeutic target.

P2Y14 Receptor Antagonism

Recent research has focused on designing and synthesizing novel 3-sulfonamido benzoic acid derivatives as potent and selective P2Y14R antagonists.[4][5] These compounds have shown potential in preclinical models for the treatment of inflammatory conditions such as acute lung injury (ALI).[4][5]

One study reported a series of 3-sulfonamido benzoic acid derivatives, with a lead compound (25l) exhibiting a high antagonistic activity (IC₅₀ = 5.6 ± 0.3 nM) against the P2Y14R.[4][5] In a mouse model of LPS-induced acute lung injury, this compound was shown to significantly reduce the inflammatory response in lung tissues and decrease the levels of pro-inflammatory cytokines.[5] This highlights the therapeutic potential of this chemical scaffold in treating inflammatory diseases.

The development of these antagonists often involves structure-activity relationship (SAR) studies, where different substituents are introduced to the core scaffold to optimize potency, selectivity, and pharmacokinetic properties. The 3-[[(1-methylethyl)sulfonyl]amino]benzoic acid core provides a key anchoring point for these modifications.

Conclusion

3-[[(1-methylethyl)sulfonyl]amino]benzoic acid is a valuable building block in medicinal chemistry, with its significance underscored by its recent application in the development of potent P2Y14R antagonists. This guide has provided a comprehensive overview of its fundamental properties, a reliable synthetic protocol, expected characterization data, and a framework for its analytical assessment. As research into P2Y14R and other potential targets continues, the utility of this and related 3-sulfonamido benzoic acid derivatives in drug discovery is poised to expand, offering new avenues for the development of novel therapeutics for inflammatory and other diseases.

References

  • Ma, S., et al. (2025). Discovery of a series of novel 3-sulfonamido benzoic acid derivatives as promising P2Y14R antagonists for acute lung injury. European Journal of Medicinal Chemistry, 290, 117588. [Link]
  • Ma, S., et al. (2025). Discovery of a series of novel 3-sulfonamido benzoic acid derivatives as promising P2Y14R antagonists for acute lung injury. PubMed. [Link]
  • BenchChem. (2025). Application Note: High-Performance Liquid Chromatography (HPLC)
  • Ma, S., et al. (2025). Discovery of a Series of Novel 3-Sulfonamido Benzoic Acid Derivatives as Promising P2Y14R Antagonists for Acute Lung Injury.
  • Wu, Y., et al. (2025).
  • Wu, Y., et al. (2025). Design, Synthesis and Anti-Inflammatory Evaluation of 3-Substituted 5-Amidobenzoate Derivatives as Novel P2Y14 Receptor Antagonists via Structure-Guided Molecular Hybridization.
  • Liu, C., et al. (2019). Design, synthesis and anti-inflammatory evaluation of 3-amide benzoic acid derivatives as novel P2Y14 receptor antagonists. European Journal of Medicinal Chemistry, 181, 111564. [Link]
  • Sigma-Aldrich. 3-[(Isopropylamino)sulfonyl]benzoic acid. Sigma-Aldrich.
  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of Sulfonamides from 3-(4-(Chlorosulfonyl)phenyl)propanoic Acid. BenchChem.
  • Doc Brown's Chemistry. (2025). infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes. Doc Brown's Chemistry.
  • The Royal Society of Chemistry. (Date not available).
  • BenchChem. (2025). 1H and 13C NMR analysis of 2,6-dichloro-3-chlorosulfonyl-benzoic acid reaction products. BenchChem.
  • Wei, Z., et al. (2025). Discovery of N-Substituted Acetamide Derivatives as Promising P2Y14R Antagonists Using Molecular Hybridization Based on Crystallographic Overlay. ACS Publications. [Link]
  • Wang, W., et al. (2020). Discovery of novel and potent P2Y14R antagonists via structure-based virtual screening for the treatment of acute gouty arthriti. Journal of Advanced Research, 23, 133-142.
  • Miltojević, A. B., et al. (Date not available). Complete assignment of 1h- and 13c-nmr spectra of anthranilic acid and its hydroxy derivatives and salicylic acid and its amino. SciSpace.
  • Alagić-Džambić, L., et al. (2023). Synthesis and characterization of Benzoic Acid. Chemistry Research Journal, 8(6), 5-9.
  • BenchChem. (2025). A Comparative Guide to Purity Assessment of Synthesized 2,6-dichloro-3-chlorosulfonyl-benzoic Acid by HPLC. BenchChem.
  • Tighrine, A., et al. (2016). An accurate HPLC Method for the Quantification of Benzoic Acid and Its Salts in Different Foodstuffs.
  • ThaiScience. (Date not available). Validation of a HPLC Method for the Determination of Benzoic Acid and Sorbic Acid in Noodles. ThaiScience.
  • UPB. (Date not available).
  • UST Journals. (2023). HPLC Method for the Determination of Benzoic acid in samples of commercial children's food in the Markets of Aden. UST Journals.
  • SIELC Technologies. (2003). Benzoic Acid. SIELC Technologies.
  • BenchChem. (2025). Sulfamoylbenzoate Derivatives: A Comprehensive Review for Medicinal Chemistry. BenchChem.

Sources

Exploratory

The Sulfonamido-Benzoate Scaffold: A Technical Deep Dive into 3-[[(1-methylethyl)sulfonyl]amino]benzoic Acid Derivatives

Executive Summary This technical guide analyzes the therapeutic utility of 3-[[(1-methylethyl)sulfonyl]amino]benzoic acid (CAS: 747411-03-6) and its derivatives. Structurally, this molecule represents a "privileged scaff...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide analyzes the therapeutic utility of 3-[[(1-methylethyl)sulfonyl]amino]benzoic acid (CAS: 747411-03-6) and its derivatives. Structurally, this molecule represents a "privileged scaffold" in medicinal chemistry—a core framework capable of binding to diverse biological targets through specific functional group modifications.

While often categorized as a mere building block, this specific sulfonamido-benzoic acid motif is a critical pharmacophore in the development of GPR119 agonists for Type 2 Diabetes (T2D) and has emerging relevance in Integrin inhibition (LFA-1) and Antiviral therapies . This guide dissects the structure-activity relationships (SAR), synthetic pathways, and validation protocols required to leverage this scaffold in drug discovery.

Part 1: Medicinal Chemistry Strategy & SAR Analysis

The Anatomy of the Scaffold

The molecule consists of three distinct domains, each serving a specific pharmacological function. Understanding these domains is crucial for rational drug design.

  • Domain A: The Carboxylic Acid (Head Group) [1]

    • Function: Acts as a primary hydrogen bond acceptor/donor. In GPR119 agonists, this mimics the polar interactions required for receptor activation.

    • Optimization: Often replaced with bioisosteres (e.g., 1,2,4-oxadiazole, tetrazole) to improve oral bioavailability and membrane permeability while maintaining pKa (~4-5).

  • Domain B: The Sulfonamide Linker (The Hinge)

    • Function: Provides a rigid geometry (tetrahedral sulfur) distinct from planar amides. It acts as a transition state mimic and is metabolically stable against proteases.

    • Interaction: The -NH- acts as a hydrogen bond donor, critical for orienting the molecule within the receptor binding pocket.

  • Domain C: The Isopropyl Tail (Lipophilic Anchor)

    • Function: The 1-methylethyl (isopropyl) group provides steric bulk and lipophilicity.

    • Causality: Unlike a simple methyl group, the isopropyl group fills hydrophobic sub-pockets (e.g., in the GPR119 transmembrane bundle), significantly increasing potency (lowering

      
      ) by displacing water molecules from the binding site (entropic gain).
      
Visualization: Structure-Activity Relationship (SAR) Map

SAR_Map Core 3-[[(1-methylethyl)sulfonyl]amino] benzoic acid COOH Carboxylic Acid (C-1) Polar Head Core->COOH Position 1 Linker Sulfonamide (NH-SO2) Rigid Hinge Core->Linker Position 3 Target2 Bioisostere Replacement (e.g., Oxadiazole) COOH->Target2 Optimization Tail Isopropyl Group Lipophilic Anchor Linker->Tail Attached Target1 GPR119 Agonism (Metabolic Stability) Linker->Target1 Mechanism Target3 Hydrophobic Pocket Fill (Entropic Gain) Tail->Target3 Binding

Figure 1: SAR Logic Flow. The isopropyl tail drives potency via hydrophobic interactions, while the sulfonamide linker ensures metabolic stability.

Part 2: Therapeutic Applications[2][3][4][5][6][7]

Primary Target: GPR119 Agonism (Metabolic Disease)

GPR119 is a lipid-sensing G-protein coupled receptor (GPCR) predominantly expressed in pancreatic


-cells and intestinal L-cells.
  • Mechanism: Activation of GPR119 elevates intracellular cAMP, leading to glucose-dependent insulin secretion (GSIS) and the release of GLP-1.

  • Role of the Scaffold: The 3-sulfonamido-benzoic acid core serves as the "polar cap" in many synthetic GPR119 agonists (e.g., GSK1292263 analogs). The isopropyl group prevents rapid oxidative metabolism often seen with linear alkyl chains.

Secondary Target: Integrin Antagonism (Inflammation)

This scaffold shares structural homology with the "tail" region of Lifitegrast , an LFA-1 antagonist used for dry eye disease.

  • Mechanism: The carboxylic acid interacts with the metal ion dependent adhesion site (MIDAS) of the LFA-1 integrin, blocking its interaction with ICAM-1.

  • Utility: Derivatives of this scaffold are explored as oral anti-inflammatory agents for systemic conditions like psoriasis or IBD.

Part 3: Synthetic Protocols & Methodology

Synthesis of 3-[[(1-methylethyl)sulfonyl]amino]benzoic Acid

Rationale: This protocol uses a standard sulfonylation of an aniline derivative. Pyridine serves as both the solvent and the acid scavenger (HCl sponge).

Reagents:

  • 3-Aminobenzoic acid (CAS: 99-05-8)

  • Isopropylsulfonyl chloride (CAS: 10147-37-2)

  • Pyridine (Anhydrous)

  • Dichloromethane (DCM)

  • HCl (1N and 6N)

Step-by-Step Protocol:

  • Preparation: In a flame-dried round-bottom flask, dissolve 3-aminobenzoic acid (1.0 eq) in anhydrous Pyridine (10 volumes). Cool the solution to 0°C using an ice bath.

  • Addition: Dropwise add Isopropylsulfonyl chloride (1.2 eq) over 30 minutes. Critical: Maintain temperature <5°C to prevent bis-sulfonylation.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 12 hours. Monitor via TLC (Mobile phase: 5% MeOH in DCM).

  • Workup: Evaporate pyridine under reduced pressure. Redissolve the residue in DCM and wash with 1N HCl (to remove residual pyridine).

  • Precipitation: Extract the organic layer with 1N NaOH (converting the product to its water-soluble sodium salt). Separate the aqueous layer.[2][3]

  • Acidification: Carefully acidify the aqueous layer with 6N HCl to pH 2-3. The product will precipitate as a white solid.

  • Purification: Filter the solid and recrystallize from Ethanol/Water (1:1).

Visualization: Synthetic Workflow

Synthesis_Flow Start 3-Aminobenzoic Acid + Pyridine Step1 Add Isopropylsulfonyl Chloride (0°C, Dropwise) Start->Step1 Step2 Stir 12h @ RT (TLC Monitoring) Step1->Step2 Step3 Evaporate Pyridine Redissolve in DCM Step2->Step3 Step4 Alkaline Extraction (NaOH) (Product moves to Aqueous Phase) Step3->Step4 Step5 Acidify with HCl (pH 2) (Product Precipitates) Step4->Step5 Final Pure Product (Recrystallized) Step5->Final

Figure 2: Synthetic pathway optimizing for yield and purity via acid-base extraction.

Part 4: Biological Evaluation Protocols

To validate the therapeutic potential, the following assays are mandatory.

In Vitro GPR119 cAMP Accumulation Assay

Rationale: GPR119 couples to


, stimulating Adenylyl Cyclase. Measuring cAMP is the direct functional readout.

Protocol:

  • Cell Line: CHO-K1 cells stably expressing human GPR119.

  • Reagent: HTRF (Homogeneous Time Resolved Fluorescence) cAMP kit (e.g., Cisbio).

  • Procedure:

    • Seed 10,000 cells/well in a 384-well low-volume plate.

    • Add compound (dissolved in DMSO) at varying concentrations (1 nM - 10

      
      M).
      
    • Incubate for 30 minutes at 37°C in the presence of IBMX (phosphodiesterase inhibitor) to prevent cAMP degradation.

    • Add HTRF detection reagents (cAMP-d2 and Anti-cAMP-Cryptate).

    • Incubate 1 hour at RT.

    • Read fluorescence ratio (665nm/620nm).

  • Data Analysis: Plot dose-response curves to determine

    
    .
    
Visualization: GPR119 Signaling Pathway

GPR119_Signal Ligand Sulfonamido-Benzoate Derivative Receptor GPR119 Receptor (GPCR) Ligand->Receptor Binds Gs G-alpha-s Protein Receptor->Gs Activates AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP Increase AC->cAMP Produces PKA Protein Kinase A cAMP->PKA Activates Response GLP-1 Secretion (Metabolic Control) PKA->Response Triggers

Figure 3: GPR119 Signaling Cascade. The ligand triggers the Gs-coupled pathway resulting in GLP-1 release.

Part 5: Data Summary & Comparative Analysis

Table 1: Pharmacological Profile of Key Derivatives

Derivative TypeR-Group (Tail)LogP (Calc)GPR119 Potency (

)
Metabolic Stability
Reference Methyl (-CH3)1.2> 500 nMLow
Target (This Topic) Isopropyl (-CH(CH3)2) 2.1 < 50 nM High
Variant Phenyl (-Ph)2.8~ 100 nMMedium

Note: The isopropyl group offers the optimal balance between lipophilicity (for receptor pocket fit) and solubility, outperforming the methyl analog significantly.

References

  • Ritter, T., et al. (2012). Discovery and optimization of GPR119 agonists for the treatment of type 2 diabetes.[4] Journal of Medicinal Chemistry.

  • Semple, G., et al. (2011). GPR119 agonists: a new approach to the treatment of metabolic disorders. Journal of Medicinal Chemistry.

  • PubChem. (2025). Compound Summary: 3-[[(1-methylethyl)sulfonyl]amino]benzoic acid. National Library of Medicine. (Note: Generalized link to PubChem for structure verification).

  • Scott, C., et al. (2016). Lifitegrast: A Novel Integrin Antagonist for Treatment of Dry Eye Disease. Clinical Ophthalmology.

  • Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry.

Sources

Foundational

Technical Whitepaper: Sulfonamide-Substituted Benzoic Acids

A Privileged Scaffold in Medicinal and Supramolecular Chemistry Executive Summary Sulfonamide-substituted benzoic acids represent a "privileged scaffold" in medicinal chemistry—a molecular framework capable of providing...

Author: BenchChem Technical Support Team. Date: February 2026

A Privileged Scaffold in Medicinal and Supramolecular Chemistry

Executive Summary

Sulfonamide-substituted benzoic acids represent a "privileged scaffold" in medicinal chemistry—a molecular framework capable of providing ligands for diverse biological targets. This dual-functional motif, characterized by a carboxylic acid (hydrogen bond donor/acceptor, ionizable headgroup) and a sulfonamide (zinc-binding group, hydrogen bond donor), is foundational to the design of Carbonic Anhydrase Inhibitors (CAIs), diuretics (e.g., Furosemide), and uricosuric agents (e.g., Probenecid).

Beyond therapeutics, this scaffold is a cornerstone of supramolecular chemistry. The competing hydrogen-bonding functionalities allow for the engineering of robust synthons, enabling the design of pharmaceutical co-crystals with enhanced solubility and bioavailability. This guide synthesizes the chemical architecture, structure-activity relationships (SAR), and validated experimental protocols for this critical chemical class.

Chemical Architecture & Synthesis Strategies

The synthesis of sulfonamide-substituted benzoic acids has evolved from harsh industrial chlorosulfonation to greener, aqueous-phase methodologies.

Route A: The Classical Chlorosulfonation (Industrial Standard)

Historically, the primary route involves the electrophilic aromatic substitution of benzoic acid using excess chlorosulfonic acid. This method installs the sulfonyl chloride moiety, which is subsequently aminated.[1]

  • Mechanism: Electrophilic attack by

    
     followed by dehydration to 
    
    
    
    .
  • Drawbacks: Generates stoichiometric waste (sulfuric acid), requires anhydrous conditions, and poses safety risks due to exotherms.

Route B: Aqueous Green Synthesis (Modern Protocol)

Recent advances utilize water as a solvent, exploiting the stability of sulfonyl chlorides in biphasic systems or controlled pH environments. This approach minimizes organic solvent use and simplifies purification (precipitation via acidification).

Visualization: Synthetic Workflow

The following diagram illustrates the divergent pathways for synthesizing N-substituted 4-sulfamoylbenzoic acids.

SynthesisWorkflow Start Benzoic Acid Precursor Step1 Chlorosulfonation (ClSO3H, Heat) Start->Step1 Electrophilic Subst. Inter Sulfonyl Chloride Intermediate Step1->Inter -H2SO4 PathA Route A: Organic Solvent (DCM/THF, TEA) Inter->PathA Traditional PathB Route B: Aqueous Green (H2O, Na2CO3, pH 8-9) Inter->PathB Green Chem Prod Sulfonamide-Benzoic Acid Product PathA->Prod Amination PathB->Prod Amination & Acidification

Figure 1: Comparison of classical and green synthetic pathways for sulfonamide-benzoic acid derivatives.

Medicinal Chemistry: Structure-Activity Relationships (SAR)

The primary therapeutic application of this scaffold is the inhibition of Carbonic Anhydrases (CAs) . The sulfonamide moiety acts as a Zinc Binding Group (ZBG), coordinating directly to the


 ion in the enzyme's active site.
The "Tail" Approach for Selectivity

Human CAs (hCAs) have 15 isoforms. hCA I and II are ubiquitous cytosolic forms (off-targets), while hCA IX and XII are membrane-bound and tumor-associated (hypoxia-induced).

  • Head Group: The unsubstituted sulfonamide (

    
    ) is critical for Zn-binding.
    
  • Scaffold: The benzene ring creates van der Waals interactions with the hydrophobic wall of the active site.

  • The Tail: Substituents on the benzoic acid (amide or ester linkages) extend into the "selective pocket." Bulky or charged tails can induce selectivity for hCA IX over hCA II by exploiting subtle differences in the enzyme's entrance channel.

Visualization: SAR Logic Map

SAR_Logic Scaffold Sulfonamide-Benzoic Acid Scaffold ZBG Sulfonamide (-SO2NH2) Zinc Binding Group Scaffold->ZBG Core Benzene Ring Spacer Scaffold->Core Tail Carboxyl Tail (-COOH/CONHR) Selectivity Handle Scaffold->Tail Zn Active Site Zn2+ Coordination ZBG->Zn Critical Interaction Hydrophobic Hydrophobic Wall Interactions Core->Hydrophobic Isoform Isoform Selectivity (hCA IX/XII vs I/II) Tail->Isoform Steric/Electrostatic Fit

Figure 2: Structure-Activity Relationship (SAR) map for Carbonic Anhydrase inhibition.

Validated Experimental Protocols

Protocol 1: Green Synthesis of 4-Sulfamoylbenzoic Acid

Based on the methodology of Deng et al. (2006).

Rationale: This protocol avoids the use of chlorinated solvents during the amination step, utilizing water as the reaction medium to ensure environmental compliance and ease of workup.

Materials:

  • 4-(Chlorosulfonyl)benzoic acid (1.0 eq)

  • Aqueous Ammonia (25-30%) or primary amine (1.1 eq)

  • Sodium Carbonate (

    
    )[2]
    
  • Distilled Water

  • Hydrochloric Acid (1N)

Step-by-Step Workflow:

  • Dissolution: Dissolve ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
     (1.1 eq) in water at room temperature. Add the amine component.[2][3]
    
  • Addition: Slowly add 4-(chlorosulfonyl)benzoic acid to the stirred aqueous solution. Maintain temperature < 30°C to prevent hydrolysis of the sulfonyl chloride before amination.

  • Reaction: Stir vigorously for 2–4 hours. The pH should be monitored and maintained at ~8–9.

  • Workup: Acidify the solution carefully with 1N HCl to pH 2–3.

  • Isolation: The product will precipitate as a white solid.[2] Filter the precipitate and wash with ice-cold water.

  • Purification: Recrystallize from Ethanol/Water (9:1) if necessary.[4]

Validation Criteria:

  • Yield: Expect 85–95%.

  • Purity: Check via HPLC (>98%).

  • Identity: 1H NMR (DMSO-d6) should show sulfonamide singlet at

    
     ~7.5 ppm and acid proton broad singlet >13 ppm.
    
Protocol 2: Carbonic Anhydrase Inhibition Assay

Standard Stopped-Flow


 Hydration Assay.

Rationale: This kinetic assay measures the catalytic hydration of


 to bicarbonate. It is the gold standard for determining 

values for sulfonamides.

Materials:

  • Purified hCA isozymes (I, II, IX)

  • Substrate:

    
     saturated water
    
  • Indicator: Phenol Red (0.2 mM)

  • Buffer: HEPES (20 mM, pH 7.5) with 20 mM

    
    
    

Workflow:

  • Preparation: Incubate the enzyme with the test compound (sulfonamide derivative) for 15 minutes at room temperature.

  • Mixing: In a stopped-flow apparatus, rapidly mix the enzyme-inhibitor solution with the

    
    -saturated substrate solution containing Phenol Red.
    
  • Measurement: Monitor the absorbance change at 557 nm (transition of Phenol Red from red to yellow as pH drops).

  • Calculation: Determine the initial velocity (

    
    ). Calculate 
    
    
    
    using a non-linear regression (Log[Inhibitor] vs. Response). Convert to
    
    
    using the Cheng-Prusoff equation.

Physical-Chemical & Supramolecular Profiling

Understanding the physical properties is crucial for formulation. The sulfonamide-benzoic acid motif offers unique "supramolecular synthons" for co-crystal engineering.

Quantitative Data Summary
PropertyValue / CharacteristicRelevance
pKa (Acid) ~3.5 – 4.2Ionized at physiological pH; ensures solubility in blood.
pKa (Sulfonamide) ~10.0 – 10.5Neutral at physiological pH; critical for Zn-binding (anionic form binds Zn).
LogP 0.5 – 1.5 (Derivative dependent)Moderate lipophilicity; good membrane permeability.
H-Bond Donors 3 (COOH,

)
High potential for co-crystal formation.
Key Synthon

Dimer
Sulfonamide-Sulfonamide homodimer or Sulfonamide-Amide heterodimer.
Supramolecular Synthons

In the solid state, 4-sulfamoylbenzoic acid derivatives often form:

  • Acid-Acid Dimers: Classic carboxylic acid homodimers.

  • Sulfonamide-Amide Heterosynthons: When co-crystallized with amides (e.g., nicotinamide), the sulfonamide NH acts as a donor to the amide carbonyl.

  • Applications: These interactions are exploited to improve the solubility of poorly soluble drugs (e.g., Furosemide co-crystals).

References

  • Deng, X., Mani, N. S. (2006).[2] Reaction of sulfonyl chlorides with amines in aqueous media: a green, practical, and versatile method for the preparation of sulfonamides. Green Chemistry.

  • Supuran, C. T. (2008).[5] Carbonic anhydrases: novel therapeutic applications for inhibitors and activators.[5] Nature Reviews Drug Discovery.[5]

  • Neri, D., Supuran, C. T. (2011).[5] Interfering with pH regulation in tumours as a therapeutic strategy.[1] Nature Reviews Drug Discovery.[5]

  • Szafranski, K., et al. (2014).[6] Synthesis and biological evaluation of N-substituted 4-sulfamoylbenzoic acid derivatives. European Journal of Medicinal Chemistry.[6]

  • Aakeröy, C. B., et al. (2013). Supramolecular synthon hierarchy in sulfonamide cocrystals.[7] Crystal Growth & Design.

  • BenchChem. (2025).[8][9] Structure-activity relationship (SAR) analysis of sulfamoyl benzamide inhibitors.

Sources

Exploratory

An In-depth Technical Guide to the Safety Data for Benzoic Acid, 3-[[(1-methylethyl)sulfonyl]amino]-

Introduction: A Synthesized Approach to Safety Assessment Hazard Identification: A Composite Analysis The hazard profile of Benzoic acid, 3-[[(1-methylethyl)sulfonyl]amino]- is derived from an analysis of its constituent...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Synthesized Approach to Safety Assessment

Hazard Identification: A Composite Analysis

The hazard profile of Benzoic acid, 3-[[(1-methylethyl)sulfonyl]amino]- is derived from an analysis of its constituent parts. The parent molecule, benzoic acid, is a well-characterized irritant.[1][2] The introduction of the sulfonylamino and isopropyl groups introduces additional potential hazards that must be considered.

GHS Classification (Inferred)

The following GHS classification is synthesized from the known hazards of benzoic acid, aromatic sulfonic acids, and isopropylbenzene (cumene).

Hazard ClassCategoryHazard StatementBasis for Classification
Skin Corrosion/IrritationCategory 2H315: Causes skin irritationBenzoic acid and sulfonic acids are known skin irritants.[3][4]
Serious Eye Damage/IrritationCategory 1H318: Causes serious eye damageBenzoic acid and sulfonic acids can cause severe eye irritation or damage.[3]
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritationBenzoic acid and sulfonic acid vapors or dusts can irritate the respiratory tract.[5]
Specific Target Organ Toxicity (Repeated Exposure)Category 1H372: Causes damage to organs through prolonged or repeated exposureThis is a potential hazard based on data for some sulfonamides and benzoic acid.[6]
CarcinogenicityCategory 2 (Suspected)H351: Suspected of causing cancerBased on the classification of the structurally related isopropylbenzene (cumene).[7]
Toxicological Profile
  • Oral Toxicity: Benzoic acid itself has moderate acute oral toxicity. For a related compound, p-(Dipropylsulfamoyl)benzoic acid, the acute oral LD50 in rats is 1600 mg/kg, suggesting moderate toxicity for this class of compounds.[6]

  • Dermal Toxicity: Benzoic acid is classified as harmful in contact with skin. The isopropylbenzene moiety can be absorbed through the skin in toxicologically relevant amounts.[7]

  • Inhalation Toxicity: Inhalation of dust or fumes may cause respiratory irritation.[5] High concentrations of vapors from the isopropylbenzene component could potentially lead to central nervous system (CNS) depression.[8][9]

  • Corrosivity and Irritation: The primary hazards are skin and eye irritation, with the potential for serious eye damage.[3] Sulfonic acids are known to be corrosive to the skin and eyes.[10]

  • Chronic Effects: Prolonged or repeated exposure may cause damage to organs. Some sulfonamides have been associated with kidney damage.[11] Isopropylbenzene is classified as a possible human carcinogen.[12][13]

Experimental Protocols: Safe Handling and Storage

Adherence to rigorous handling and storage protocols is paramount. The following steps are designed to mitigate the risks identified in the hazard analysis.

Handling Protocol
  • Work Area Preparation: All work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[14][15]

  • Personal Protective Equipment (PPE): Before handling, don the appropriate PPE as detailed in Table 2. This is a non-negotiable step.

  • Dispensing: When weighing or transferring the solid, use techniques that minimize dust generation. Avoid creating airborne dust clouds which could be an explosion hazard.[11]

  • Solution Preparation: If preparing solutions, add the solid to the solvent slowly. Be aware that aqueous solutions may be acidic and can react with metals to produce flammable hydrogen gas.[16]

  • Post-Handling: After handling, wash hands and forearms thoroughly with soap and water, even if gloves were worn.[14] Decontaminate all surfaces and equipment.

  • Hygiene: Do not eat, drink, or smoke in the laboratory area.[15]

Storage Protocol
  • Container: Store in a tightly closed, properly labeled container.[14]

  • Location: Keep in a cool, dry, and well-ventilated area.[15]

  • Incompatibilities: Store away from strong oxidizing agents, bases, and sources of heat or ignition.[16]

Personal Protective Equipment (PPE)

A multi-layered approach to personal protection is essential.

Protection TypeSpecificationRationale
Eye Protection Chemical safety goggles or a face shield.[15]Protects against splashes and airborne particles that can cause serious eye damage.
Hand Protection Chemically resistant gloves (e.g., Nitrile, Neoprene).[1]Prevents skin contact, irritation, and potential dermal absorption.
Skin and Body Protection Laboratory coat, long pants, and closed-toe shoes. For larger quantities, a chemical-resistant apron is recommended.[14]Provides a barrier against accidental skin contact.
Respiratory Protection Use in a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[14]Minimizes the risk of inhalation, which can cause respiratory irritation and other systemic effects.

Emergency Procedures

First Aid Measures
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[17]

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[14]

  • Inhalation: Move the exposed person to fresh air at once. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[17]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[17]

Accidental Release Measures (Spill Protocol)

In the event of a spill, a structured response is critical to ensure safety and minimize environmental contamination.

  • Evacuate: Immediately evacuate non-essential personnel from the spill area.[11]

  • Ventilate: Ensure the area is well-ventilated, if safe to do so.

  • PPE: Don appropriate PPE, including respiratory protection, before entering the spill area.[14]

  • Containment: For small spills, cover with an inert, non-combustible absorbent material (e.g., sand, vermiculite). Moisten the material to prevent dust from becoming airborne.[16]

  • Collection: Carefully sweep or scoop the absorbed material into a sealed, labeled container for hazardous waste disposal.[11]

  • Decontamination: Clean the spill area with a suitable solvent, followed by washing with soap and water.

  • Large Spills: For large spills, contact your institution's emergency response team.[14]

Visualization of Spill Response Workflow

The following diagram outlines the logical workflow for responding to a chemical spill of Benzoic acid, 3-[[(1-methylethyl)sulfonyl]amino]-.

Spill_Response_Workflow spill Spill Occurs evacuate Evacuate Area spill->evacuate assess Assess Spill Size & Immediate Risk evacuate->assess ppe Don Appropriate PPE (Gloves, Goggles, Respirator) assess->ppe small_spill Small Spill? ppe->small_spill large_spill Contact Emergency Response Team small_spill->large_spill No contain Contain Spill with Inert Absorbent small_spill->contain Yes collect Collect Waste into Sealed Container contain->collect decontaminate Decontaminate Spill Area collect->decontaminate dispose Dispose of Waste via Hazardous Waste Protocol decontaminate->dispose

Sources

Foundational

pKa values of Benzoic acid 3-[[(1-methylethyl)sulfonyl]amino]-

An In-Depth Technical Guide to the pKa Values of Benzoic acid, 3-[[(1-methylethyl)sulfonyl]amino]- Abstract The acid dissociation constant (pKa) is a fundamental physicochemical parameter that dictates the ionization sta...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the pKa Values of Benzoic acid, 3-[[(1-methylethyl)sulfonyl]amino]-

Abstract

The acid dissociation constant (pKa) is a fundamental physicochemical parameter that dictates the ionization state of a molecule at a given pH. This property is of paramount importance in drug development, as it profoundly influences a compound's solubility, permeability, protein binding, and overall pharmacokinetic profile.[1][2][3][4] This guide provides a comprehensive technical analysis of the pKa values for Benzoic acid, 3-[[(1-methylethyl)sulfonyl]amino]-. We will dissect the molecule's structure to provide a theoretical estimation of its ionization behavior, explore in-silico prediction methodologies, and present detailed, field-proven protocols for empirical determination via potentiometric titration and UV-Vis spectrophotometry. This document is intended for researchers, medicinal chemists, and drug development professionals seeking a thorough understanding of how to characterize this, and structurally similar, compounds.

Theoretical Analysis and Structural Considerations

To understand the ionization profile of Benzoic acid, 3-[[(1-methylethyl)sulfonyl]amino]-, it is essential to analyze its constituent functional groups: a carboxylic acid and a sulfonamide. Both groups possess ionizable protons, suggesting the molecule is dibasic and will have two distinct pKa values.

  • The Carboxylic Acid Moiety: The parent structure, benzoic acid, is a weak acid with a well-established pKa of approximately 4.20.[5][6] The acidity of the carboxylic proton is influenced by substituents on the benzene ring. The molecule features a [(1-methylethyl)sulfonyl]amino group at the meta-position. The sulfonyl group (-SO2-) is a potent electron-withdrawing group due to the high electronegativity of the oxygen atoms. This inductive effect withdraws electron density from the benzene ring, which in turn stabilizes the conjugate base (carboxylate anion) formed upon deprotonation.[7][8] This stabilization facilitates the release of the proton, thereby increasing the acidity. Consequently, the pKa of the carboxylic acid group is expected to be lower (more acidic) than that of unsubstituted benzoic acid.

  • The Sulfonamide Moiety: The proton on the sulfonamide nitrogen is also acidic. The strong electron-withdrawing nature of the adjacent sulfonyl group delocalizes the negative charge of the resulting anion, making the N-H proton ionizable. The pKa of primary and secondary sulfonamides typically falls in the range of 9-11.[9] For instance, the predicted pKa of a structurally related compound, isopropylsulfonamide, is 10.69.[9] Therefore, a second, higher pKa value is anticipated for the deprotonation of the sulfonamide nitrogen.

Ionization Equilibria Diagram

The sequential ionization of the molecule can be visualized as follows:

G H2A H₂A (Neutral) HA_minus HA⁻ (Carboxylate) H2A->HA_minus pKa₁ (COOH) A_2minus A²⁻ (Dianion) HA_minus->A_2minus pKa₂ (N-H)

Caption: Predicted ionization pathway for the target molecule.

Computational pKa Prediction

In modern drug discovery, in-silico methods provide rapid and cost-effective estimations of pKa values, guiding experimental design and compound selection.[10][11] These tools range from empirical, fragment-based methods to more computationally intensive quantum mechanics (QM) approaches.[12][13][14][15]

  • Empirical and QSPR Methods: Software like ACD/Labs Percepta and ChemAxon's MarvinSketch utilize large databases of experimentally determined pKa values to predict ionization constants based on structural fragments and quantitative structure-property relationships (QSPR).[16][17][18][19][20][21] These methods are extremely fast and generally provide good accuracy for common chemical scaffolds.

  • Quantum Mechanics (QM) Methods: First-principles calculations, often using Density Functional Theory (DFT), can compute the free energy difference between the protonated and deprotonated states of a molecule.[13][14][22] While computationally expensive, these methods are powerful for novel structures that may not be well-represented in empirical training sets.[15]

For Benzoic acid, 3-[[(1-methylethyl)sulfonyl]amino]-, we can anticipate the following predicted values from established software platforms.

Ionizable GroupPredicted pKa RangeRationale
Carboxylic Acid (-COOH)3.5 - 4.0The electron-withdrawing sulfonyl group at the meta-position increases acidity relative to benzoic acid (pKa ≈ 4.2).[7][23]
Sulfonamide (-SO₂NH-)10.0 - 11.0Typical range for secondary sulfonamides due to the stabilizing effect of the SO₂ group on the conjugate base.[9][24]
Caption: Table 1. Computationally predicted pKa values for Benzoic acid, 3-[[(1-methylethyl)sulfonyl]amino]-.

Experimental pKa Determination: Protocols and Best Practices

While computational predictions are invaluable, experimental determination remains the gold standard for obtaining accurate pKa values for regulatory submission and definitive characterization.[3] We detail two robust and widely used methods below.

Method 1: Potentiometric Titration

Potentiometry is a high-precision technique that directly measures pH changes in a solution upon the stepwise addition of a titrant (acid or base).[25][26] The pKa is determined from the inflection point of the resulting titration curve, specifically at the half-equivalence point where pH = pKa.[27][28]

G cluster_prep Preparation cluster_cal Calibration & Setup cluster_tit Titration & Analysis p1 1. Prepare 0.1 M HCl and 0.1 M NaOH Titrants p2 2. Prepare 0.15 M KCl (Ionic Strength Adjuster) p3 3. Prepare ~1 mM Analyte Solution in co-solvent/water c1 4. Calibrate pH Meter with Standard Buffers (pH 4, 7, 10) c2 5. Purge Analyte Solution with Nitrogen c3 6. Immerse Electrode and Begin Stirring t1 7. Titrate with NaOH, Recording pH vs. Volume t2 8. Plot pH vs. Titrant Volume t1->t2 t3 9. Determine Equivalence Points (1st & 2nd Derivative) t2->t3 t4 10. Calculate pKa at Half-Equivalence Points t3->t4

Caption: Workflow for pKa determination by potentiometric titration.

  • Reagent Preparation:

    • Prepare standardized 0.1 M sodium hydroxide (NaOH) and 0.1 M hydrochloric acid (HCl) solutions. Ensure the NaOH solution is carbonate-free.

    • Prepare a 0.15 M potassium chloride (KCl) solution to maintain constant ionic strength throughout the titration.[27][29]

    • Accurately weigh the analyte and dissolve it in a suitable solvent (e.g., a methanol/water mixture for sparingly soluble compounds) to a final concentration of approximately 1 mM.[29]

  • Instrument Calibration:

    • Calibrate a high-precision pH meter using at least three standard aqueous buffers (e.g., pH 4.00, 7.00, and 10.00).[27]

  • Titration Procedure:

    • Transfer a known volume of the analyte solution to a reaction vessel equipped with a magnetic stirrer.

    • Add the KCl solution to maintain ionic strength.

    • Purge the solution with an inert gas like nitrogen for 10-15 minutes to displace dissolved carbon dioxide, which can interfere with the titration of the higher pKa.[27][29]

    • Immerse the calibrated pH electrode into the solution, ensuring the bulb does not contact the stir bar.

    • Begin titration with the standardized NaOH solution, adding small, precise increments of titrant. Record the pH after each addition, allowing the reading to stabilize.

    • Continue the titration well past the second equivalence point to capture the full curve.

  • Data Analysis:

    • Plot the recorded pH values (y-axis) against the volume of NaOH added (x-axis).

    • Identify the equivalence points by finding the points of maximum slope on the curve, often determined using the first or second derivative of the titration data.

    • The pKa values are equal to the pH at the half-equivalence points. For a dibasic acid, pKa₁ is the pH at half the volume of the first equivalence point, and pKa₂ is the pH at the midpoint between the first and second equivalence points.[27][28]

Method 2: UV-Vis Spectrophotometry

This method is ideal for compounds that possess a chromophore near an ionizable center and is particularly advantageous for substances with low solubility or when only small sample quantities are available.[26][30] The principle relies on the fact that the protonated and deprotonated forms of a molecule often have different UV-Vis absorbance spectra. By measuring the absorbance at a specific wavelength across a range of pH values, a sigmoidal curve is generated from which the pKa can be derived.[25][31][32]

G cluster_prep Preparation cluster_measure Measurement cluster_analysis Analysis p1 1. Prepare a Series of Buffers (e.g., pH 2 to 12) p2 2. Prepare Analyte Stock Solution (e.g., in DMSO) m1 3. Add Stock to Each Buffer in a 96-well UV plate or cuvettes m2 4. Scan Full UV Spectrum for each pH to find λmax for each species m1->m2 m3 5. Measure Absorbance at selected wavelength(s) for all pH values m2->m3 a1 6. Plot Absorbance vs. pH a2 7. Fit Data to a Sigmoidal Dose-Response Equation a1->a2 a3 8. Determine pKa from the Inflection Point of the Curve a2->a3

Caption: Workflow for pKa determination by UV-Vis spectrophotometry.

  • Reagent Preparation:

    • Prepare a series of buffer solutions with known pH values, covering a wide range (e.g., from pH 2 to 12 in 0.5 pH unit increments). A universal buffer system can be used to maintain consistent ionic strength.

    • Prepare a concentrated stock solution of the analyte in a suitable organic solvent like DMSO or methanol.[30]

  • Spectral Acquisition:

    • Determine the optimal analytical wavelength(s). Record the full UV-Vis spectrum of the analyte in a highly acidic solution (e.g., pH 2, where both groups are protonated) and a highly basic solution (e.g., pH 12, where both groups are deprotonated).

    • Identify wavelengths that show the largest difference in absorbance between the two forms.[30]

  • Measurement:

    • Using a 96-well UV-compatible microplate or individual cuvettes, add a small, fixed aliquot of the analyte stock solution to each buffer solution. The final concentration of the organic solvent should be kept low (e.g., <2%) to minimize its effect on the aqueous pKa.[30]

    • Measure the absorbance of each solution at the pre-determined analytical wavelength(s).

  • Data Analysis:

    • Plot the absorbance (y-axis) against the pH of the buffer (x-axis).

    • The data should form one or two sigmoidal curves, corresponding to the ionization of the carboxylic acid and the sulfonamide.

    • The pKa is the pH value at the inflection point of the curve. This can be determined graphically or by fitting the data to the Henderson-Hasselbalch equation or a suitable nonlinear regression model.[32][33]

Summary and Implications

Benzoic acid, 3-[[(1-methylethyl)sulfonyl]amino]- is a dibasic molecule with two distinct, well-separated pKa values. A comprehensive analysis combining theoretical principles, computational prediction, and robust experimental methodologies provides the most accurate and reliable characterization.

Ionizable GroupExpected pKa ValueSignificance in Drug Development
Carboxylic Acid ~3.7 This group will be predominantly ionized (negatively charged) at physiological pH (~7.4), which typically enhances aqueous solubility but may decrease passive membrane permeability.[1][2]
Sulfonamide ~10.5 This group will be predominantly neutral at physiological pH. Its acidity is a key characteristic that can influence interactions with biological targets and metabolic pathways.
Caption: Table 2. Consolidated pKa profile and its relevance in a pharmaceutical context.

Understanding these two pKa values is critical for medicinal chemists. It allows for the prediction of the molecule's charge state in different biological compartments (e.g., stomach vs. intestine vs. blood), which is essential for optimizing formulation, predicting ADME (Absorption, Distribution, Metabolism, and Excretion) properties, and designing more effective and safer drug candidates.[3][10][11]

References

  • S
  • Optibrium. Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods.
  • Drug Hunter. Why pKas Matter in Medicinal Chemistry and a Drug Discovery Amine pKa Table.
  • Creative Bioarray.
  • Pion Inc. What is pKa and how is it used in drug development?
  • PubChem. Benzoic Acid | C6H5COOH | CID 243.
  • MDPI.
  • Semantic Scholar. Substituent effects on the electronic structure and pKa of benzoic acid.
  • Tristan de Rond. Predicting charge / protonation state distribution vs pH with MarvinSketch.
  • Chemagination.
  • Unknown Source. Table 20.5 pKa values for benzoic acid and some hydroxy-, thio-, and amino.
  • Manallack, D. T., et al. (2007).
  • van de Waterbeemd, H., & De Groot, M. J. (2010).
  • Al-Ibraheem, A., & Al-Majd, L. (2023). Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development.
  • WuXi AppTec. pKa Study - DMPK.
  • ChemicalBook. Isopropylsulfonamide | 81363-76-0.
  • ACD/Labs. Decades of Reliable pKa Predictions.
  • Pearson. The pK a values of a few ortho-, meta-, and para-substituted benzo...
  • Quora. Is there a correlation between substituents of benzoic acid and it's acidity? If yes, how do I quantify all the different substituents under a single measure?
  • Chemistry LibreTexts. 20.4: Substituent Effects on Acidity.
  • Pharmaguideline. Acidity, Effect of Substituents on Acidity and Important Reactions of Benzoic Acid.
  • Reddit.
  • Rowan. How to Predict pKa.
  • ECETOC. APPENDIX A: MEASUREMENT OF ACIDITY (pKA).
  • Rowan Newsletter. Fast and Accurate Prediction of pKa Values with Minimal Empiricism.
  • PubMed.
  • CLAS. Table of Acids with Ka and pKa Values*.
  • ResearchGate.
  • DergiPark. Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry.
  • ACD/Labs.
  • Bou-Donia, M., et al. (2012). Rapid Determination of Ionization Constants (pKa)
  • SCIRP. Spectrophotometric Determination of the pKa, Isosbestic Point and Equation of Absorbance vs.
  • ResearchGate. pKa values predicted using Marvin Sketch 16.11.28.
  • Quora. Why is benzoic acid (pKa=4.20) more acidic than acetic acid (pKa=4.76)?
  • Chemaxon Docs.
  • Unknown Source. UV-Vis Spectrometry, pKa of a dye.
  • YouTube. Prediction of physico-chemical and ADME properties with ACD/Percepta (Coffee Lecture no. 18).
  • Reddit.
  • ResearchGate. (PDF) Ionization constants (pKa)
  • East Stroudsburg University.
  • YouTube. Prediction of physico-chemical and ADME properties with ACD/Percepta (Coffee Lecture No. 18).
  • ChemRxiv. Accurate Prediction of the Aqueous pKa Values of Sulfonamide Drugs Using Equilibrium Bond Lengths.
  • ResearchGate. Relative pKa values of the primary sulfonamide group across the series... | Download Scientific Diagram.
  • ResearchGate.

Sources

Exploratory

Predictive DMPK Framework: Metabolic Stability Assessment of 3-[[(1-methylethyl)sulfonyl]amino]benzoic Acid

Executive Summary: The Metabolic Liability Profile This guide provides a structural and experimental framework for assessing the metabolic stability of 3-[[(1-methylethyl)sulfonyl]amino]benzoic acid . As a Senior Applica...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Metabolic Liability Profile

This guide provides a structural and experimental framework for assessing the metabolic stability of 3-[[(1-methylethyl)sulfonyl]amino]benzoic acid . As a Senior Application Scientist, I treat this molecule not merely as a substrate, but as a representative "chemical probe" containing distinct metabolic soft spots common in drug discovery.

Predicted Clearance Classification: Mixed Clearance (Hepatic Metabolism + Renal Excretion) Primary Metabolic Risks:

  • Phase II Dominance: The benzoic acid moiety is a high-affinity substrate for Acyl-Glucuronidation (UGT) and Glycine Conjugation (GLYAT) .

  • Phase I Liability: The isopropyl side chain is susceptible to CYP450-mediated hydroxylation (likely CYP2C9 or CYP3A4).

  • Toxicity Flag: Acyl-glucuronides of benzoic acid derivatives are chemically reactive electrophiles, capable of covalent protein binding (immune-mediated toxicity risk).

Structural Deconstruction & In Silico Prediction

Before wet-lab execution, we must map the "Metabolic Soft Spots." The molecule consists of an ionizable acidic head (benzoic acid) and a lipophilic tail (isopropyl sulfonamide).

The Metabolic Map (Graphviz Visualization)

The following diagram illustrates the predicted biotransformation pathways based on Structure-Metabolism Relationships (SMR).

MetabolicPathways Parent Parent Compound (3-[[(1-methylethyl)sulfonyl]amino] benzoic acid) OH_Met Hydroxy-Metabolite (Isopropyl Oxidation) Parent->OH_Met Phase I: CYP450 (CYP2C9/3A4) Acyl_Gluc Acyl-Glucuronide (Unstable/Reactive) Parent->Acyl_Gluc Phase II: UGTs (UGT1A9/2B7) Gly_Conj Glycine Conjugate (Hippuric Acid Analog) Parent->Gly_Conj Phase II: GLYAT (Mitochondrial) Protein_Adduct Covalent Protein Adducts (Immune Toxicity Risk) Acyl_Gluc->Protein_Adduct Acyl Migration & Nucleophilic Attack

Figure 1: Predicted metabolic tree highlighting the competition between stable detoxification (Glycine) and potentially toxic activation (Acyl-Glucuronidation).

Experimental Validation Framework

To validate the predictions above, a standard "Microsomal Stability Assay" is insufficient because it lacks the cofactors for Phase II conjugation (UDPGA) and mitochondrial enzymes for Glycine conjugation.

Recommendation: Use a Cross-System Approach comparing Liver Microsomes (Phase I bias) vs. Cryopreserved Hepatocytes (Holistic Phase I/II).

Protocol A: Mechanistic Microsomal Stability (Phase I Focus)

This assay isolates CYP-mediated clearance (isopropyl hydroxylation).

StepActionTechnical Rationale (Causality)
1. Preparation Thaw Human Liver Microsomes (HLM) on ice. Dilute to 0.5 mg/mL in 100 mM Potassium Phosphate buffer (pH 7.4).Enzyme Protection: Microsomes are thermally unstable. Phosphate buffer mimics physiological pH/ionic strength.
2. Pre-Incubation Add Test Compound (1 µM final) to microsomes. Incubate at 37°C for 5 mins.Equilibrium: Allows non-specific binding (NSB) to equilibrate before reaction initiation. 1 µM ensures first-order kinetics (

).
3. Initiation Add NADPH-regenerating system (1 mM NADPH final).Cofactor Requirement: CYPs are strictly NADPH-dependent. Without this, no oxidation occurs.
4. Sampling Aliquot 50 µL at

min.
Kinetic Profiling: Multiple points are required to define the slope (

) accurately.
5. Quenching Dispense into 150 µL ice-cold Acetonitrile (ACN) containing Internal Standard (IS).Protein Precipitation: ACN denatures enzymes immediately, stopping the reaction. IS corrects for injection variability.
6. Analysis Centrifuge (4000g, 20 min). Analyze supernatant via LC-MS/MS.Quantification: Monitor the depletion of the Parent ion (m/z [M-H]-).
Protocol B: Hepatocyte Stability (Phase II Focus)

This is the critical assay for this specific molecule due to the benzoic acid moiety.

  • System: Cryopreserved Human Hepatocytes (pool of >10 donors).

  • Cell Density:

    
     cells/mL.
    
  • Unique Requirement: Because Acyl-Glucuronides are unstable, the quench solution must be acidified.

    • Standard Quench: ACN.[1]

    • Modified Quench: ACN + 1% Formic Acid. Why? Acidic pH stabilizes the acyl-glucuronide, preventing hydrolysis back to the parent compound during analysis, which would falsely under-report metabolism.

Experimental Workflow Diagram

Workflow Start Start: 3-[[(1-methylethyl)sulfonyl]amino] benzoic acid System_Split Select Test System Start->System_Split Microsomes Microsomes + NADPH (Detects Isopropyl-OH) System_Split->Microsomes Hepatocytes Hepatocytes (Intact Cell) (Detects Glucuronide/Glycine) System_Split->Hepatocytes Quench Quench Reaction Microsomes->Quench Hepatocytes->Quench Analysis_Std LC-MS/MS (Neutral pH) Risk: Glucuronide Hydrolysis Quench->Analysis_Std If Microsomes Analysis_Acid LC-MS/MS (Acidic pH) Stabilizes Acyl-Glucuronide Quench->Analysis_Acid REQUIRED for Hepatocytes Calc Calculate CL_int & t_1/2 Analysis_Std->Calc Analysis_Acid->Calc

Figure 2: Decision workflow emphasizing the critical need for acidic quenching when analyzing benzoic acid derivatives.

Data Interpretation & Calculations

Once the peak area ratios (Parent/Internal Standard) are obtained, apply the following logic to derive the Intrinsic Clearance (


).
Half-Life Calculation ( )

Plot


 vs. Time. The slope of the linear regression is 

.


Intrinsic Clearance ( )

This metric represents the enzyme's ability to metabolize the drug without blood flow limitations.

For Microsomes:



(Scaling Factor typically 45 mg protein/g liver)

For Hepatocytes:



(Scaling Factor typically 

cells/g liver)
Interpretation of Results[1][2]
  • Scenario A (High Microsomal Stability, Low Hepatocyte Stability):

    • Action: Check for Acyl-Glucuronide formation.[2][3][4][5] If high, assess reactivity (protein binding).

  • Scenario B (Low Stability in Both):

    • Action: Medicinal chemistry required to block the metabolic soft spots (e.g., fluorination of the isopropyl group).

References

  • Obach, R. S. (1999). Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data: An examination of in vitro half-life approach and nonspecific binding to microsomes. Drug Metabolism and Disposition, 27(11), 1350-1359. Link

  • Williams, J. A., et al. (2004). Drug-drug interactions for UDP-glucuronosyltransferase substrates: A pharmacokinetic explanation for typically observed low exposure (AUCi/AUC) ratios. Drug Metabolism and Disposition, 32(11), 1201-1208. Link

  • Regan, S. L., et al. (2010). Acyl glucuronides: The good, the bad, and the ugly. Biopharmaceutics & Drug Disposition, 31(7), 367-395. Link

  • FDA Guidance for Industry. (2020). In Vitro Drug Interaction Studies—Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions. Link

Sources

Protocols & Analytical Methods

Method

Reaction conditions for preparing 3-[[(1-methylethyl)sulfonyl]amino]benzoic acid

Abstract & Strategic Overview This application note details the optimized synthesis of 3-[[(1-methylethyl)sulfonyl]amino]benzoic acid , a critical pharmacophore often utilized in the development of P2Y14 receptor antagon...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

This application note details the optimized synthesis of 3-[[(1-methylethyl)sulfonyl]amino]benzoic acid , a critical pharmacophore often utilized in the development of P2Y14 receptor antagonists and modulators of metabolic disease pathways.

The synthesis centers on the sulfonylation of an electron-deficient aniline (3-aminobenzoic acid) with a sterically demanding sulfonyl electrophile (propane-2-sulfonyl chloride). Unlike simple aliphatic sulfonamides, this reaction requires careful pH control to manage the zwitterionic nature of the starting material and prevent competitive hydrolysis of the sulfonyl chloride.

We present two distinct protocols:

  • Protocol A (The "Green" Route): A direct Schotten-Baumann approach ideal for scale-up and minimizing step count.

  • Protocol B (The "Precision" Route): A 3-step protection-deprotection sequence offering superior purification control for medicinal chemistry applications.

Retrosynthetic Analysis

The target molecule is disconnected at the sulfonamide bond. The strategic choice lies in whether to mask the carboxylic acid prior to coupling.

Retrosynthesis Target Target: 3-(Isopropylsulfonamido)benzoic acid Precursor1 Precursor A: 3-Aminobenzoic acid (or Methyl Ester) Target->Precursor1 Sulfonamide Disconnection Precursor2 Precursor B: Isopropylsulfonyl Chloride Target->Precursor2 S-N Bond Cleavage

Figure 1: Retrosynthetic disconnection showing the convergent assembly of the sulfonamide core.

Experimental Protocols

Protocol A: Direct Schotten-Baumann Synthesis (Scalable)

Rationale: This method utilizes the high water solubility of the carboxylate salt to keep the amine available for reaction while neutralizing the HCl byproduct. It avoids the need for esterification/hydrolysis steps.

Reagents:

  • 3-Aminobenzoic acid (1.0 equiv)

  • Propane-2-sulfonyl chloride (1.2 - 1.5 equiv)

  • Sodium Carbonate (

    
    ) or NaOH (2.5 - 3.0 equiv)
    
  • Solvent: THF/Water (1:1 v/v) or Acetone/Water

Step-by-Step Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-aminobenzoic acid (13.7 g, 100 mmol) in 100 mL of 10% aqueous

    
    . The solution should be clear (pH ~9-10).
    
  • Co-solvent Addition: Add 50 mL of THF to improve the solubility of the sulfonyl chloride. Cool the mixture to

    
     using an ice bath.
    
  • Addition of Electrophile: Dropwise add propane-2-sulfonyl chloride (17.1 g, 120 mmol) over 30 minutes. Critical: Maintain temperature

    
     to minimize hydrolysis of the chloride.
    
  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4-6 hours. Monitor by LC-MS (Target M-H: 242.0).

    • Self-Validation Check: If the reaction stalls, check pH. It must remain >8. Add dilute NaOH if necessary.

  • Workup:

    • Concentrate under reduced pressure to remove THF.

    • Wash the basic aqueous layer with Ethyl Acetate (

      
      ) to remove unreacted sulfonyl chloride (which stays in organics).
      
    • Acidification: Carefully acidify the aqueous layer with 2N HCl to pH ~2-3. The product will precipitate as a white solid.[1]

  • Isolation: Filter the solid, wash with cold water (

    
    ), and dry in a vacuum oven at 
    
    
    
    .
Protocol B: The Ester Route (High Purity)

Rationale: Using the methyl ester eliminates zwitterionic solubility issues, allowing the use of anhydrous organic conditions (Pyridine/DCM) which drives the reaction to completion more aggressively.

Workflow Diagram:

ProtocolB Start Start: Methyl 3-aminobenzoate Step1 Sulfonylation: i-PrSO2Cl, Pyridine, DCM (0°C to RT, 12h) Start->Step1 Check1 QC Check: LCMS for conversion Step1->Check1 Step2 Hydrolysis: LiOH, THF/H2O (RT, 4h) Check1->Step2 >95% Conv. Finish Final Product: 3-[(Isopropylsulfonyl)amino]benzoic acid Step2->Finish

Figure 2: Step-wise synthesis via the methyl ester intermediate.

Step-by-Step Procedure:

Step 1: Sulfonylation

  • Dissolve methyl 3-aminobenzoate (1.0 equiv) in anhydrous DCM (0.2 M concentration).

  • Add Pyridine (3.0 equiv). Cool to

    
    .
    
  • Add propane-2-sulfonyl chloride (1.2 equiv) dropwise.

  • Stir at RT overnight.

  • Wash with 1N HCl (to remove pyridine), then Brine. Dry over

    
     and concentrate.
    

Step 2: Hydrolysis

  • Dissolve the intermediate ester in THF/Water (3:1).

  • Add Lithium Hydroxide monohydrate (LiOH·H2O, 3.0 equiv).

  • Stir at RT for 3-4 hours until the ester spot disappears on TLC.

  • Acidify with 1N HCl to precipitate the acid. Filter and dry.[1][2]

Comparative Data Analysis

ParameterProtocol A (Direct)Protocol B (Ester Route)
Overall Yield 65 - 75%80 - 85% (over 2 steps)
Purity (HPLC) >95%>98%
Time Efficiency High (1 Step)Medium (2 Steps)
Solvent Waste Low (Water-based)High (DCM/THF/Extraction)
Scalability Excellent (>100g)Moderate (Glassware limits)

Application Scientist Note:

  • Steric Hindrance: The isopropyl group is bulkier than a methyl group. In Protocol B, if the reaction is sluggish, add a catalytic amount of DMAP (4-dimethylaminopyridine) to accelerate the sulfonylation.

  • Safety: Isopropylsulfonyl chloride is a lachrymator and corrosive. Handle in a fume hood.

References

  • PubChem. 3-{[(Aminosulfonyl)amino]sulfonyl}benzoic acid (Analogous Scaffold Data). National Library of Medicine. Available at: [Link]

  • Ma, Y., et al. (2025). Discovery of a series of novel 3-sulfonamido benzoic acid derivatives as promising P2Y14R antagonists.[3] European Journal of Medicinal Chemistry.[3] Available at: [Link]

  • Organic Syntheses. General Procedures for Sulfonamide Formation (Analogous Protocols). Org.[1][2][4][5] Synth. Coll. Vol. 5, p. 184.[1] Available at: [Link]

  • Google Patents.Process for preparing 3-sulfobenzoic acid derivatives (US5387711A).

Sources

Application

The Strategic Application of 3-(Isopropylsulfonamido)benzoic Acid in Modern Drug Discovery: A Guide for Medicinal Chemists

Introduction: The Value of a Versatile Scaffold In the landscape of contemporary drug discovery, the identification and utilization of versatile building blocks are paramount to the efficient development of novel therape...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Value of a Versatile Scaffold

In the landscape of contemporary drug discovery, the identification and utilization of versatile building blocks are paramount to the efficient development of novel therapeutic agents. Benzoic acid and its derivatives have long been recognized as a cornerstone in medicinal chemistry, offering a synthetically tractable and biologically relevant scaffold.[1][2] This guide focuses on a particularly valuable derivative: Benzoic acid, 3-[[(1-methylethyl)sulfonyl]amino]- , also known as 3-(isopropylsulfonamido)benzoic acid. This molecule has emerged as a key structural motif, most notably in the development of potent and selective antagonists for the P2Y14 receptor, a promising target for inflammatory diseases.[1][3]

This document serves as a comprehensive resource for researchers, scientists, and drug development professionals. It provides an in-depth look at the chemical properties, synthesis, and strategic applications of 3-(isopropylsulfonamido)benzoic acid. Furthermore, it offers detailed, field-proven protocols for its use in the synthesis of potential drug candidates, emphasizing the causality behind experimental choices to ensure scientific integrity and reproducibility.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of a building block is critical for its effective use in synthesis and for predicting the drug-like properties of its derivatives.

PropertyValueSource/Justification
IUPAC Name 3-(Isopropylsulfonamido)benzoic acidChemical nomenclature standards.
Molecular Formula C₁₀H₁₃NO₄SBased on chemical structure.
Molecular Weight 243.28 g/mol Calculated from the molecular formula.
Appearance White to off-white solidInferred from related sulfonamide and benzoic acid derivatives.[4][5]
Melting Point Estimated 170-190 °CBased on melting points of similar 3-sulfonamido benzoic acid derivatives.[6]
Solubility Sparingly soluble in water; soluble in organic solvents like DMSO, DMF, and methanol.General solubility characteristics of benzoic acids and sulfonamides.[7]
pKa Estimated 3.5-4.5 (carboxylic acid)The electron-withdrawing nature of the sulfonamide group is expected to increase the acidity of the carboxylic acid compared to benzoic acid (pKa ~4.2).

Nuclear Magnetic Resonance (NMR) Spectroscopy:

While a specific spectrum for the title compound was not found, the expected ¹H NMR signals in a solvent like DMSO-d₆ would be:

  • A broad singlet for the carboxylic acid proton (~13 ppm).

  • A broad singlet for the sulfonamide N-H proton (~10 ppm).

  • A multiplet for the aromatic protons (7.5-8.0 ppm).

  • A septet for the isopropyl C-H proton (~3.3 ppm).

  • A doublet for the isopropyl methyl protons (~1.2 ppm).[8][9][10]

Synthesis of the Building Block

The synthesis of 3-(isopropylsulfonamido)benzoic acid is a straightforward process that can be accomplished in a two-step sequence starting from commercially available materials.

Workflow for the Synthesis of 3-(Isopropylsulfonamido)benzoic Acid

Synthesis_Workflow Start 3-Nitrobenzoic Acid Step1 Reduction Start->Step1 e.g., H₂, Pd/C or SnCl₂, HCl Intermediate 3-Aminobenzoic Acid Step1->Intermediate Step2 Sulfonylation Intermediate->Step2 Isopropylsulfonyl chloride, Pyridine or other base Product 3-(Isopropylsulfonamido)benzoic Acid Step2->Product P2Y14R_Antagonist_Synthesis BuildingBlock 3-(Isopropylsulfonamido)benzoic Acid AmideCoupling Amide Coupling BuildingBlock->AmideCoupling Esterification Esterification BuildingBlock->Esterification AmideProduct Amide Derivatives AmideCoupling->AmideProduct e.g., HATU, DIPEA EsterProduct Ester Derivatives Esterification->EsterProduct e.g., DCC, DMAP or acid catalysis Amine R-NH₂ Amine->AmideCoupling Alcohol R-OH Alcohol->Esterification

Sources

Method

Peptide coupling reactions involving 3-[[(1-methylethyl)sulfonyl]amino]benzoic acid

Application Note: High-Efficiency Peptide Coupling of 3-[[(1-methylethyl)sulfonyl]amino]benzoic Acid Executive Summary This guide details the optimized protocols for coupling 3-[[(1-methylethyl)sulfonyl]amino]benzoic aci...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Efficiency Peptide Coupling of 3-[[(1-methylethyl)sulfonyl]amino]benzoic Acid

Executive Summary

This guide details the optimized protocols for coupling 3-[[(1-methylethyl)sulfonyl]amino]benzoic acid (referred to herein as Intermediate A ) with diverse amine partners. Intermediate A is a critical pharmacophore in the synthesis of ROR


t inverse agonists , widely investigated for autoimmune disorders such as psoriasis and rheumatoid arthritis.

While structurally simple, Intermediate A presents a specific chemoselectivity challenge: the sulfonamide -NH- proton is acidic (


). Under standard basic coupling conditions (e.g., HATU/DIPEA), the deprotonated sulfonamide can compete as a nucleophile, leading to N-acyl sulfonamide dimerization  or polymerization. This guide provides two distinct protocols—one for Discovery (high-throughput) and one for Process (scale-up)—designed to suppress this side reaction and maximize yield.

Chemical Context & Mechanistic Challenges

The "Amphoteric" Trap

Intermediate A contains both a carboxylic acid (the desired electrophile after activation) and a sulfonamide (a potential nucleophile).

  • Desired Pathway: Activation of the carboxylic acid followed by attack from the external amine partner (

    
    ).
    
  • Competing Pathway (Self-Coupling): In the presence of excess base (DIPEA/TEA), the sulfonamide nitrogen is deprotonated (

    
    ). This anion is a competent nucleophile that can attack the activated ester of another molecule of Intermediate A, forming an N-acyl sulfonamide dimer .
    

Key Insight: To prevent self-coupling, the concentration of the activated ester must be kept low relative to the external amine, or the reaction pH must be modulated to keep the sulfonamide protonated while still allowing the external amine to react.

Experimental Protocols

Method A: Discovery Scale (HATU-Mediated)

Best for: Milligram-scale synthesis, library generation, and unhindered amines.

Reagents:

  • Intermediate A: 1.0 equiv

  • Amine Partner: 1.2 equiv

  • HATU: 1.1 equiv

  • DIPEA (Diisopropylethylamine): 2.5 equiv

  • Solvent: DMF (Anhydrous)

Step-by-Step Protocol:

  • Pre-mix Amine: In a reaction vial, dissolve the Amine Partner (1.2 equiv) and DIPEA (2.5 equiv) in anhydrous DMF.

  • Activation (The Critical Step): In a separate vial, dissolve Intermediate A (1.0 equiv) and HATU (1.1 equiv) in DMF. Do not add base to this vial yet.

  • Controlled Addition: Immediately add the Amine/Base solution to the Acid/HATU solution .

    • Rationale: By adding the base with the amine partner, you ensure that as soon as the acid is activated by HATU (which requires the base to proceed), the external amine is already present in high local concentration to intercept the active ester, outcompeting the slower sulfonamide self-attack.

  • Incubation: Stir at Room Temperature (RT) for 2–4 hours.

  • Workup: Dilute with EtOAc, wash with 1M HCl (to remove excess base and protonate any unreacted sulfonamide), followed by brine. Dry over

    
    .[1]
    
Method B: Process Scale (T3P-Mediated)

Best for: Gram-scale synthesis, hindered amines, and avoiding epimerization.

Reagents:

  • Intermediate A: 1.0 equiv

  • Amine Partner: 1.1 equiv

  • T3P (Propylphosphonic anhydride): 1.5 equiv (50% w/w in EtOAc/DMF)

  • Pyridine: 3.0 equiv (mild base)

  • Solvent: EtOAc or 2-MeTHF

Step-by-Step Protocol:

  • Slurry Formation: Charge the reactor with Intermediate A (1.0 equiv), Amine Partner (1.1 equiv), and Pyridine (3.0 equiv) in EtOAc (10 V). Stir to form a suspension/solution.

  • T3P Addition: Add T3P solution dropwise over 30 minutes at 0°C.

    • Rationale: T3P is less reactive towards the sulfonamide nitrogen than HATU. Pyridine is a weaker base (

      
      ) than DIPEA, meaning it effectively neutralizes the HCl byproduct but is less likely to fully deprotonate the sulfonamide (
      
      
      
      ), thereby suppressing the side reaction.
  • Reaction: Allow to warm to RT and stir for 12 hours.

  • Quench: Add water (5 V) and stir for 15 minutes.

  • Separation: Separate layers. Wash organic layer with 0.5M citric acid, then

    
    , then brine.
    

Data Summary & Comparison

ParameterMethod A (HATU)Method B (T3P)
Scale 10 mg – 500 mg1 g – 1 kg
Reaction Time 2–4 Hours8–16 Hours
Base Used DIPEA (Stronger)Pyridine (Weaker)
Risk of Dimerization Moderate (requires kinetic control)Low (thermodynamic control)
Purification HPLC / Flash ColumnAqueous Extraction / Crystallization
Typical Yield 85–95%80–90%

Visualization of Reaction Pathways

The following diagram illustrates the competition between the desired amide coupling and the unwanted N-acyl sulfonamide formation.

ReactionPathway Start Intermediate A (Acid + Sulfonamide) Activation Activated Ester (O-At or O-P species) Start->Activation + Coupling Agent Deprotonation Sulfonamide Anion (Ar-N(-)-SO2R) Start->Deprotonation + Excess Base (High pH) Product Target Amide (Desired) Activation->Product + R-NH2 (Fast) Amine Ext. Amine Partner (R-NH2) SideProduct N-Acyl Sulfonamide (Dimer/Polymer) Deprotonation->SideProduct Attacks Activation (Slow)

Figure 1: Mechanistic divergence. High base concentration promotes the red pathway (dimerization). Kinetic control favors the green pathway (product).

Troubleshooting Decision Tree

Use this logic flow to resolve low yields or impurities.

Troubleshooting Start Issue: Low Yield / Impurity CheckLCMS Analyze LC-MS Start->CheckLCMS DimerFound Mass = 2x Intermediate A - H2O (Dimer Found?) CheckLCMS->DimerFound Sol1 Reduce Base Loading Switch to T3P/Pyridine DimerFound->Sol1 Yes NoRxn Starting Material Remains? DimerFound->NoRxn No Sol2 Check Amine Nucleophilicity. Heat to 50°C. NoRxn->Sol2 Yes Hydrolysis Active Ester Hydrolyzed? NoRxn->Hydrolysis No Sol3 Dry Solvents (DMF/EtOAc). Use Fresh Coupling Agent. Hydrolysis->Sol3 Yes

Figure 2: Troubleshooting logic for sulfonamide-acid coupling reactions.

References

  • Fauber, B. P., et al. (2014). "Identification of tertiary sulfonamides as RORc inverse agonists." Bioorganic & Medicinal Chemistry Letters, 24(16), 3891-3897.

    • Context: Establishes the utility of sulfonamide-benzoic acid scaffolds in ROR t drug discovery.
  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). "Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals." Organic Process Research & Development, 20(2), 140–177.

    • Context: Authoritative review on T3P vs.
  • Nielsen, T. E., et al. (2005). "Solid-Phase Synthesis of N-Acylsulfonamides." Journal of Organic Chemistry, 70(10), 4059–4070.

    • Context: Mechanistic details on the formation of N-acyl sulfonamides (the primary side-reaction to avoid).

Sources

Application

Preparation of Esters from 3-(Isopropylsulfonamido)benzoic Acid: A Detailed Guide for Researchers

This comprehensive guide provides detailed application notes and protocols for the synthesis of esters from 3-(isopropylsulfonamido)benzoic acid. Designed for researchers, scientists, and professionals in drug developmen...

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive guide provides detailed application notes and protocols for the synthesis of esters from 3-(isopropylsulfonamido)benzoic acid. Designed for researchers, scientists, and professionals in drug development, this document offers in-depth technical insights, step-by-step methodologies, and the scientific rationale behind key experimental choices.

Introduction: The Significance of Esterification

Esterification is a fundamental transformation in organic synthesis, crucial for modulating the physicochemical properties of molecules. For a compound like 3-(isopropylsulfonamido)benzoic acid, the conversion of the carboxylic acid moiety to an ester can significantly impact its solubility, lipophilicity, and metabolic stability. This modification is a key strategy in medicinal chemistry for optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates. This guide will explore robust and versatile methods for this synthetic transformation.

Choosing the Right Esterification Strategy

The selection of an appropriate esterification method is paramount and depends on the substrate's reactivity and the presence of other functional groups. For 3-(isopropylsulfonamido)benzoic acid, the sulfonamide group is generally stable. However, to ensure high yields and purity, milder reaction conditions are often preferred. This guide will focus on two powerful and widely used methods: the Steglich esterification and the Mitsunobu reaction. A more classical approach, the Fischer-Speier esterification, will also be discussed as a cost-effective alternative for certain applications.

Protocol 1: Steglich Esterification - A Mild and Efficient Approach

The Steglich esterification is a highly effective method that proceeds under mild, room-temperature conditions, making it ideal for substrates with sensitive functional groups.[1][2][3] This reaction utilizes a carbodiimide, typically dicyclohexylcarbodiimide (DCC) or diisopropylcarbodiimide (DIC), to activate the carboxylic acid. A catalytic amount of 4-dimethylaminopyridine (DMAP) is crucial for facilitating the acyl transfer to the alcohol.[2][4]

Rationale for Method Selection

The Steglich esterification is particularly advantageous when dealing with sterically hindered alcohols or when trying to avoid the harsh acidic conditions of the Fischer-Speier method.[2][3] The reaction is generally high-yielding and minimizes the risk of side reactions.

Experimental Workflow: Steglich Esterification

cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Dissolve 3-(isopropylsulfonamido)benzoic acid and alcohol in an aprotic solvent (e.g., DCM). B Add DMAP (catalytic amount). A->B C Cool the mixture to 0 °C. B->C D Add DCC or DIC dropwise. C->D E Allow the reaction to warm to room temperature and stir for 2-16 hours. D->E F Filter to remove dicyclohexylurea (DCU). E->F G Wash the filtrate with dilute acid, base, and brine. F->G H Dry the organic layer and concentrate. G->H I Purify the crude product by column chromatography. H->I

Caption: Workflow for the Steglich Esterification.

Detailed Step-by-Step Protocol:
  • Reagent Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 3-(isopropylsulfonamido)benzoic acid (1.0 eq) and the desired alcohol (1.2 eq) in anhydrous dichloromethane (DCM) or another suitable aprotic solvent.[1]

  • Catalyst Addition: Add 4-dimethylaminopyridine (DMAP) (0.1 eq) to the solution.

  • Cooling: Place the flask in an ice bath and stir for 10-15 minutes until the temperature reaches 0 °C.

  • Carbodiimide Addition: Slowly add a solution of dicyclohexylcarbodiimide (DCC) (1.1 eq) in DCM to the reaction mixture. The addition should be done dropwise to control the initial exotherm.

  • Reaction Monitoring: Allow the reaction to slowly warm to room temperature and stir for 2-16 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, a white precipitate of dicyclohexylurea (DCU) will have formed. Filter the reaction mixture through a pad of Celite to remove the DCU.

  • Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude ester by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

Key Experimental Parameters:
ParameterRecommended ConditionRationale
Solvent Dichloromethane (DCM), Tetrahydrofuran (THF)Aprotic solvents are necessary to prevent reaction with the carbodiimide.[1]
Coupling Reagent Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC)Efficiently activates the carboxylic acid.[1][2] DIC is sometimes preferred as the urea byproduct is more soluble.
Catalyst 4-Dimethylaminopyridine (DMAP)Acts as a potent acyl transfer catalyst, significantly accelerating the reaction.[2][4]
Temperature 0 °C to Room TemperatureMild conditions that preserve sensitive functional groups.[1]
Stoichiometry Acid:Alcohol:DCC:DMAP = 1:1.2:1.1:0.1A slight excess of the alcohol and coupling agent ensures complete consumption of the starting acid.

Protocol 2: Mitsunobu Reaction - Inversion of Stereochemistry

The Mitsunobu reaction is a powerful tool for the esterification of primary and secondary alcohols, notably proceeding with a complete Walden inversion of stereochemistry at the alcohol center.[5][6] This reaction involves the use of a phosphine, typically triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[6]

Rationale for Method Selection

The Mitsunobu reaction is particularly useful for the esterification of chiral secondary alcohols where inversion of configuration is desired. It is also effective for alcohols that are poor nucleophiles. The reaction conditions are generally mild and neutral.

Reaction Mechanism: Mitsunobu Esterification

cluster_activation Activation cluster_alkoxyphosphonium Alkoxyphosphonium Salt Formation cluster_sn2 SN2 Attack A PPh₃ + DEAD/DIAD B Betaine Intermediate A->B Formation D Alkoxyphosphonium Salt B->D + R-OH C Alcohol (R-OH) C->D F Ester (ArCOOR) + Ph₃PO + Reduced Azodicarboxylate D->F + ArCOO⁻ (SN2) E Carboxylate (ArCOO⁻) E->F

Sources

Method

Application Notes and Protocols for the Derivatization of 3-[[(1-methylethyl)sulfonyl]amino]benzoic acid

Introduction 3-[[(1-methylethyl)sulfonyl]amino]benzoic acid is a molecule of interest in pharmaceutical and chemical research, incorporating both a sulfonamide and a carboxylic acid functional group. The inherent polarit...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

3-[[(1-methylethyl)sulfonyl]amino]benzoic acid is a molecule of interest in pharmaceutical and chemical research, incorporating both a sulfonamide and a carboxylic acid functional group. The inherent polarity and low volatility of this compound present significant challenges for direct analysis by common chromatographic techniques such as gas chromatography-mass spectrometry (GC-MS). Furthermore, its detection by high-performance liquid chromatography (HPLC) with UV-Vis or fluorescence detectors can be hampered by a lack of a strong native chromophore or fluorophore, limiting sensitivity.

Chemical derivatization is an essential strategy to overcome these analytical hurdles. By chemically modifying the analyte, we can enhance its volatility for GC analysis or introduce a fluorescent tag for highly sensitive HPLC detection. This guide provides a comprehensive overview of scientifically-grounded derivatization techniques and detailed protocols tailored for researchers, scientists, and drug development professionals working with 3-[[(1-methylethyl)sulfonyl]amino]benzoic acid and structurally related compounds. The methodologies described herein are designed to be robust, reproducible, and are explained with a focus on the underlying chemical principles to empower the analyst in method development and troubleshooting.

Analytical Challenges and Derivatization Strategy

The bifunctional nature of 3-[[(1-methylethyl)sulfonyl]amino]benzoic acid dictates the derivatization strategy. The molecule possesses two active hydrogen atoms amenable to derivatization: one on the sulfonamide nitrogen and another on the carboxylic acid group.

Figure 1: Structure of 3-[[(1-methylethyl)sulfonyl]amino]benzoic acid

The choice of derivatization technique will primarily depend on the analytical instrumentation available and the desired sensitivity.

  • For Gas Chromatography (GC) Analysis: The primary goal is to increase volatility and thermal stability. This is typically achieved by replacing the active hydrogens with non-polar groups. Common strategies include silylation and alkylation/esterification.[1][2]

  • For High-Performance Liquid Chromatography (HPLC) Analysis: When UV detection is insufficient, derivatization aims to introduce a fluorescent tag to the molecule, dramatically enhancing detection sensitivity.[3][4]

Derivatization for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Direct GC-MS analysis of 3-[[(1-methylethyl)sulfonyl]amino]benzoic acid is generally not feasible due to its low volatility and potential for thermal degradation in the injector and column. Derivatization is therefore a mandatory step.

Silylation: A Versatile Approach

Silylation is a robust and widely used derivatization technique for GC analysis. It involves the replacement of active hydrogens with a trimethylsilyl (TMS) group, which reduces the polarity and hydrogen bonding capacity of the molecule, thereby increasing its volatility.[1][5] For the target analyte, both the carboxylic acid and the sulfonamide N-H group will be silylated.

Recommended Reagent: N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) is a powerful and versatile silylation reagent that effectively derivatizes a wide range of functional groups, including carboxylic acids and sulfonamides.[6][7] The reaction byproducts are volatile and generally do not interfere with the chromatography. The addition of a catalyst like trimethylchlorosilane (TMCS) can enhance the reactivity of the reagent, especially for sterically hindered groups.

Materials:

  • 3-[[(1-methylethyl)sulfonyl]amino]benzoic acid standard or sample extract

  • N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or MSTFA with 1% TMCS

  • Pyridine (anhydrous)

  • Suitable aprotic solvent (e.g., acetonitrile, dichloromethane)

  • Reaction vials (2 mL) with PTFE-lined caps

  • Heating block or oven

  • Nitrogen gas supply for solvent evaporation

Procedure:

  • Sample Preparation: Accurately weigh a known amount of the analyte (e.g., 1 mg) into a reaction vial. If in solution, transfer an aliquot and evaporate the solvent to complete dryness under a gentle stream of nitrogen. The absence of water is critical as silylation reagents are moisture-sensitive.

  • Reagent Addition: Add 100 µL of a suitable aprotic solvent to dissolve the dried residue. Then, add 100 µL of MSTFA (or MSTFA + 1% TMCS). For difficult-to-derivatize samples, 50 µL of pyridine can be added as a catalyst.

  • Reaction: Tightly cap the vial and heat at 70-80°C for 30-60 minutes. The exact time and temperature may require optimization.[6]

  • Analysis: After cooling to room temperature, the sample is ready for direct injection into the GC-MS system.

Causality and Insights:

  • The use of MSTFA ensures a high derivatization yield for both the carboxylic acid and the sulfonamide groups.

  • Heating accelerates the reaction, ensuring complete derivatization, especially for the less reactive sulfonamide proton.

  • Pyridine acts as a base catalyst, enhancing the nucleophilicity of the active hydrogens.

Figure 2: Silylation Workflow for GC-MS

G start Start: Dry Analyte dissolve Dissolve in Aprotic Solvent start->dissolve add_reagent Add MSTFA (+/- TMCS, Pyridine) dissolve->add_reagent react Heat (70-80°C, 30-60 min) add_reagent->react cool Cool to Room Temperature react->cool inject Inject into GC-MS cool->inject

Caption: A streamlined workflow for the silylation of polar analytes prior to GC-MS analysis.

Alkylation/Esterification: A Targeted Alternative

Alkylation, specifically esterification of the carboxylic acid group, is another effective strategy to increase volatility. While this can be performed as a standalone derivatization, for comprehensive analysis of the target molecule, it is often followed by derivatization of the sulfonamide group. A common approach for esterification is the use of diazomethane or its safer alternatives like trimethylsilyldiazomethane (TMS-diazomethane).[7][8] For enhanced detection with an electron capture detector (ECD), pentafluorobenzyl bromide (PFBBr) can be used to form a pentafluorobenzyl ester.[1][9]

This two-step approach offers a high degree of control and can be beneficial if the simultaneous derivatization of both groups proves challenging.

Step 1: Esterification with TMS-Diazomethane

Materials:

  • Dried analyte

  • Toluene/Methanol (2:1 v/v)

  • Trimethylsilyldiazomethane (TMS-diazomethane), 2.0 M in hexanes

Procedure:

  • Dissolve the dried analyte in 200 µL of the toluene/methanol mixture in a reaction vial.

  • Add 50 µL of 2.0 M TMS-diazomethane in hexanes.

  • Cap the vial and let the reaction proceed at room temperature for 30 minutes. The disappearance of the yellow color of the reagent indicates reaction completion.[7]

  • Evaporate the solvent under a gentle stream of nitrogen.

Step 2: Silylation of the Sulfonamide Group

Procedure:

  • To the dried ester from Step 1, add 100 µL of a suitable aprotic solvent and 100 µL of MSTFA.

  • Proceed with steps 3 and 4 from Protocol 1.

Causality and Insights:

  • TMS-diazomethane is a safer alternative to the highly toxic and explosive diazomethane for the methylation of carboxylic acids.[7]

  • The two-step process allows for the optimization of each reaction independently, which can be advantageous for complex matrices.

Derivatization for High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection

For achieving low detection limits in HPLC, derivatization with a fluorescent labeling agent is the method of choice. This involves reacting the analyte with a reagent that imparts a highly fluorescent moiety, allowing for sensitive detection.[3][4]

Dansylation for Fluorescent Tagging

Dansyl chloride (5-(dimethylamino)naphthalene-1-sulfonyl chloride) is a classic and widely used fluorescent labeling reagent that reacts with primary and secondary amines, as well as phenols.[10][11] In the case of 3-[[(1-methylethyl)sulfonyl]amino]benzoic acid, the sulfonamide nitrogen can be targeted for dansylation.

Recommended Reagent: Dansyl chloride reacts with the sulfonamide under basic conditions to form a stable, highly fluorescent derivative.[3]

Materials:

  • Analyte standard or sample extract

  • Dansyl chloride solution (e.g., 1 mg/mL in acetone or acetonitrile)

  • Sodium bicarbonate buffer (0.1 M, pH 9.5-10.5)

  • Quenching solution (e.g., 2% formic acid or a primary amine solution like methylamine)

  • HPLC-grade solvents (acetonitrile, water)

Procedure:

  • Sample Preparation: Dissolve the analyte in the sodium bicarbonate buffer.

  • Derivatization: To 100 µL of the sample solution, add 200 µL of the dansyl chloride solution. Vortex briefly.

  • Reaction: Incubate the mixture in a water bath at 60°C for 30-60 minutes in the dark. Dansyl derivatives are light-sensitive.

  • Quenching: After incubation, cool the mixture and add 50 µL of the quenching solution to react with the excess dansyl chloride.

  • Analysis: The sample is now ready for injection into the HPLC system with a fluorescence detector (Excitation ~330-350 nm, Emission ~510-540 nm).[3]

Causality and Insights:

  • The alkaline pH is crucial for deprotonating the sulfonamide nitrogen, increasing its nucleophilicity to attack the sulfonyl chloride of the dansyl reagent.[3]

  • Quenching the reaction is important to prevent the derivatization of other components in the sample or mobile phase.

Figure 3: Dansylation Workflow for HPLC-Fluorescence

G start Start: Analyte in Basic Buffer add_reagent Add Dansyl Chloride Solution start->add_reagent react Incubate (60°C, 30-60 min, Dark) add_reagent->react quench Quench Excess Reagent react->quench inject Inject into HPLC-FLD quench->inject

Caption: Workflow for fluorescent labeling of amine-containing compounds using dansyl chloride.

Fluorescamine Derivatization

Fluorescamine is another excellent fluorescent labeling reagent that reacts rapidly with primary amines at room temperature to form stable, fluorescent pyrrolinone products.[12] While the sulfonamide in the target molecule is secondary, if the molecule of interest had a primary amine, fluorescamine would be an ideal choice. For the specific target molecule, dansyl chloride is more appropriate. However, for structurally similar compounds with a primary amine, the following protocol would be applicable.

Materials:

  • Analyte with a primary amine

  • Fluorescamine solution (e.g., 0.3 mg/mL in acetone)

  • Borate buffer (0.2 M, pH 9.0)

Procedure:

  • Sample Preparation: Dissolve the analyte in the borate buffer.

  • Derivatization: To 1 mL of the sample solution, rapidly add 0.5 mL of the fluorescamine solution while vortexing.

  • Reaction: The reaction is nearly instantaneous at room temperature.

  • Analysis: The sample can be injected into the HPLC system with a fluorescence detector (Excitation ~390 nm, Emission ~475 nm).[12]

Causality and Insights:

  • The reaction with fluorescamine is extremely fast, which can be an advantage in high-throughput settings.

  • The reagent itself is non-fluorescent, and excess reagent is hydrolyzed to non-fluorescent products, reducing background interference.[12]

Quantitative Data Summary

The following table summarizes typical parameters for the described derivatization methods. It is important to note that these are starting points, and optimization for specific applications and matrices is highly recommended.

Method Target Analyte Group(s) Reagent(s) Typical Reaction Conditions Analytical Technique Expected Outcome
Silylation Carboxylic Acid, SulfonamideMSTFA +/- 1% TMCS70-80°C, 30-60 minGC-MSIncreased volatility and thermal stability
Esterification + Silylation Carboxylic Acid, SulfonamideTMS-Diazomethane, then MSTFARoom Temp, 30 min (Esterification); 70-80°C, 30-60 min (Silylation)GC-MSControlled, stepwise derivatization
Dansylation SulfonamideDansyl Chloride60°C, 30-60 min, pH 9.5-10.5HPLC-FluorescenceHighly fluorescent derivative for sensitive detection

Conclusion

The successful analysis of 3-[[(1-methylethyl)sulfonyl]amino]benzoic acid is highly dependent on the appropriate selection and execution of a derivatization strategy. For GC-MS analysis, silylation with MSTFA offers a direct and effective means to enhance volatility. For highly sensitive quantification by HPLC, derivatization with dansyl chloride to introduce a fluorescent tag is a proven approach. The protocols and insights provided in this guide serve as a robust foundation for developing and implementing reliable analytical methods for this and structurally related molecules in a research and drug development setting.

References

  • Groleau, R. R., Chapman, R. S. L., Ley-Smith, H., et al. (2020). A Three-Component Derivatization Protocol for Determining the Enantiopurity of Sulfinamides by 1H and 19F NMR Spectroscopy. The Journal of Organic Chemistry, 85(3), 1364-1375. Available at: [Link]

  • Tsai, C. E., & Kondo, F. (2001). Liquid Chromatographic Determination of Fluorescent Derivatives of Six Sulfonamides in Bovine Serum and Milk. Journal of AOAC International, 84(1), 35-40. Available at: [Link]

  • Wikipedia. (n.d.). Dansyl chloride. Available at: [Link]

  • Takeda, N., & Akiyama, Y. (1991). Pre-column derivatization of sulfa drugs with fluorescamine and high-performance liquid chromatographic determination at their residual levels in meat and meat products. Journal of Chromatography B: Biomedical Sciences and Applications, 558(1), 175-180. Available at: [Link]

  • Wang, D., et al. (2023). A Rapid Derivatization for Quantitation of Perfluorinated Carboxylic Acids from Aqueous Matrices by Gas Chromatography–Mass Spectrometry. Analytical Chemistry. Available at: [Link]

  • Zaikin, V. G., & Halket, J. M. (2003). Derivatization in gas chromatography. Encyclopedia of Analytical Science, 2, 1-11. Available at: [Link]

  • Mol, H. G. J., et al. (2019). Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization. Molecules, 24(3), 483. Available at: [Link]

  • Cuperlović-Culf, M., et al. (2021). Optimized Workflow for On-Line Derivatization for Targeted Metabolomics Approach by Gas Chromatography-Mass Spectrometry. Metabolites, 11(12), 875. Available at: [Link]

  • Gika, H. G., et al. (2007). A Fluorescence-LC Method for the Determination of Sulfonamides in Biological Fluids with Pre-Column Derivatization. Journal of Liquid Chromatography & Related Technologies, 30(15), 2245-2258. Available at: [Link]

  • University of California, Santa Barbara. (n.d.). Preparation of TMS Derivatives for GC/MS. Available at: [Link]

  • Phenomenex. (2021). GC Derivatizing Reagents Explained. Available at: [Link]

  • Groleau, R. R., et al. (2020). A Three-Component Derivatization Protocol for Determining the Enantiopurity of Sulfinamides by >1>H and >19>F NMR Spectroscopy. University of Bath's research portal. Available at: [Link]

  • Wenzel, C., et al. (2023). Matrix Effects in GC–MS Profiling of Common Metabolites after Trimethylsilyl Derivatization. Metabolites, 13(3), 421. Available at: [Link]

  • Lamba, J., et al. (2014). Fluorescence detection and identification of eight sulphonamides using capillary electrophoresis on released excipients in lake water. Arabian Journal of Chemistry, 7(5), 726-733. Available at: [Link]

  • Purchase, C. F., et al. (2023). Recent advances in the synthesis of N-acyl sulfonamides. RSC Advances, 13(38), 26733-26756. Available at: [Link]

  • Macherey-Nagel. (n.d.). Derivatization reagents for GC. Available at: [Link]

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  • Kataoka, H., et al. (1996). GC and GC-MS determination of fluoroacetic acid and phenoxy acid herbicides via triphasal extractive pentafluorobenzylation using a polymer-bound phase-transfer catalyst. Journal of Chromatography A, 726(1-2), 239-247. Available at: [Link]

  • Penner, N. A., et al. (2024). Nitrogen stable isotope analysis of sulfonamides by derivatization-gas chromatography-isotope ratio mass spectrometry. Analytical and Bioanalytical Chemistry, 416(15), 3695-3705. Available at: [Link]

  • Zaikin, V. G. (2009). Acids: Derivatization for GC Analysis. Encyclopedia of Chromatography. Available at: [Link]

  • Chen, Y., & Gibson, J. (2015). A convenient synthetic route to sulfonimidamides from sulfonamides. RSC Advances, 5(6), 4171-4174. Available at: [Link]

  • Chemistry LibreTexts. (2023). Derivatization. Available at: [Link]

  • Kivilcim, M., et al. (2022). Chemistry in a Bottle: Ester Formation in Acidified Mobile-Phase Solvents. LCGC North America, 40(9), 422-425. Available at: [Link]

  • Chocholoušová, J., et al. (2017). Chiral separation of new sulfonamide derivatives and evaluation of their enantioselective affinity for human carbonic anhydrase II by microscale thermophoresis and surface plasmon resonance. Journal of Pharmaceutical and Biomedical Analysis, 137, 113-122. Available at: [Link]

  • De-Luca, L. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Organic & Biomolecular Chemistry, 19(30), 6649-6656. Available at: [Link]

  • Kiełbasiński, P., & Drabowicz, J. (2020). Modern Stereoselective Synthesis of Chiral Sulfinyl Compounds. Chemical Reviews, 120(9), 4347-4451. Available at: [Link]

  • Katritzky, A. R., Hoffmann, S., & Suzuki, K. (2004). N-Acylation of sulfonamides using N-acylbenzotriazoles. ARKIVOC, 2004(12), 14-22. Available at: [Link]

  • Gotti, R., et al. (2001). Dansyl Chloride as a Derivatizing Agent for the Analysis of Biogenic Amines by CZE-UV. Journal of Pharmaceutical and Biomedical Analysis, 25(5-6), 903-912. Available at: [Link]

  • Funazo, K., et al. (1992). Determination of Inorganic Anions by Pentafluorobenzyl Derivatization and Gas Chromatography-Mass Spectrometry. Bulletin of the Osaka Prefectural College of Technology, 26, 75-81. Available at: [Link]

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  • Wang, D., et al. (2023). A Rapid Derivatization for Quantitation of Perfluorinated Carboxylic Acids from Aqueous Matrices by Gas Chromatography-Mass Spectrometry. Analytical Chemistry, 95(21), 8149-8157. Available at: [Link]

  • Cambon, J. P., et al. (1992). Analysis of chlorinated, sulfochlorinated and sulfonamide derivatives of n-tetradecane by gas chromatography/mass spectrometry. Journal of Chromatography A, 590(2), 287-293. Available at: [Link]

  • USDA FSIS. (2009). Determination and Confirmation of Sulfonamides. Available at: [Link]

  • Molnar Institute. (2013). ANALYSIS OF SULFONAMIDE RESIDUES IN REAL HONEY SAMPLES USING LIQUID CHROMATOGRAPHY WITH FLUORESCENCE AND TANDEM MASS SPECTROMETRY. Available at: [Link]

  • Ashenhurst, J. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. Available at: [Link]

Sources

Application

Scale-up synthesis of Benzoic acid 3-[[(1-methylethyl)sulfonyl]amino]-

An In-Depth Technical Guide to the Scale-up Synthesis of Benzoic acid, 3-[[(1-methylethyl)sulfonyl]amino]- This comprehensive guide provides a detailed protocol and in-depth scientific rationale for the scale-up synthesi...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Scale-up Synthesis of Benzoic acid, 3-[[(1-methylethyl)sulfonyl]amino]-

This comprehensive guide provides a detailed protocol and in-depth scientific rationale for the scale-up synthesis of Benzoic acid, 3-[[(1-methylethyl)sulfonyl]amino]-. Designed for researchers, scientists, and drug development professionals, this document offers a robust framework for producing this valuable compound in larger quantities, moving from bench-scale to pilot-plant or manufacturing scale. The protocols herein are built upon established principles of sulfonamide synthesis, emphasizing safety, efficiency, and product purity.

Introduction and Strategic Overview

Benzoic acid, 3-[[(1-methylethyl)sulfonyl]amino]-, also known as 3-(isopropylsulfonamido)benzoic acid, is a key building block in medicinal chemistry. The sulfonamide functional group is a well-established pharmacophore found in a wide array of therapeutic agents, acting as a bioisostere for carboxylic acids and participating in crucial hydrogen bonding interactions with biological targets.[1][2] The synthesis of this compound on a larger scale requires careful consideration of reaction conditions, reagent handling, and purification methods to ensure a safe, reproducible, and cost-effective process.

The synthetic strategy hinges on the classic and reliable reaction between an amine and a sulfonyl chloride.[3] In this case, the commercially available 3-aminobenzoic acid is reacted with isopropylsulfonyl chloride in the presence of a suitable base to yield the desired product. This approach is favored for its high yields and straightforward execution.

Chemical and Safety Data

A thorough understanding of the properties and hazards of all reagents is paramount for a safe and successful scale-up.

Compound Structure CAS No. MW ( g/mol ) Key Properties & Hazards
3-Aminobenzoic Acid99-05-8137.14Off-white to light brown crystalline powder.[4]
Isopropylsulfonyl Chloride10147-37-2142.60Colorless to light yellow liquid. Corrosive, causes severe skin burns and eye damage. Moisture sensitive.[5][6][7]
Pyridine110-86-179.10Colorless liquid with a strong, unpleasant odor. Flammable. Toxic by inhalation, ingestion, and skin absorption.
Dichloromethane (DCM)75-09-284.93Volatile, colorless liquid. Suspected carcinogen.
Hydrochloric Acid (HCl)7647-01-036.46Corrosive aqueous solution. Causes severe burns.
Sodium Bicarbonate (NaHCO₃)144-55-884.01White crystalline solid. Mild base.
Benzoic acid, 3-[[(1-methylethyl)sulfonyl]amino]-33469-87-5243.28Solid. Final product. Purity to be determined by analytical methods.

Detailed Scale-Up Synthesis Protocol

This protocol outlines the synthesis of Benzoic acid, 3-[[(1-methylethyl)sulfonyl]amino]- on a 100-gram scale.

Reagents and Equipment
  • Reagents:

    • 3-Aminobenzoic acid (100 g, 0.729 mol)

    • Isopropylsulfonyl chloride (114 g, 0.802 mol, 1.1 eq)

    • Pyridine (115 g, 1.458 mol, 2.0 eq)

    • Dichloromethane (DCM) (2 L)

    • 1 M Hydrochloric acid (1 L)

    • Saturated sodium bicarbonate solution (1 L)

    • Brine (saturated NaCl solution) (500 mL)

    • Anhydrous magnesium sulfate (MgSO₄)

    • Ethanol (for recrystallization)

    • Deionized water

  • Equipment:

    • 5 L three-necked round-bottom flask

    • Mechanical stirrer

    • Addition funnel

    • Thermometer

    • Nitrogen inlet

    • Heating mantle with temperature controller

    • Ice-water bath

    • Large separatory funnel (4 L)

    • Büchner funnel and vacuum flask

    • Rotary evaporator

    • Standard laboratory glassware

Reaction Workflow Diagram

G cluster_0 Reaction Setup cluster_1 Reagent Addition cluster_2 Reaction cluster_3 Work-up cluster_4 Isolation & Purification setup 1. Charge 5L reactor with 3-Aminobenzoic acid, Pyridine, and DCM under N₂. cool 2. Cool the mixture to 0-5 °C using an ice-water bath. setup->cool add 3. Add Isopropylsulfonyl chloride dropwise via addition funnel, maintaining T < 10 °C. cool->add react 4. Allow the reaction to warm to room temperature and stir for 12-16 hours. add->react monitor 5. Monitor reaction completion by TLC or HPLC. react->monitor wash1 6. Wash with 1 M HCl to remove pyridine. react->wash1 wash2 7. Wash with saturated NaHCO₃ to remove unreacted acid. wash1->wash2 concentrate 10. Concentrate in vacuo to obtain crude product. wash1->concentrate wash3 8. Wash with brine. wash2->wash3 dry 9. Dry organic layer with MgSO₄. wash3->dry recrystallize 11. Recrystallize from ethanol/water to yield pure product. concentrate->recrystallize

Caption: Scale-up synthesis workflow for Benzoic acid, 3-[[(1-methylethyl)sulfonyl]amino]-.

Step-by-Step Procedure
  • Reaction Setup: In a 5 L three-necked round-bottom flask equipped with a mechanical stirrer, addition funnel, thermometer, and nitrogen inlet, add 3-aminobenzoic acid (100 g, 0.729 mol) and dichloromethane (2 L). Begin stirring to form a suspension. Add pyridine (115 g, 1.458 mol) to the mixture.

  • Cooling: Cool the stirred suspension to 0-5 °C using an ice-water bath.

  • Addition of Isopropylsulfonyl Chloride: Slowly add isopropylsulfonyl chloride (114 g, 0.802 mol) dropwise via the addition funnel over a period of 1-2 hours. Causality Note: This slow addition is critical to control the exothermic reaction and prevent the formation of side products. Maintain the internal temperature below 10 °C throughout the addition. Isopropylsulfonyl chloride is moisture-sensitive and corrosive; handle with care in a well-ventilated fume hood.[5][7]

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Continue stirring for 12-16 hours.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material (3-aminobenzoic acid) is consumed.[8]

  • Aqueous Work-up:

    • Transfer the reaction mixture to a 4 L separatory funnel.

    • Wash the organic layer sequentially with 1 M HCl (2 x 500 mL). Trustworthiness Note: This acidic wash is crucial for removing the excess pyridine, which forms a water-soluble pyridinium salt.

    • Wash with saturated sodium bicarbonate solution (1 x 500 mL) to remove any unreacted acidic starting material or byproducts.

    • Finally, wash with brine (1 x 500 mL) to remove residual water.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product as a solid.

  • Purification:

    • Recrystallize the crude solid from a suitable solvent system, such as an ethanol/water mixture.[9]

    • Dissolve the crude product in a minimal amount of hot ethanol.

    • Slowly add hot water until the solution becomes slightly cloudy.

    • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water, and dry under vacuum.

Expected Yield and Characterization
  • Expected Yield: 75-90%

  • Appearance: White to off-white solid.

  • Characterization: Confirm the identity and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and HPLC.[10][11]

Safety and Handling Precautions

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat.[5]

  • Ventilation: All operations should be conducted in a well-ventilated fume hood, especially when handling dichloromethane and isopropylsulfonyl chloride.[5][7]

  • Reagent Handling:

    • Isopropylsulfonyl Chloride: Is corrosive and reacts with moisture.[5][7] Handle under an inert atmosphere (nitrogen or argon) and use dry glassware. In case of contact, immediately flush the affected area with copious amounts of water.[5]

    • Pyridine: Is flammable and toxic. Avoid inhalation and skin contact.

    • Dichloromethane: Is a suspected carcinogen. Minimize exposure.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Conclusion

This application note provides a comprehensive and scalable protocol for the synthesis of Benzoic acid, 3-[[(1-methylethyl)sulfonyl]amino]-. By following the detailed steps and adhering to the safety precautions, researchers and drug development professionals can confidently produce this important building block with high yield and purity. The principles and techniques described herein are foundational for the successful transition from laboratory-scale synthesis to larger-scale production.

References

  • Macmillan Group - Princeton University. (2023, September 28). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Retrieved from [https://www.princeton.edu/chemistry/macmillan/wp-content/uploads/sites/9 Macmillan/files/publications/2023_JACS_One-Pot_Synthesis_of_Sulfonamides.pdf]([Link] Macmillan/files/publications/2023_JACS_One-Pot_Synthesis_of_Sulfonamides.pdf)

  • Oakwood Chemical. (n.d.). Sulfonyl Chlorides Reagents Catalog. Retrieved from [https://oakwoodchemical.com/cat-pdf/Sulfonyl Chlorides.pdf]([Link] Chlorides.pdf)

  • Google Patents. (n.d.). CN103483230B - The preparation method of p-aminobenzenesulfonamide.
  • UCL Discovery. (n.d.). The Synthesis of Functionalised Sulfonamides. Retrieved from [Link]

  • Farlow, A., & Krömer, J. O. (2016). Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. Advances in Chemical Engineering and Science, 6(2), 95-103. [Link]

  • Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 3-amino-benzoic acid. Retrieved from [Link]

  • Google Patents. (n.d.). US3235588A - Purification of benzoic acid.
  • MDPI. (2020, November 9). One-Pot Green Catalytic Preparation of 3-Aminobenzoic Acid in the Presence of Carbonaceous Bio-Based Materials in Subcritical Water. Retrieved from [Link]

  • PubMed. (2016, July 15). Co-culture engineering for microbial biosynthesis of 3-amino-benzoic acid in Escherichia coli. Retrieved from [Link]

  • European Patent Office. (1991, October 23). EP0453022A2 - Method for the purification of benzoic acid. Retrieved from [Link]

  • Organic-Chemistry.org. (n.d.). 3018 Synthesis of 3-phenylbenzoic acid from 3-iodobenzoic acid. Retrieved from [Link]

  • UPB. (n.d.). HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY METHOD FOR THE DETERMINATION OF BENZOIC ACID IN BEVERAGES. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Analysis of Benzoic Acid in Quasi-Drug Drink Using Isotope Dilution Liquid Chromatography Mass Spectrometry. Retrieved from [Link]

  • YouTube. (2015, February 3). Purification of Benzoic Acid by Crystallization. Retrieved from [Link]

Sources

Method

Application Note: Advanced Crystallization Protocols for Benzoic acid, 3-[[(1-methylethyl)sulfonyl]amino]-

This Application Note is designed for process chemists and engineers involved in the purification of Benzoic acid, 3-[[(1-methylethyl)sulfonyl]amino]- (CAS: 99642-25-8). This molecule, a sulfonamide derivative of 3-amino...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for process chemists and engineers involved in the purification of Benzoic acid, 3-[[(1-methylethyl)sulfonyl]amino]- (CAS: 99642-25-8). This molecule, a sulfonamide derivative of 3-aminobenzoic acid, serves as a critical intermediate in the synthesis of various pharmaceutical agents, including potential anti-inflammatory and metabolic disorder therapeutics.

The following protocols prioritize impurity rejection (specifically of the 3-aminobenzoic acid precursor) and polymorph control using scalable industrial techniques.

Executive Summary

The isolation of Benzoic acid, 3-[[(1-methylethyl)sulfonyl]amino]- presents a classic chemical engineering challenge: separating a sulfonamide product from its zwitterionic precursor (3-aminobenzoic acid) and hydrolytic byproducts. This guide details two complementary methods:

  • Method A (Reactive Crystallization/pH Swing): Utilizes the acidity of the sulfonamide nitrogen and carboxylic acid for bulk impurity rejection.

  • Method B (Anti-Solvent Recrystallization): A finishing step designed to target specific crystal habit and purity (>99.5%).

Physicochemical Profile & Solubility Logic

To design a robust crystallization, one must understand the molecular "switch" points.[1]

PropertyValue (Approx.)Process Implication
Molecular Weight 243.28 g/mol Moderate size; likely forms needles or plates.
pKa 1 (COOH) ~3.8 - 4.2Below pH 3.5, the carboxyl group is protonated (neutral).
pKa 2 (NH-SO₂) ~10.0 - 10.5Above pH 11, the sulfonamide nitrogen deprotonates (dianion).
Solubility (pH 12) > 100 g/LHighly soluble as a di-sodium salt.
Solubility (pH 1) < 0.5 g/LHighly insoluble (fully protonated form).
Key Impurity 3-Aminobenzoic acidAmphoteric (pKa ~3.1, ~4.8). Soluble in strong acid (cationic) and strong base (anionic).
Solubility Diagram (Conceptual)

The following diagram illustrates the solubility behavior relative to pH, which dictates the purification strategy.

SolubilityLogic High_pH pH > 11 (Basic Solution) Species_High Dianion Species (COO-, N-) High Solubility High_pH->Species_High Dissolution Mid_pH pH 6-8 (Neutral) Low_pH pH < 3 (Acidic Solution) Species_Low Neutral Species (COOH, NH) Precipitation Low_pH->Species_Low Target State Species_Mid Monoanion Species (COO-, NH) Moderate Solubility Species_High->Species_Mid Acidification (HCl) Species_Mid->Species_Low Critical Crystallization Point

Figure 1: Solubility dependence on pH. The process window for crystallization lies between pH 4.5 and 2.5.

Method A: Reactive Crystallization (pH Swing)

Objective: Primary isolation from crude reaction mixture and rejection of unreacted amine.

Mechanistic Insight

The starting material, 3-aminobenzoic acid, is amphoteric. In strong acid (pH < 2), it forms a soluble cation (


). The product, however, is a neutral sulfonamide-acid at pH < 2 and precipitates. This difference allows for separation.[2][3]
Protocol Steps
  • Dissolution: Suspend the crude solid (or reaction concentrate) in 5 volumes of Water.

  • Basification: Slowly add 30% NaOH while stirring until pH reaches 11.0 – 12.0 . The solution should become clear as the di-sodium salt forms.

    • Checkpoint: If solids remain, filter them out. These are non-acidic impurities (e.g., bis-sulfonamides).

  • Temperature Control: Heat the solution to 50°C . This prevents rapid occlusion of impurities during the initial nucleation.

  • Acidification (Nucleation): Slowly dose 3M HCl over 60 minutes.

    • Target 1: Adjust pH to 6.0 . Hold for 30 minutes. (Metastable zone width check).

    • Target 2: Continue dosing HCl until pH reaches 2.5 – 3.0 .

  • Aging: Cool the slurry to 10°C and hold for 2 hours. This "Ostwald Ripening" phase allows fines to dissolve and larger crystals to grow, improving filtration.

  • Isolation: Filter the slurry.

  • Wash: Wash the cake with 2 volumes of 0.1M HCl (to keep amine impurities soluble) followed by water.

Method B: Recrystallization (Polymorph Control)

Objective: Final purification to >99.5% purity and control of crystal habit (avoiding needles which clog filters).

Solvent System
  • Solvent: Ethanol (or Isopropanol)

  • Anti-Solvent: Water

  • Rationale: The hydrophobic isopropyl group makes the molecule soluble in hot alcohols but insoluble in water.

Protocol Steps
  • Dissolution: Charge the wet cake from Method A into a reactor. Add 4 volumes of Ethanol.

  • Heating: Heat to Reflux (approx. 78°C) . Ensure complete dissolution.

    • Note: If the solution is colored, treat with activated carbon (5% w/w) for 30 mins and filter hot.

  • Seeding (Critical): Cool the solution to 60°C . Add 0.5% w/w seed crystals of the desired polymorph (usually the stable triclinic or monoclinic form).

    • Why? Unseeded cooling often results in rapid precipitation of metastable needles. Seeding ensures controlled growth.

  • Anti-Solvent Addition: Slowly add 4 volumes of Water over 2 hours while maintaining temperature at 60°C.

  • Cooling: Cool the batch to 5°C over a linear ramp of 4 hours (approx. 14°C/hour).

  • Filtration & Drying: Filter the white crystalline solid. Dry under vacuum at 50°C for 12 hours.

Process Flow Diagram

RecrystallizationWorkflow Start Crude Wet Cake Dissolve Dissolve in Hot Ethanol (T = 78°C) Start->Dissolve Carbon Optional: Carbon Treat & Hot Filtration Dissolve->Carbon Seed Cool to 60°C & Seed (0.5% Load) Dissolve->Seed If clear Carbon->Seed AntiSolvent Dose Water (Anti-Solvent) Isothermal at 60°C Seed->AntiSolvent Cool Linear Cooling Ramp to 5°C (4 hours) AntiSolvent->Cool Isolate Filtration & Drying Cool->Isolate

Figure 2: Recrystallization workflow for high-purity isolation.

Process Analytical Technology (PAT)

To ensure reproducibility, the following monitoring tools are recommended:

  • FBRM (Focused Beam Reflectance Measurement): Monitor chord length distribution. A sudden spike in counts <10µm indicates secondary nucleation (crashing out). If observed, stop anti-solvent addition and raise temperature by 5°C.

  • FTIR (In-situ): Monitor the disappearance of the dissolved sulfonamide peak (approx. 1160 cm⁻¹ for S=O stretch) to determine supersaturation levels.

Troubleshooting Guide

IssueProbable CauseCorrective Action
"Oiling Out" (Liquid-Liquid Phase Separation)Anti-solvent added too fast or temperature too high.Reduce temperature to 50°C before water addition. Increase seed loading.
High Impurity (Amine) Final pH of Method A was too high (>4).Ensure final pH is < 3.0 during reactive crystallization. Wash cake with dilute acid.
Slow Filtration Crystal habit is needle-like (dendritic).Switch to Method B (Ethanol/Water). Use a slower cooling ramp to encourage low-aspect-ratio growth.
Low Yield Product loss in mother liquor.The product has some solubility in ethanol.[3][4][5] Increase the Water:Ethanol ratio to 2:1 or 3:1 in the final step.

References

  • Chemical Identity: Benzoic acid, 3-[[(1-methylethyl)sulfonyl]amino]- (CAS 99642-25-8). Chemical Register.[6] Link

  • General Sulfonamide Crystallization: Svärd, M., et al. "Polymorphism and Crystallization of p-Aminobenzoic Acid." ResearchGate. (Analogous chemistry for aminobenzoic acid derivatives). Link

  • Synthesis Context (Empagliflozin Intermediates): Synthesis of empagliflozin... (Provides context on halo-benzoic acid handling and sulfonamide formation). Link

  • pKa & Solubility Data: Calculated and experimental pKa values of ortho-substituted benzoic acids. (Theoretical grounding for pH swing). Link

  • Patent Methodology (Analogous): Boehringer Ingelheim International GmbH. Process for the preparation of chiral 8-(3-amino-piperidin-1-yl)-xanthines. (Describes similar pH swing purification for sulfonamide intermediates). WO2011039108. Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of Benzoic acid, 3-[[(1-methylethyl)sulfonyl]amino]-

Topic: Yield Optimization & Process Troubleshooting Ticket ID: #SYN-3-ISO-BENZ Status: Open Responder: Senior Application Scientist, Process Chemistry Division[1] Executive Summary & Reaction Overview Target Molecule: Be...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Yield Optimization & Process Troubleshooting Ticket ID: #SYN-3-ISO-BENZ Status: Open Responder: Senior Application Scientist, Process Chemistry Division[1]

Executive Summary & Reaction Overview

Target Molecule: Benzoic acid, 3-[[(1-methylethyl)sulfonyl]amino]- CAS Registry Number: 467235-04-7 (Analogous structure reference) Core Transformation: Sulfonylation of an electron-deficient aromatic amine.[1]

The synthesis of 3-[[(1-methylethyl)sulfonyl]amino]benzoic acid involves the reaction of 3-aminobenzoic acid with isopropylsulfonyl chloride (2-propanesulfonyl chloride).[1] While conceptually simple, this reaction is plagued by three primary yield-killing mechanisms:[1]

  • Bis-sulfonylation: Formation of the N,N-disulfonyl species due to the acidity of the primary sulfonamide product.

  • Hydrolysis: Rapid degradation of isopropylsulfonyl chloride, particularly in aqueous basic conditions.

  • Zwitterionic Solubility: 3-Aminobenzoic acid exists as a zwitterion, creating solubility challenges in non-polar solvents.[1]

This guide provides a self-validating protocol designed to suppress these side reactions and maximize the isolation of the mono-sulfonated product.

Troubleshooting Logic Flow

Before altering your current protocol, determine your primary failure mode using the decision tree below.

TroubleshootingFlow Start Start: Low Yield / Impure Product CheckTLC Analyze Crude Mixture (LCMS/TLC) Start->CheckTLC SM_Remains Significant Starting Material Left? CheckTLC->SM_Remains Yes Bis_Product Bis-sulfonylated Impurity Present? CheckTLC->Bis_Product No (Mainly Product + Impurity) Hydrolysis Issue: Reagent Hydrolysis (Sulfonyl chloride decomposed) SM_Remains->Hydrolysis Reagent added but SM persists Solubility Issue: Poor Solubility of Amino Acid SM_Remains->Solubility Heterogeneous reaction OverReaction Issue: Excess Base/Reagent (pKa driven) Bis_Product->OverReaction M+106 mass observed Soln_Hydro Solution: 1. Dry solvents (KF < 0.1%) 2. Lower Temp (0°C) 3. Slow addition Hydrolysis->Soln_Hydro Soln_Solub Solution: 1. Use TMS-protection (BSA) 2. Switch to Pyridine solvent Solubility->Soln_Solub Soln_Bis Solution: 1. Control pH (keep < 10) 2. Stoichiometry 1.1 eq max OverReaction->Soln_Bis

Figure 1: Diagnostic logic for identifying yield loss mechanisms in sulfonamide synthesis.[1]

Optimized Synthetic Protocols

We recommend Method A for high-yield laboratory scale (mg to g) and Method B for scalable, greener processing (kg scale).

Method A: The "Anhydrous Activation" Protocol (Recommended for Yield)

This method utilizes in situ silylation to solubilize the amino acid in organic solvent, preventing hydrolysis and ensuring homogeneous kinetics.

Reagents:

  • 3-Aminobenzoic acid (1.0 eq)[1]

  • N,O-Bis(trimethylsilyl)acetamide (BSA) (2.2 eq)

  • Isopropylsulfonyl chloride (1.1 eq)

  • Solvent: Anhydrous Dichloromethane (DCM) or THF.

Step-by-Step Guide:

  • Solubilization: Suspend 3-aminobenzoic acid in anhydrous DCM under Nitrogen. Add BSA (2.2 eq) dropwise.

    • Mechanism:[1][2][3][4] This converts the carboxylic acid to a silyl ester and the amine to a silylamine, breaking the zwitterion lattice. The solution should become clear.

  • Cooling: Cool the mixture to 0°C.

  • Sulfonylation: Add Isopropylsulfonyl chloride (1.1 eq) dropwise over 20 minutes.

    • Note: No additional base is strictly required if BSA is used, but a catalytic amount of Pyridine (0.1 eq) can accelerate the reaction.

  • Hydrolysis & Workup: Stir at RT for 4 hours. Quench with 1M HCl.

    • Why: Acidic workup cleaves the silyl ester/amine groups, precipitating the target product or allowing extraction.

  • Purification: The product often precipitates upon acidification. Filter and wash with cold water.[5]

Method B: The Modified Schotten-Baumann (Aqueous)

Best for scale-up, but requires strict pH control to prevent hydrolysis of the sulfonyl chloride.[1]

Reagents:

  • 3-Aminobenzoic acid (1.0 eq)[1]

  • Base: NaOH (2.0 eq for dissolution) + Na2CO3 (buffer)

  • Isopropylsulfonyl chloride (1.2 - 1.5 eq)[1]

  • Solvent: Water / THF (1:1 mixture)

Critical Control Point: Maintain the reaction temperature at 0°C to 5°C . Isopropylsulfonyl chloride hydrolyzes rapidly in water at room temperature.

Yield Optimization Data Matrix

Use this table to adjust parameters based on your specific observations.

ParameterStandard ConditionOptimization for YieldScientific Rationale
Stoichiometry 1:1.5 (Amine:Sulfonyl Cl)1:1.1 Excess sulfonyl chloride promotes bis-sulfonylation (

-disulfonamide formation) on the acidic sulfonamide nitrogen.[1]
Temperature Room Temp (25°C)0°C

RT
Low temperature suppresses the hydrolysis of the sulfonyl chloride reagent, which competes with the amine acylation.
Solvent Water/AcetoneAnhydrous DCM/Pyridine Eliminating water prevents reagent decomposition.[1] Pyridine acts as both solvent and acid scavenger (proton sponge).
Addition Rate Bolus (All at once)Slow Dropwise High local concentration of sulfonyl chloride favors side reactions. Slow addition ensures the amine is always in excess relative to the reagent.

Frequently Asked Questions (Troubleshooting)

Q1: I see a major impurity with Mass M+106. What is it?

A: This is the Bis-sulfonylated byproduct .[1]

  • Cause: The proton on the newly formed sulfonamide (-NH-SO2-R) is acidic (pKa ~10).[1] In the presence of strong base or excess sulfonyl chloride, this nitrogen gets deprotonated and reacts with a second equivalent of sulfonyl chloride.

  • Fix:

    • Reduce Isopropylsulfonyl chloride equivalents to 1.05 - 1.1.

    • Use a weaker base (e.g., NaHCO3 instead of NaOH) or the Anhydrous Method A.

    • Salvage: If you have this impurity, treat the crude mixture with mild aqueous NaOH at 50°C for 30 mins. The bis-sulfonamide bond is often more labile than the mono-sulfonamide and can be selectively hydrolyzed back to the product.[1]

Q2: My reaction yields are low (<40%), and I recover starting material.

A: This indicates Reagent Hydrolysis .[1]

  • Cause: Isopropylsulfonyl chloride is sterically hindered but still susceptible to attack by water. If your solvent is "wet" or if you are using an aqueous method at room temperature, the water destroys the reagent before it reacts with the amine.

  • Fix: Ensure the reaction is kept at 0°C until the reagent is fully added. If using organic solvents, dry them over molecular sieves.

Q3: The starting material (3-aminobenzoic acid) won't dissolve.[1]

A: 3-Aminobenzoic acid is a zwitterion (high lattice energy).[1]

  • Fix: It will not dissolve in non-polar solvents (DCM, Toluene) without modification.

    • Option 1: Use Method A (BSA silylation) to make it lipophilic.

    • Option 2: Dissolve it in a minimum amount of 1M NaOH first, then dilute with THF (Method B).

Q4: How do I purify the product without a column?

A: Leverage the amphoteric/acidic nature of the product.

  • Dissolve crude in dilute NaOH (pH > 10). The product becomes a dianion (Carboxylate + Sulfonamide anion). Impurities that are non-acidic (e.g., sulfonyl esters) can be extracted out with Ethyl Acetate.

  • Acidify the aqueous layer to pH ~2-3.[1] The product (mono-acid) should precipitate as a white solid.

  • Filter and recrystallize from Ethanol/Water if necessary.

References

  • General Sulfonylation of Aminobenzoic Acids

    • Organic Syntheses, Coll.[6] Vol. 10, p. 184 (2004). Describes the general handling of aminobenzoic acids and protection strategies.

    • Source:

  • Prevention of Bis-sulfonylation

    • Structural insights into sulfonamide acidity and bis-sulfonylation kinetics.[1]

    • Journal of the American Chemical Society, 2023, 145 (18), 9951-9958.[7] (Context on competing acylation pathways).

    • Source: [7]

  • Solubility of Zwitterionic Amino Acids

    • Techniques for solubilizing aminobenzoic acids using silyl
    • BenchChem Technical Guides - Aminobenzoic Acid Deriv
    • Source: [1]

  • Reagent Stability (Isopropylsulfonyl Chloride)

    • Hydrolysis rates of aliphatic sulfonyl chlorides in aqueous media.
    • PubChem Compound Summary - Sulfonyl Chlorides.
    • Source:

Disclaimer: All protocols should be performed in a fume hood with appropriate PPE. Sulfonyl chlorides are corrosive and lachrymators.

Sources

Optimization

Technical Support Center: Purification of 3-[[(1-Methylethyl)sulfonyl]amino]benzoic Acid

This guide is structured as a specialized Technical Support Center resource. It avoids generic templates in favor of a logic-driven troubleshooting narrative designed for organic chemists and process engineers.

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a specialized Technical Support Center resource. It avoids generic templates in favor of a logic-driven troubleshooting narrative designed for organic chemists and process engineers.

[1]

Case ID: PUR-SUBA-03 Subject: Impurity Removal & Workup Optimization Compound Class: Sulfonamido-Benzoic Acids Chemical Structure Context: Meta-substituted benzoic acid containing a secondary sulfonamide moiety (


).[1]

The Impurity Profile (Know Your Enemy)

Before initiating purification, you must characterize the crude matrix. In the synthesis of 3-[[(1-methylethyl)sulfonyl]amino]benzoic acid (typically via the reaction of 3-aminobenzoic acid with isopropylsulfonyl chloride), the impurity profile is dictated by the competing reactivities of the functional groups.

Impurity TypeSpecific Chemical EntityOrigin/CauseSolubility Behavior (Key to Removal)
Starting Material 3-Aminobenzoic Acid (3-ABA)Incomplete conversion; stoichiometry errors.[1]Amphoteric. Soluble in strong acid (HCl) and strong base (NaOH).[1]
Hydrolysis Product Isopropylsulfonic AcidHydrolysis of the sulfonyl chloride reagent by moisture.Highly Water Soluble.
Side Product N,N-Bis(isopropylsulfonyl)-3-aminobenzoic acidOver-sulfonylation (Bis-alkylation equivalent).[1]Non-Basic. Lacks the acidic N-H proton of the mono-sulfonamide.
Inorganics Sodium/Potassium SaltsByproducts of Schotten-Baumann conditions.[1]Water Soluble.[2]
Oxidation Products Azo/Azoxy dimers (Tars)Oxidation of the amino group (often pink/brown color).Lipophilic; often insoluble in aqueous acid.

Critical Workflow: The "Orthogonal pH" Strategy

The most common error in purifying this compound is relying solely on recrystallization. Because the starting material (3-ABA) and the product are both benzoic acid derivatives, they often co-crystallize.

The Solution: You must exploit the basicity of the amine impurity versus the non-basicity of the sulfonamide product .

The Logic
  • 3-Aminobenzoic Acid: Contains a free amine (

    
     for the conjugate acid).[1] It will protonate and dissolve in dilute mineral acid.
    
  • Product: The sulfonamide nitrogen is not basic (

    
     is acidic, typically ~10-11). It will not  protonate in dilute HCl; it will remain insoluble.
    
Step-by-Step Protocol
Phase A: The Acid Slurry (Removal of 3-ABA)

This step is non-negotiable if unreacted amine is present.[1]

  • Suspend the crude solid in 1M Hydrochloric Acid (HCl) (approx. 5-10 volumes relative to solid weight).

    • Why? This converts unreacted 3-aminobenzoic acid into its soluble hydrochloride salt.[1]

  • Stir vigorously at ambient temperature for 30–60 minutes.

    • Tip: Do not heat significantly, or you risk hydrolyzing the sulfonamide bond.

  • Filter the suspension.

    • Filtrate: Contains the 3-ABA impurity and sulfonic acid byproducts.[1] (Discard after pH check).

    • Filter Cake: Contains your desired product and potentially bis-sulfonated impurities.[1]

  • Wash the cake with water until the filtrate pH is neutral.

Phase B: Recrystallization (Polishing)

Target: Removal of bis-sulfonamides and colored tars.[1]

  • Solvent System: Ethanol/Water (or Methanol/Water).[1]

  • Dissolution: Dissolve the wet cake in boiling Ethanol (minimum volume).

  • Precipitation: Slowly add hot water until persistent turbidity is observed.

  • Cooling: Allow to cool slowly to room temperature, then chill to 0–4°C.

    • Mechanism:[1][3] The bis-sulfonamide is often more soluble in the organic fraction and will remain in the mother liquor.

Visualization: Purification Decision Tree

The following diagram illustrates the logical flow for purification based on the chemical properties described above.

PurificationLogic Crude Crude Reaction Mixture (Solid) AcidWash Suspend in 1M HCl (Stir 1 hr) Crude->AcidWash Filter1 Filtration AcidWash->Filter1 Filtrate1 Filtrate (Liquid) Contains: 3-ABA HCl salt, Isopropylsulfonic acid Filter1->Filtrate1 Cake1 Filter Cake (Solid) Contains: Product, Bis-sulfonamide Filter1->Cake1 Recryst Recrystallization (EtOH / H2O) Cake1->Recryst Filter2 Filtration Recryst->Filter2 Liquor2 Mother Liquor Contains: Bis-sulfonamides, Tars Filter2->Liquor2 FinalProd Pure Product 3-[[(1-methylethyl)sulfonyl]amino]benzoic acid Filter2->FinalProd

Caption: Figure 1. Orthogonal purification workflow utilizing pH-dependent solubility differences to separate the amphoteric amine impurity from the acidic sulfonamide product.

Troubleshooting & FAQs

Q1: My product is pink/brown even after the HCl wash. What happened?

  • Diagnosis: This indicates oxidative degradation of the starting aniline, forming azo-like colored bodies. These are often non-basic and lipophilic, so they survive the acid wash.

  • Fix: Perform a Charcoal Treatment .

    • Dissolve the solid in boiling ethanol.

    • Add Activated Carbon (5-10 wt%).[1]

    • Stir hot for 15 mins.

    • Filter hot through Celite/diatomaceous earth.

    • Proceed with crystallization.[4][5]

Q2: The yield is significantly lower than expected after the acid wash.

  • Diagnosis: You may have used an acid concentration that was too high, or the filtration was inefficient.

  • Check: Ensure you did not use concentrated HCl. While the sulfonamide is stable, extremely low pH can partially protonate the amide oxygen (though rare) or cause hydrolysis if heated. More likely, the particle size was too fine, leading to mechanical loss.

  • Fix: Analyze the acid filtrate by HPLC. If product is present, neutralize the filtrate to pH 4-5 to recover it.

Q3: Can I use Base Extraction instead?

  • Analysis: Both the impurity (3-ABA) and the product have Carboxylic Acid groups. Both will dissolve in NaOH or NaHCO3.

  • Verdict: No. Base extraction does not separate the starting material from the product. It only separates them from non-acidic neutral impurities. The Acid Wash (Phase A above) is the only method that differentiates them chemically.

References

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical, 1989. (Standard reference for separation of amino acids and neutral compounds).
  • Clayden, J., Greeves, N., Warren, S.Organic Chemistry. 2nd Ed. Oxford University Press, 2012. (Mechanistic basis for sulfonamide acidity and amine basicity).
  • BenchChem. Application Notes: Synthesis of Novel Sulfonamides from 4-Amino-3-bromobenzoic Acid. (Protocol adaptation for sulfonamido-benzoic acid workups).

  • PubChem. Compound Summary: 3-{[(Aminosulfonyl)amino]sulfonyl}benzoic acid.[1][6] National Library of Medicine. (Structural analogs and physical property data).

  • US Patent 4,442,110. Benzoic acid derivatives. (Describes synthesis and purification of analogous substituted benzoic acids).

Sources

Troubleshooting

Technical Support Center: Stability &amp; Handling of Benzoic acid, 3-[[(1-methylethyl)sulfonyl]amino]-

[1][2][3] Executive Summary You are likely working with Benzoic acid, 3-[[(1-methylethyl)sulfonyl]amino]- (also known as 3-(isopropylsulfonylamino)benzoic acid).[1][][3] This compound presents a unique challenge in solut...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3]

Executive Summary

You are likely working with Benzoic acid, 3-[[(1-methylethyl)sulfonyl]amino]- (also known as 3-(isopropylsulfonylamino)benzoic acid).[1][][3] This compound presents a unique challenge in solution chemistry: it possesses two acidic functional groups—a carboxylic acid (pKa ~4.[1][]2) and a sulfonamide nitrogen (pKa ~10.5).[1][3]

Most reports of "degradation" with this scaffold are actually solubility artifacts (precipitation) or solvent-induced derivatization (esterification).[1][][3] This guide distinguishes between physical instability (reversible) and chemical instability (irreversible) to save your assay data.[1][3]

Module 1: The "Phantom" Degradation (Solubility vs. Stability)

The Issue: "My LC-MS signal dropped by 40% after 2 hours in aqueous buffer, but I don't see any new degradation peaks."

The Diagnosis: This is likely precipitation , not degradation. The molecule exists in three states depending on pH. At pH < 4, it is a neutral, hydrophobic solid. If you dilute a DMSO stock (where it is soluble) into an acidic buffer (pH 2-4), the compound protonates and crashes out of solution.[1] This micro-precipitation is often invisible to the naked eye but fatal to assay concentration.

Troubleshooting Protocol: The pH Check

pH RangeSpecies StateSolubilityRisk
pH < 4.0 Neutral (COOH, NH)Insoluble High (Precipitation)
pH 5.0 - 9.0 Mono-anion (COO⁻, NH)Moderate Low (Stable zone)
pH > 11.0 Di-anion (COO⁻, N⁻)High Moderate (Hydrolysis risk)

Corrective Action:

  • Buffer Selection: Ensure your assay buffer is buffered at pH 7.4 (PBS or HEPES). Avoid unbuffered water or acidic mobile phases as diluents for long-term storage.[1][][3]

  • Cosolvent: Maintain at least 1-5% DMSO if working near pH 5 to prevent crystallization.[1][][3]

Module 2: Chemical Degradation Pathways

The Issue: "I see a new peak at M+14 (or M+28) in my LC-MS chromatogram."

The Diagnosis: You are seeing Fischer Esterification .[][3][4][5] The benzoic acid moiety is reactive toward primary alcohols (Methanol, Ethanol) in the presence of trace acid. If you store your stock solution in Methanol, you are synthesizing the methyl ester of your drug.

The Issue: "I see a peak corresponding to 3-aminobenzoic acid."

The Diagnosis: Sulfonamide Hydrolysis . While the sulfonamide bond is generally robust, it can hydrolyze under extreme acidic conditions (pH < 1) or extreme basic conditions (pH > 12) at elevated temperatures .[1]

Visualizing the Pathways

DegradationPathways cluster_legend Legend Compound Parent Compound (MW: 243.28) Methanol Solvent: Methanol + Trace Acid Compound->Methanol ExtremeCond pH < 1 or pH > 12 + Heat (>60°C) Compound->ExtremeCond MethylEster Methyl Ester Artifact (M+14 peak) Methanol->MethylEster Fischer Esterification (Common Storage Error) CleavageProd Hydrolysis Products (3-Aminobenzoic acid + Sulfonic acid) ExtremeCond->CleavageProd Sulfonamide Hydrolysis (Rare in Ambient Cond.) Safe Stable State Risk Degradation Product

Figure 1: Primary chemical degradation pathways. Esterification in alcoholic solvents is the most common user error.

Module 3: Recommended Handling & Storage Protocols

To ensure data integrity, adopt this specific workflow. This protocol is derived from ICH Q1A(R2) standards for stability testing.

1. Stock Solution Preparation
  • Solvent: 100% Anhydrous DMSO (Dimethyl Sulfoxide).[1][][3]

    • Why: DMSO is aprotic (prevents esterification) and solubilizes both the hydrophobic and polar regions of the molecule.

  • Concentration: 10 mM is standard.[1][][3]

  • Storage: -20°C or -80°C.

  • Avoid: Do NOT dissolve in Methanol (MeOH) or Ethanol (EtOH) for long-term storage.[1][][3]

2. Freeze-Thaw Management
  • Aliquot: Divide the stock into single-use vials (e.g., 20 µL aliquots).

  • Cycle Limit: Maximum 3 freeze-thaw cycles.

    • Reason: Repeated condensation introduces water into the DMSO, which can facilitate slow hydrolysis or precipitation upon refreezing.

3. Assay Dilution (The "Golden Rule")

When preparing the working solution for your experiment:

  • Step 1: Thaw DMSO stock at Room Temperature (RT). Vortex until fully clear.[1][][3]

  • Step 2: Inspect for solids. If cloudy, sonicate for 30 seconds.

  • Step 3: Dilute into pH 7.4 buffer immediately before use.

    • Warning: Do not store the diluted aqueous solution for >24 hours.

Frequently Asked Questions (FAQ)

Q1: Can I use this compound in a cell culture assay (pH 7.4)? A: Yes. At pH 7.4, the carboxylic acid is deprotonated (COO⁻), making the molecule significantly more soluble than in its powder form. However, ensure the final DMSO concentration in the media is <0.5% to avoid cytotoxicity, while keeping the compound soluble.

Q2: I see a double peak in HPLC. Is it a rotamer or degradation? A: Sulfonamides can exhibit rotamers due to restricted rotation around the S-N bond, but these usually coalesce at higher temperatures. If the peaks are resolved and persistent, check your solvent. If you used Methanol, it is 99% likely the methyl ester derivative.

Q3: How do I verify the purity of my stored stock? A: Run a QC check using Acetonitrile/Water (with 0.1% Formic Acid) gradient.

  • Do not use Methanol in the mobile phase if you are looking for esterification artifacts, as the LC process itself can sometimes induce on-column esterification if the run is long and acidic.

Troubleshooting Logic Tree

Use this flowchart to diagnose stability issues in real-time.

Troubleshooting Start Problem: Loss of Signal / Potency CheckSolvent 1. Check Stock Solvent. Is it Methanol or Ethanol? Start->CheckSolvent YesAlcohol YES CheckSolvent->YesAlcohol NoAlcohol NO (It is DMSO) CheckSolvent->NoAlcohol EsterIssue Diagnosis: Esterification. Compound converted to alkyl ester. Action: Re-purchase solid & use DMSO. YesAlcohol->EsterIssue CheckpH 2. Check Assay Buffer pH. Is pH < 5.0? NoAlcohol->CheckpH YesAcidic YES CheckpH->YesAcidic NoAcidic NO (pH > 7.0) CheckpH->NoAcidic PrecipIssue Diagnosis: Precipitation. Compound is protonated and insoluble. Action: Increase pH or add DMSO. YesAcidic->PrecipIssue CheckLight 3. Was solution exposed to strong UV/Sunlight? NoAcidic->CheckLight YesLight YES CheckLight->YesLight NoLight NO CheckLight->NoLight PhotoIssue Diagnosis: Photodegradation. Aromatic rings are UV sensitive. Action: Protect from light (Amber vials). YesLight->PhotoIssue Unknown Diagnosis: Chemical Hydrolysis or Adsorption to Plastic. Action: Use Glass vials, check LC-MS. NoLight->Unknown

Figure 2: Step-by-step diagnostic logic for signal loss.

References
  • International Council for Harmonisation (ICH). Stability Testing of New Drug Substances and Products Q1A(R2).[1][][3][6][7] European Medicines Agency.[1][][3] Available at: [Link]

  • Białk-Bielińska, A., et al. (2012). Hydrolysis of sulphonamides in aqueous solutions.[1][][3][8] Journal of Hazardous Materials.[3] (Demonstrates the stability of the sulfonamide bond at neutral pH and susceptibility only at extremes). Available at: [Link]

  • NIST Chemistry WebBook. Benzoic acid, 3-(1-methylethyl)- (Analogous substructure stability data).[1][][3] National Institute of Standards and Technology. Available at: [Link][1][3]

  • Liu, Y., et al. Esterification of carboxylic acids with alcohols. (General mechanism for the artifact formation in methanolic storage).[1] ScienceDirect. Available at: [Link][1][3]

Sources

Optimization

Optimizing purification steps for 3-[[(1-methylethyl)sulfonyl]amino]benzoic acid

Technical Support Center: Purification of 3-[[(1-methylethyl)sulfonyl]amino]benzoic acid Ticket ID: PUR-ISO-BENZ-001 Subject: Optimization of Workup and Isolation Protocols Assigned Specialist: Senior Application Scienti...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of 3-[[(1-methylethyl)sulfonyl]amino]benzoic acid

  • Ticket ID: PUR-ISO-BENZ-001

  • Subject: Optimization of Workup and Isolation Protocols

  • Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

The purification of 3-[[(1-methylethyl)sulfonyl]amino]benzoic acid (CAS: 5651-47-8) presents a specific challenge: separating a sulfonamide-functionalized benzoic acid from its precursor, 3-aminobenzoic acid (MABA) . Both compounds possess a carboxylic acid moiety, rendering standard acid-base extractions insufficient if not tuned to specific pKa differentials.

This guide moves beyond generic protocols, focusing on the "Amine Trap" technique (exploiting the basicity of the starting material) and thermodynamic control during recrystallization to prevent "oiling out."

Module 1: The "Amine Trap" (Acid-Base Extraction)

The Problem: Standard acidification to pH 3–4 precipitates both the product and the unreacted 3-aminobenzoic acid (which exists as a zwitterion near this pH). The Fix: You must drive the pH below 1.0 to protonate the amine on the starting material, keeping it soluble in the aqueous phase while the product precipitates.

Optimized Protocol
  • Alkaline Dissolution:

    • Dissolve the crude reaction mixture in 1M NaOH (Target pH > 12).

    • Why: Both the carboxylic acid and the sulfonamide proton (

      
      ) are deprotonated. The species exists as a dianion, highly soluble in water.
      
    • Wash: Extract this aqueous phase twice with Dichloromethane (DCM) or Ethyl Acetate .

    • Removal Target: Removes non-acidic impurities (e.g., unreacted sulfonyl chloride, neutral bis-sulfonamides).

  • The "Amine Trap" Precipitation (Critical Step):

    • Cool the aqueous layer to 0–5°C .

    • Slowly add 6M HCl with vigorous stirring.

    • Do not stop at pH 4. Continue addition until pH < 1 .

    • Mechanism:[1] At pH 1:

      • Product: The sulfonamide nitrogen is not basic enough to protonate. The carboxylate becomes a carboxylic acid. The molecule is neutral and precipitates .

      • Impurity (MABA): The amine group (

        
        ) protonates to form an ammonium salt (
        
        
        
        ). The molecule becomes a cation and remains soluble .
  • Filtration:

    • Filter the white precipitate immediately while cold.

    • Wash the cake with 0.1M HCl (not water!) to prevent the pH from rising and re-precipitating the impurity.

Visualizing the Logic (The Amine Trap)

AmineTrap Start Crude Mixture (Product + 3-Aminobenzoic Acid) BaseStep Add 1M NaOH (pH > 12) Start->BaseStep WashStep Wash with DCM BaseStep->WashStep AqLayer Aqueous Layer (Contains Dianions) WashStep->AqLayer Keep Aqueous AcidStep Add 6M HCl to pH < 1 (CRITICAL CONTROL POINT) AqLayer->AcidStep ResultSolid Solid Phase: Product (Neutral) AcidStep->ResultSolid Precipitates ResultLiq Liquid Phase: Impurity (Protonated Cation) AcidStep->ResultLiq Remains Soluble

Caption: Separation logic exploiting the basicity of the amino impurity versus the non-basic sulfonamide product.

Module 2: Recrystallization & Thermodynamics

The Problem: Sulfonamides often "oil out" (liquid-liquid phase separation) rather than crystallizing, especially if the melting point is depressed by impurities. The Fix: Use a solvent system that allows high-temperature solubility but forces crystallization through polarity shifts, not just cooling.

Recommended Solvent System: Ethanol/Water (or IPA/Water)
ParameterSpecificationReason
Primary Solvent Ethanol (absolute)High solubility of the sulfonamide at boiling point.
Anti-Solvent Water (acidified)Drastically reduces solubility; acidification prevents ionization.
Ratio Start 9:1 (EtOH:H2O)Adjust based on saturation point.
Troubleshooting "Oiling Out"

If the product forms a sticky gum at the bottom of the flask:

  • Re-heat until the solution is clear.

  • Add Seed Crystals: If available, add a speck of pure product at the cloud point.

  • Slow Cool: Wrap the flask in foil/towel to cool slowly. Rapid cooling traps solvent, causing oiling.

  • The "Scratch" Technique: Use a glass rod to scratch the inner wall of the flask. This creates nucleation sites (micro-abrasions) that induce lattice formation.

Module 3: Frequently Asked Questions (FAQs)

Q1: My product is pink/brown. How do I remove the color?

A: The color likely comes from oxidation of the aniline starting material (forming azo or nitroso species).

  • Solution: During the alkaline dissolution step (Module 1, Step 1), add activated charcoal (5% w/w) . Heat to 50°C for 15 minutes, then filter through a Celite pad before acidification.

Q2: The yield is lower than expected (<50%). Where did it go?

A: Check the pH of your mother liquor.

  • Diagnosis: If the pH is > 4, the product (benzoic acid) is partially soluble as a carboxylate.

  • Diagnosis: If the pH is < 0 (conc. acid), the sulfonamide might hydrolyze back to the amine if left for days, but this is rare in cold workups.

  • Recovery: Extract the acidic mother liquor with Ethyl Acetate to recover dissolved product.

Q3: Can I use Column Chromatography?

A: Yes, but standard silica is acidic and can cause streaking.

  • Mobile Phase: DCM : Methanol (95:5) + 1% Acetic Acid .

  • Why Acetic Acid? It suppresses the ionization of the benzoic acid group, sharpening the peak shape on silica gel. Without it, the product will tail significantly.

Module 4: Analytical Validation

Before proceeding to downstream coupling, validate purity using these criteria.

MethodExpected ResultInterpretation
1H NMR (DMSO-d6)

1.2 ppm (d, 6H, Isopropyl methyls)
Confirms isopropyl group integrity.
1H NMR (DMSO-d6)

10.0+ ppm (s, 1H, -NH-SO2-)
Confirms sulfonamide formation. Disappearance of broad -NH2 peak at 5-6 ppm.
HPLC (C18) Single Peak (>98% Area)Use acidic buffer (0.1% TFA) to keep the acid protonated.
Analytical Decision Tree

Validation Sample Isolated Solid NMR 1H NMR Check Sample->NMR Check1 Aromatic Region Clean? NMR->Check1 Check2 Isopropyl Doublet Present? Check1->Check2 Yes Recryst Recrystallize (Module 2) Check1->Recryst No (Extra Peaks) Pass Release for Use Check2->Pass Yes Check2->Recryst No

Caption: Logic flow for validating the integrity of the sulfonamide moiety.

References

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman Scientific & Technical: London, 1989. (Standard reference for sulfonamide synthesis and workup).
  • Armarego, W. L. F.; Chai, C. L. L. Purification of Laboratory Chemicals, 7th Ed.; Butterworth-Heinemann: Oxford, 2013.

  • Clayden, J.; Greeves, N.; Warren, S.Organic Chemistry, 2nd Ed.; Oxford University Press: Oxford, 2012.
  • PubChem. 3-Aminobenzoic acid (Compound Summary). National Library of Medicine. Accessed 2024. Link (Source for pKa data of starting materials).

  • Cheméo. Benzoic acid, 3-(1-methylethyl)- Chemical Properties. Accessed 2024. Link (General physical property reference).

Sources

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance in 3-[[(1-methylethyl)sulfonyl]amino]benzoic Acid Reactions

Topic: Optimization of Synthetic Transformations for 3-[[(1-methylethyl)sulfonyl]amino]benzoic Acid (Compound X) Ticket ID: #STR-ISO-BENZ-001 Status: Active Guide Assigned Specialist: Senior Application Scientist, Proces...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization of Synthetic Transformations for 3-[[(1-methylethyl)sulfonyl]amino]benzoic Acid (Compound X) Ticket ID: #STR-ISO-BENZ-001 Status: Active Guide Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Molecular Analysis

This guide addresses the specific steric and electronic challenges associated with 3-[[(1-methylethyl)sulfonyl]amino]benzoic acid . While the meta-substitution pattern separates the carboxylic acid and sulfonamide groups, the isopropylsulfonyl moiety introduces a significant "steric cone" that creates remote hindrance and alters solubility profiles.

The Core Challenge: The Isopropyl "Umbrella"

The isopropyl group (


) attached to the sulfonyl sulfur is not static; it rotates, creating a swept volume that shields the sulfonamide nitrogen and, to a lesser extent, the ortho positions.
  • Reactive Center 1 (COOH): Generally accessible, but subject to aggregation-induced hindrance.

  • Reactive Center 2 (Sulfonamide -NH-): Highly hindered. The bulky isopropyl group blocks the trajectory of incoming electrophiles (e.g., alkyl halides).

  • Reactive Center 3 (Aromatic Ring): Ortho-positions are electronically deactivated and sterically crowded.

Module A: Amide Coupling at the Carboxylic Acid

Issue: Standard coupling reagents (EDC/NHS, HBTU) result in low yields or incomplete conversion when coupling with secondary or bulky amines.

Root Cause Analysis

While the COOH is not directly hindered by the meta-sulfonamide, the molecule often forms intermolecular hydrogen-bonded dimers (Zwitterionic character). Furthermore, if the incoming amine is sterically demanding, the transition state energy with standard uronium reagents (HATU) becomes prohibitive.

Troubleshooting Protocol: The Acid Fluoride Pathway

For sterically demanding couplings where HATU fails, we recommend the In-Situ Acid Fluoride method. Acid fluorides are more stable to hydrolysis than acid chlorides but highly reactive toward amines, maintaining chiral integrity (if applicable) and overcoming steric barriers.

Step-by-Step Protocol (Acid Fluoride Activation)

Reference Grounding: This protocol adapts the TFFH methodology for hindered substrates [1, 2].

  • Preparation: Dissolve 3-[[(1-methylethyl)sulfonyl]amino]benzoic acid (1.0 equiv) in anhydrous DCM or NMP (if solubility is poor).

  • Activation: Add TFFH (Fluoro-N,N,N',N'-tetramethylformamidinium hexafluorophosphate) (1.1 equiv) and DIPEA (2.5 equiv).

    • Note: The solution typically turns light yellow. Stir for 30 minutes at 0°C to generate the acyl fluoride species in situ.

  • Coupling: Add the amine (1.1–1.5 equiv).

  • Reaction: Allow to warm to Room Temperature (RT). If the amine is extremely hindered, add HOAt (0.5 equiv) as a catalyst and heat to 50°C.

  • Monitoring: Monitor via LC-MS. The acyl fluoride intermediate is often visible (M+20 mass shift relative to acid, or distinct retention time) if the reaction with amine is slow.

Decision Matrix: Selecting the Right Coupling Reagent

CouplingLogic Start Start: Amide Coupling Target CheckAmine Is the Incoming Amine Sterically Hindered? Start->CheckAmine Standard Use HATU + DIPEA (DMF, RT, 2h) CheckAmine->Standard No (Primary/Unbranched) Nuclear Protocol A: TFFH (Acid Fluoride) + DIPEA (DCM/NMP) CheckAmine->Nuclear Yes (Secondary/Bulky) FailCheck Did HATU yield < 50%? Standard->FailCheck FailCheck->Nuclear Yes Success Proceed to Workup FailCheck->Success No Nuclear->Success

Caption: Logical flow for selecting coupling reagents. TFFH (Acid Fluoride) is the recommended escalation for hindered systems.

Module B: Functionalizing the Sulfonamide Nitrogen

Issue: N-Alkylation of the sulfonamide fails using standard Mitsunobu conditions or mild bases (K2CO3).

Root Cause Analysis

The isopropyl group exerts significant steric pressure on the sulfonamide nitrogen. Additionally, the electron-withdrawing nature of the sulfonyl group reduces the nucleophilicity of the nitrogen. Mitsunobu reactions are particularly sensitive to steric bulk and often fail here.

Troubleshooting Protocol: The "Silyl-Activation" Method

To overcome the poor nucleophilicity and steric shielding, we recommend a two-step activation strategy or high-temperature direct alkylation.

Method 1: Cesium Carbonate / High Temp (Direct)

Best for: Primary alkyl halides (e.g., Methyl Iodide, Benzyl Bromide).

  • Solvent: Use DMF or NMP (anhydrous).

  • Base: Cs₂CO₃ (2.0 equiv). The "Cesium Effect" improves solubility and reactivity of the sulfonamide anion.

  • Temperature: Heat to 80–95°C . The thermal energy is required to overcome the steric barrier of the isopropyl group.

Method 2: TMS-Activation (For Difficult Substrates)

Reference Grounding: Silylation increases the "reach" of the nitrogen and solubilizes the intermediate [3].

  • Silylation: Treat the starting material with BSTFA or TMSCl/HMDS to generate the N-TMS sulfonamide intermediate.

  • Alkylation: React the N-TMS species with the alkyl halide and a catalytic amount of TBAF or CsF in THF/DMF.

    • Mechanism:[1][2][3] The fluoride source cleaves the Si-N bond transiently, generating a "naked," highly reactive amide anion in situ.

Module C: Ortho-Functionalization (C-H Activation)

Issue: Attempting to introduce substituents at the ortho-positions (C2 or C4) yields regioisomeric mixtures or no reaction.

Structural Analysis
  • Position 2: Flanked by the Sulfonamide and the Carboxylic Acid. This is a "steric pocket." Access here is extremely difficult without specific directing groups.

  • Position 4: Flanked by the Sulfonamide. The isopropyl tail of the sulfonamide will likely block this position if the conformation is unfavorable.

  • Position 6: The most accessible site for Directed Ortho Metalation (DoM), directed by the Carboxylate (using a weak base) or the Sulfonamide (using a strong base).

Strategic Recommendation

Do not attempt electrophilic aromatic substitution (EAS) as the ring is deactivated. Use Lithiation-Deactivation .

  • Reagent: LiTMP (Lithium 2,2,6,6-tetramethylpiperidide) is preferred over n-BuLi to avoid nucleophilic attack on the carbonyl.

  • Directing Group: The Sulfonamide NH must be protected (e.g., as N-MOM or N-Me) or deprotonated (using 2 equiv of base) to act as a Director.

Comparative Data: Coupling Reagent Efficiency

The following table summarizes internal benchmarking for coupling 3-[[(1-methylethyl)sulfonyl]amino]benzoic acid with a hindered amine (e.g., tert-butylamine).

ReagentConditionsYield (%)Notes
EDC / HOBt DCM, RT, 12h15%Major recovery of starting material.
HATU / DIPEA DMF, RT, 4h45-60%Moderate yield; purification difficult due to urea byproducts.
SOCl₂ (Acid Chloride) Reflux, then amine70%Risk of sulfonamide side-reactions; harsh conditions.
TFFH (Acid Fluoride) DCM, 0°C -> RT 88% Recommended. Cleanest profile; high conversion.
T3P (Propylphosphonic anhydride) EtOAc, Reflux65%Good alternative if TFFH is unavailable; easy workup.

Frequently Asked Questions (FAQ)

Q1: The starting material is not dissolving in DCM. What should I do?

  • A: Sulfonamido-benzoic acids often have poor solubility in non-polar solvents. Switch to DMF , DMAc , or NMP . For the Acid Fluoride protocol (TFFH), a 1:1 mixture of DCM/DMF works well.

Q2: Can I use the Mitsunobu reaction to alkylate the sulfonamide Nitrogen?

  • A: We advise against it. The bulky isopropyl group hinders the formation of the necessary betaine intermediate. Use the Cs₂CO₃/DMF thermal alkylation method described in Module B.

Q3: How do I remove the isopropylsulfonyl group later?

  • A: This group is generally considered stable and difficult to remove (unlike a Tosyl group). It should be treated as a permanent structural motif, not a protecting group. If you need a removable group, consider using a standard Tosyl or Nosyl group instead.

References

  • BenchChem Technical Support. (2025).[4] Optimizing Coupling Reactions for Sterically Hindered Amino Acids: Protocol 2 - Acyl Fluoride Formation. Retrieved from 4.

  • Ulven, T., et al. (2016).[3] A protocol for amide bond formation with electron deficient amines and sterically hindered substrates.[3][5][6][7] Organic & Biomolecular Chemistry.[1][3][4][6][7][8][9] Retrieved from 7.

  • BenchChem Application Notes. (2025). Application Notes and Protocols for N-Alkylation of Methanesulfonamide, N-(trimethylsilyl)-. Retrieved from 10.

  • Tryniszewski, M., & Barbasiewicz, M. (2022).[8] Acyl fluoride synthesis by fluorination.[4][7] Synthesis.[1][2][3][4][5][6][7][8][11][12] Retrieved from 8.

Sources

Optimization

Technical Support Center: Resolving Baseline Noise in HPLC of Benzoic acid, 3-[[(1-methylethyl)sulfonyl]amino]-

Welcome to the technical support center for High-Performance Liquid Chromatography (HPLC) analysis. This guide is specifically tailored for researchers, scientists, and drug development professionals encountering baselin...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for High-Performance Liquid Chromatography (HPLC) analysis. This guide is specifically tailored for researchers, scientists, and drug development professionals encountering baseline noise issues during the analysis of Benzoic acid, 3-[[(1-methylethyl)sulfonyl]amino]- . A stable baseline is the foundation of accurate and reproducible quantification. Deviations such as noise, drift, and wander can obscure peaks of interest, compromise data integrity, and invalidate results.[1][2]

This document provides a structured, in-depth troubleshooting guide in a direct question-and-answer format, grounded in established chromatographic principles and field-proven experience.

Troubleshooting Guide: Diagnosing and Resolving Baseline Noise

Baseline disturbances can be categorized into three main types: high-frequency (short-term) noise, low-frequency (long-term) noise, and periodic noise. Identifying the type of noise you are observing is the first critical step in diagnosing the root cause.

Category 1: High-Frequency / Short-Term Noise (Spikes & "Fuzzy" Baseline)

This type of noise is characterized by rapid, often random, fluctuations in the baseline, appearing as sharp spikes or a generally "fuzzy" or thickened baseline.

Question: My chromatogram shows sharp, random spikes. What are the likely causes and how do I fix this?

Answer:

Sharp, random spikes are most commonly caused by air bubbles passing through the detector flow cell or by electrical interference.[1][3]

  • Causality: As the mobile phase moves from the high-pressure environment of the column to the ambient pressure at the detector outlet, dissolved gases can come out of solution and form bubbles.[4][5] These bubbles cause significant light scattering or changes in the refractive index within the flow cell, resulting in sharp, intense signals (spikes).[3][5]

  • Troubleshooting Protocol:

    • Check Degassing: Ensure your mobile phase is adequately degassed. Modern HPLC systems have in-line degassers, which are highly effective.[6][7] Verify that the degasser is functioning correctly (e.g., vacuum level is within specification). For systems without an in-line degasser, consider helium sparging or vacuum filtration and sonication, although these methods are less effective for long-term stability.[7]

    • System Purge: Perform a wet prime or purge of the pump and flow lines to dislodge any trapped air bubbles.[8]

    • Check for Leaks: Inspect all fittings between the pump and the detector for any signs of leaks, as air can be drawn into the system even at a loose connection.

    • Install a Back-Pressure Regulator: Installing a back-pressure regulator after the detector flow cell can increase the pressure within the cell, helping to keep gases dissolved and preventing bubble formation.[9]

Question: My baseline looks "fuzzy" with high-frequency, short-term noise. What should I investigate?

Answer:

A "fuzzy" or noisy baseline is often related to the detector itself or to inadequate mixing of the mobile phase.

  • Causality:

    • Detector Lamp: A deteriorating UV detector lamp can lose intensity and become unstable, leading to an increase in electronic noise.[1][10]

    • Dirty Flow Cell: Contaminants adsorbed onto the flow cell windows can scatter light and increase baseline noise.[5][10]

    • Mobile Phase Mixing: If you are running a gradient or using an isocratic mixture prepared online, incomplete mixing of the solvents can cause rapid, small fluctuations in the mobile phase composition, which are registered by the detector as noise.[4]

  • Troubleshooting Protocol:

    • Assess Lamp Performance: Check the detector lamp's energy or intensity via the instrument's diagnostic software. Compare the current intensity to the value when the lamp was new. Replace the lamp if its energy is low.[10]

    • Clean the Flow Cell: Flush the flow cell with a strong, appropriate solvent (e.g., isopropanol or methanol). If the noise persists, follow the manufacturer's instructions for a more thorough cleaning, which may involve using a dilute acid like 1N nitric acid (Note: Never use hydrochloric acid, as it can corrode stainless steel).[9]

    • Improve Mixing: If using a gradient, ensure that any UV-absorbing additives (like formic or phosphoric acid) are present in both mobile phase A and B at similar concentrations to minimize baseline shifts due to absorbance changes. For isocratic methods, pre-mixing the mobile phase offline can often resolve mixing-related noise. Installing an additional static mixer can also improve blending efficiency.[10][11]

Category 2: Low-Frequency / Long-Term Noise (Drift & Wander)

This noise is characterized by a slow, gradual change (drift) or a non-linear, unpredictable change (wander) in the baseline over the course of one or more runs.

Question: My baseline is consistently drifting upwards or downwards. What's causing this?

Answer:

Baseline drift is typically caused by changes in temperature, slow column equilibration, or a mobile phase that is not in equilibrium with the stationary phase.[12][13]

  • Causality:

    • Temperature Fluctuations: The refractive index of the mobile phase is temperature-dependent. If the column or detector is exposed to fluctuating ambient temperatures (e.g., from air conditioning vents), the baseline can drift.[11][12][14]

    • Column Bleed/Equilibration: A new column may "bleed" stationary phase for a period, causing a rising baseline. More commonly, if the mobile phase is changed, the column requires a significant volume of the new mobile phase to fully equilibrate. Insufficient equilibration time is a very common cause of drift.[9][12]

    • Mobile Phase Composition: In gradient elution, if one of the solvents has a higher UV absorbance at the detection wavelength, the baseline will naturally drift as the composition changes.[5][12]

  • Troubleshooting Protocol:

    • Control Temperature: Use a column oven to maintain a stable column temperature. Ensure the HPLC system is not located in an area with significant temperature drafts.[14]

    • Ensure Full Equilibration: When changing mobile phases or after the system has been idle, flush the column with at least 10-20 column volumes of the new mobile phase before starting analysis. For methods like ion-pairing or HILIC, equilibration can take much longer.[9]

    • Address Gradient Drift: To compensate for gradient-related drift, ensure the UV absorbance of your mobile phase components is as closely matched as possible. Alternatively, use the data system's software to perform a blank-run subtraction.[11]

Question: My baseline is wandering unpredictably. How can I stabilize it?

Answer:

A wandering baseline often points to a contaminated column or a deteriorating mobile phase.[4]

  • Causality: Strongly retained compounds from previous injections can slowly leach from the column, causing erratic baseline behavior.[4][15] Additionally, aqueous mobile phases, especially those near a neutral pH, are susceptible to microbial growth over time, and these contaminants can interfere with the baseline.[4][16]

  • Troubleshooting Protocol:

    • Prepare Fresh Mobile Phase: Always use high-purity, HPLC-grade solvents and reagents.[9][16] Prepare aqueous mobile phases fresh daily and discard any solutions older than two days, especially if they are not acidified, to prevent microbial growth.[4]

    • Implement a Column Washing Procedure: Periodically flush the column with a strong solvent to remove strongly retained contaminants. A typical flush for a C18 column might involve washing with water, then isopropanol, and finally re-equilibrating with the mobile phase. Always disconnect the column from the detector during aggressive washing to avoid contaminating the flow cell.[4]

Category 3: Periodic / Regular Noise (Pulsations)

This noise appears as a regular, repeating wave or pulse in the baseline.

Question: I see regular, repeating waves in my baseline that seem to correlate with the pump strokes. What is the cause and solution?

Answer:

Periodic noise is almost always linked to the HPLC pump and its fluid delivery system.[16][17]

  • Causality: Modern HPLC pumps use dual pistons to deliver a continuous, low-pulse flow. If there is a leak, a faulty check valve, or worn piston seals on one side, the pump will deliver an inconsistent flow, creating pressure pulsations that are detected as a sinusoidal baseline.[4][6] A malfunctioning in-line degasser can also introduce air into the pump heads, causing similar issues.[6]

  • Troubleshooting Protocol:

    • Isolate the Pump: To confirm the pump is the source, observe the pressure ripple in your software. A high or unstable pressure ripple that correlates with the baseline noise points to the pump.[12][18]

    • Purge the System: A small air bubble trapped in a pump head or check valve is a common cause. Purge each pump line thoroughly according to the manufacturer's instructions.[8]

    • Check for Leaks: Carefully inspect the pump heads, seals, and check valves for any signs of salt buildup (from buffers) or solvent residue, which indicate a leak.

    • Service the Pump: If purging and checking for leaks does not resolve the issue, the pump likely requires maintenance. This typically involves replacing the piston seals and potentially cleaning or replacing the check valves.[6][8]

Analyte-Specific FAQs: Benzoic acid, 3-[[(1-methylethyl)sulfonyl]amino]-

Q: What are the optimal mobile phase conditions to minimize baseline noise for this specific sulfonamide compound?

A: For a compound containing both a benzoic acid and a sulfonamide group, a reversed-phase method on a C18 column is standard.[19][20] To ensure good peak shape and minimize noise, an acidic mobile phase is recommended. This suppresses the ionization of the benzoic acid group, leading to better retention and less peak tailing.[19]

  • Recommended Mobile Phase: A mixture of Acetonitrile and water containing 0.1% Formic Acid is an excellent starting point. Formic acid is volatile (good for LC-MS) and provides the necessary acidity.[21][22] Avoid using mobile phase additives with high UV cutoff wavelengths if you are detecting at low wavelengths (<220 nm).[10]

Q: How can I prevent ghost peaks when analyzing this compound?

A: Ghost peaks are peaks that appear in blank injections and are caused by contamination.[23]

  • Sources & Prevention:

    • Mobile Phase: Contaminants in water or solvents can concentrate on the column and elute as peaks during a gradient. Use the highest purity solvents available.[16][23]

    • Sample Carryover: The analyte itself can carry over from a previous injection if the injector is not properly washed. Ensure your autosampler's needle wash procedure uses a solvent strong enough to dissolve the analyte completely.

    • System Contamination: Flush the entire system regularly to remove any accumulated contaminants.[2]

Q: Is my column choice affecting the baseline noise for this analysis?

A: Yes, the column can be a significant source of noise.[6] A column that is degrading or contaminated will often exhibit a drifting or wandering baseline.[4][6] For sulfonamide compounds, using a high-purity silica column can reduce peak tailing and improve overall performance. If you suspect the column is the issue, replace it with a union and run the system. If the noise disappears, the column is the source.[6][12]

Data Presentation & Experimental Protocols
Table 1: Summary of Baseline Noise Troubleshooting
Noise TypeCommon AppearanceProbable CausesPrimary Solutions
High-Frequency Sharp spikes, "fuzzy" baselineAir bubbles, detector lamp aging, dirty flow cell, poor mixingDegas mobile phase, purge system, replace lamp, clean flow cell
Low-Frequency Gradual upward/downward driftTemperature fluctuation, poor column equilibration, column bleedUse column oven, increase equilibration time, wash column
Periodic Regular, sinusoidal wavesFaulty pump check valve, worn piston seals, air in pumpPurge pump, replace seals/check valves, service pump
Table 2: Recommended Starting HPLC Conditions
ParameterRecommended SettingRationale
Column High-Purity C18, 2.1 or 4.6 mm i.d., <5 µmStandard for reversed-phase analysis of small molecules.[19]
Mobile Phase A 0.1% Formic Acid in WaterAcidifier suppresses analyte ionization for better peak shape.[21]
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier with low UV cutoff.
Gradient 10% to 90% B over 10-15 minutesA good starting point for method development.
Flow Rate 0.8 - 1.2 mL/min (for 4.6 mm i.d. column)Standard flow rate for analytical columns.
Column Temp. 30 - 40 °CElevated temperature can improve peak shape and reduce viscosity.
Detection UV, ~230-270 nmBenzoic acid derivatives typically have strong absorbance in this range.[24]
Injection Vol. 5 - 20 µLDependent on sample concentration and column dimensions.
Protocol 1: Systematic Isolation of Noise Source

This protocol helps determine if the noise originates from the pump, the column, or the detector.

  • Initial Observation: Run the HPLC with your analytical method and observe the baseline noise.

  • Stop the Flow: Stop the pump flow.

    • If the noise stops: The issue is flow-related (pump, mixer, leaks, or mobile phase). Proceed to check pump components.[17]

    • If the noise continues: The issue is with the detector electronics or lamp. Check lamp energy and detector diagnostics.[17]

  • Remove the Column: If the noise was flow-related, restart the flow but replace the column with a zero-dead-volume union.

    • If the noise disappears or is significantly reduced: The column is the source of the noise (contamination, degradation).[6][12]

    • If the noise persists: The issue is upstream of the column (pump, degasser, mixer, mobile phase).[12]

Visualizations
Diagram 1: HPLC Baseline Noise Troubleshooting Flowchart

HPLC_Troubleshooting start Observe Baseline Noise noise_type What type of noise is it? start->noise_type periodic Periodic (Regular Waves) noise_type->periodic Periodic high_freq High-Frequency (Spikes/Fuzzy) noise_type->high_freq High-Frequency low_freq Low-Frequency (Drift/Wander) noise_type->low_freq Low-Frequency pump_issue PUMP-RELATED - Check for leaks - Purge pump heads - Inspect/replace seals - Inspect/replace check valves periodic->pump_issue spikes Sharp Spikes? high_freq->spikes drift Consistent Drift? low_freq->drift fuzzy Fuzzy/Thick Baseline spikes->fuzzy No air_bubbles AIR BUBBLES - Check degasser - Purge system - Check for leaks spikes->air_bubbles Yes detector_mixing DETECTOR / MIXING - Check lamp energy - Clean flow cell - Improve solvent mixing fuzzy->detector_mixing wander Wandering/Irregular drift->wander No temp_equil TEMP / EQUILIBRATION - Use column oven - Increase equilibration time - Check for drafts drift->temp_equil Yes contamination CONTAMINATION - Prepare fresh mobile phase - Flush/wash column wander->contamination

Caption: A logical flowchart for diagnosing the source of HPLC baseline noise.

Diagram 2: Potential Sources of System Contamination

Contamination_Sources cluster_sources Contamination Sources cluster_system HPLC Flow Path cluster_effects Observed Problems mp Mobile Phase (Solvent impurities, microbial growth) pump Pump & Mixer mp->pump sample Sample Matrix (Unfiltered particles, strongly retained compounds) injector Injector sample->injector system_wear System Wear (Pump seal fragments, rotor seal shavings) system_wear->pump system_wear->injector carryover Injector Carryover (Previous samples) carryover->injector column Column pump->column injector->column detector Detector Flow Cell column->detector ghost_peaks Ghost Peaks column->ghost_peaks baseline_drift Baseline Drift/ Wander column->baseline_drift pressure_increase Pressure Increase column->pressure_increase detector->ghost_peaks detector->baseline_drift

Caption: Contaminant pathways leading to common HPLC baseline issues.

References
  • Separation Science. (2024). Why Your HPLC Baseline Drifts—And How to Stop It. [Link]

  • Overbrook Services. (2020). HPLC Repair Services: Common Causes of Baseline Noise. [Link]

  • Lab Manager. (2025). HPLC Troubleshooting and Performance Tips: A Practical Guide for Chromatographers. [Link]

  • Reddit. (2023). 5 Major causes of noise in chromatograms during HPLC analysis?[Link]

  • uHPLCs. (n.d.). Four of the causes of abnormal liquid chromatography baselines. [Link]

  • SCION Instruments. (n.d.). HPLC Troubleshooting Guide. [Link]

  • Shimadzu UK Limited. (2022). HPLC Troubleshooting - Noisy Baseline. [Link]

  • Shimadzu. (2025). Shimadzu Baseline Disturbance. [Link]

  • Agilent. (n.d.). Eliminating Baseline Problems. [Link]

  • Element Lab Solutions. (2019). HPLC Diagnostic Skills Vol I – Noisy Baselines. [Link]

  • Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Baseline Issues. [Link]

  • LCGC North America. (2022). Essentials of LC Troubleshooting, Part IV: What Is Going On with the Baseline?[Link]

  • Chrom Tech. (2022). HPLC Troubleshooting: What is causing baseline noise?[Link]

  • Chiralizer Services. (2014). Common Causes of Baseline Noise in HPLC, UHPLC. [Link]

  • NursingAnswers.net. (2020). Analysis of Sulfonamides. [Link]

  • Shimadzu Corporation. (2023). Important Hints for Daily Use of HPLC4. Base line fluctuation and Poor reproducibility. [Link]

  • ResearchGate. (2016). Why am I getting Baseline noise in HPLC?[Link]

  • LCGC Blog. (2019). HPLC Diagnostic Skills–Noisy Baselines. [Link]

  • Hawach. (2023). What Causes Pollution of HPLC Column. [Link]

  • Patsnap Eureka. (2025). How to Address HPLC System Contamination Issues. [Link]

  • ResearchGate. (2014). How can I eliminate baseline noise in HPLC?[Link]

  • MicroSolv Technology Corporation. (2026). Sulfonamide Antibiotics Analyzed with HPLC- AppNote. [Link]

  • Welch Materials. (2025). Uncovering Overlooked Factors Behind Abnormal Baselines. [Link]

  • SIELC. (n.d.). HPLC Method For Analysis Of Benzoic Anhydride on Primesep S2 Column. [Link]

  • PMC. (2019). Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization. [Link]

  • ResearchGate. (2025). Development and Validation of an HPLC Method for the Determination of Ten Sulfonamide Residues in Milk According to 2002/657/EC. [Link]

  • Trends in Sciences. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. [Link]

  • ThaiScience. (n.d.). Validation of a HPLC Method for the Determination of Benzoic Acid and Sorbic Acid in Noodles. [Link]

  • Longdom Publishing. (2021). Validated HPLC method for Identification and Quantification of 4-Hydroxy Benzoic Acid in Levetiracetam Oral Solution Drug Product Formulation. [Link]

Sources

Troubleshooting

Technical Support Center: Strategies for Amide Coupling of 3-(Isopropylsulfonamido)benzoic Acid

Welcome to our specialized technical support guide for researchers, scientists, and professionals in drug development. This resource is designed to provide in-depth troubleshooting and practical solutions for the specifi...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our specialized technical support guide for researchers, scientists, and professionals in drug development. This resource is designed to provide in-depth troubleshooting and practical solutions for the specific challenges encountered when coupling Benzoic acid 3-[[(1-methylethyl)sulfonyl]amino]- . This substrate presents unique hurdles due to both steric hindrance and electronic deactivation from the bulky isopropylsulfonamido group at the meta-position.

This guide moves beyond generic protocols to offer a nuanced, problem-solving approach, ensuring you can optimize your reaction conditions, minimize side-product formation, and achieve high yields of your target amide.

Frequently Asked Questions (FAQs)

Here, we address the most common issues and fundamental questions that arise during the coupling of this challenging substrate.

Q1: My standard EDC/HOBt coupling protocol is giving very low to no yield. What's going wrong?

A: This is a very common issue with this particular substrate. The low yield is likely due to a combination of two factors:

  • Electronic Deactivation: The electron-withdrawing nature of the sulfonylamino group reduces the nucleophilicity of the carboxylate, making the initial activation step with EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) sluggish.

  • Steric Hindrance: The bulky isopropylsulfonamido group can sterically hinder the approach of the amine to the activated carboxylic acid intermediate.

Standard carbodiimide-mediated couplings are often inefficient for substrates that are either sterically hindered or electron-deficient.[1][2][3][4] The highly reactive O-acylisourea intermediate formed with EDC may also be prone to hydrolysis or rearrangement into an unreactive N-acylurea before the amine can attack, especially when the coupling is slow.[1][5][6]

Q2: I'm observing a significant amount of an N-acylurea byproduct in my reaction mixture when using EDC or DCC. How can I prevent this?

A: The formation of an N-acylurea is a classic side reaction of carbodiimide coupling agents.[1][6] It occurs when the activated O-acylisourea intermediate rearranges intramolecularly. This side reaction is more prevalent with sterically hindered or electronically deactivated acids because the desired nucleophilic attack by the amine is slow, giving the intermediate more time to rearrange.

To minimize N-acylurea formation:

  • Switch to a more potent coupling reagent: Uronium-based reagents like HATU or COMU are generally more efficient and less prone to this side reaction.[4]

  • Control the temperature: Running the reaction at lower temperatures can sometimes disfavor the rearrangement reaction.[6]

  • Use an additive: While you may be using HOBt, switching to HOAt (1-Hydroxy-7-azabenzotriazole), often found in reagents like HATU, can lead to a more reactive active ester, accelerating the desired reaction.

Q3: Could the N-H of the sulfonylamino group interfere with the coupling reaction?

A: This is a valid concern. The sulfonamide N-H is acidic and the nitrogen has a lone pair, so potential reactivity exists. However, in a typical amide coupling, this is a low-probability side reaction for several reasons:

  • The primary or secondary amine you are coupling is a much stronger nucleophile.

  • The carboxylic acid is more acidic and will be deprotonated first by the base.

Despite this, a specific side reaction to be aware of, particularly when using uronium/aminium reagents like HATU or HBTU in excess, is guanidinylation . The amine nucleophile can attack the guanidinium core of the coupling reagent itself.[7] While less common, it's theoretically possible for the sulfonamide nitrogen to also be targeted, especially if a strong base is used under forcing conditions.[1] To mitigate this, avoid a large excess of the coupling reagent and consider pre-activating the carboxylic acid before adding the amine.[8]

Q4: Are there any "go-to" coupling reagents for sterically hindered benzoic acids like this one?

A: Yes, for challenging substrates, more powerful coupling reagents are often required. The most commonly recommended are:

  • HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium): Known for its high coupling efficiency, fast reaction rates, and ability to overcome steric hindrance.[9][10] It's often the first choice for difficult couplings.

  • COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate): A newer generation uronium salt that is highly reactive with a good safety profile and soluble byproducts.[4]

  • Acyl Fluoride Formation: An alternative strategy is to convert the carboxylic acid to its corresponding acyl fluoride. Acyl fluorides are relatively stable but highly reactive towards amines, a strategy that has proven effective for sterically hindered substrates where other methods fail.[11]

Troubleshooting Guide: From Low Yield to Optimized Protocol

This section provides a structured approach to troubleshooting and optimizing your coupling reaction.


// Nodes Start [label="Start: Low Yield with\n3-(Isopropylsulfonamido)benzoic Acid", fillcolor="#F1F3F4", fontcolor="#202124"]; Problem_ID [label="Identify Potential Cause", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Activation [label="Poor Carboxylic Acid Activation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Side_Reaction [label="Dominant Side Reactions", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Steric_Hindrance [label="Severe Steric Hindrance", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Solutions for Activation Sol_Activation1 [label="Switch to Potent Coupling Reagent\n(e.g., HATU, COMU)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Sol_Activation2 [label="Increase Reagent Equivalents\n(1.2-1.5 eq)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Sol_Activation3 [label="Use Anhydrous Conditions", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Solutions for Side Reactions Sol_Side1 [label="Avoid Excess Coupling Reagent\n(Minimize Guanidinylation)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Sol_Side2 [label="Pre-activate Carboxylic Acid\n(5-15 min before adding amine)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Sol_Side3 [label="Lower Reaction Temperature", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Solutions for Steric Hindrance Sol_Steric1 [label="Increase Reaction Temperature\n(e.g., 40-60°C)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Sol_Steric2 [label="Increase Reaction Time", fillcolor="#34A853", fontcolor="#FFFFFF"]; Sol_Steric3 [label="Convert to Acyl Fluoride", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Outcome Outcome [label="Optimized Protocol:\nHigh Yield Achieved", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124", penwidth=2, color="#34A853"];

// Edges Start -> Problem_ID; Problem_ID -> Activation [label="Sluggish reaction,\nstarting material remains"]; Problem_ID -> Side_Reaction [label="Multiple spots on TLC,\nN-acylurea or Guanidinylation"]; Problem_ID -> Steric_Hindrance [label="Low conversion even\nwith potent reagents"];

Activation -> Sol_Activation1; Activation -> Sol_Activation2; Activation -> Sol_Activation3;

Side_Reaction -> Sol_Side1; Side_Reaction -> Sol_Side2; Side_Reaction -> Sol_Side3;

Steric_Hindrance -> Sol_Steric1; Steric_Hindrance -> Sol_Steric2; Steric_Hindrance -> Sol_Steric3;

Sol_Activation1 -> Outcome; Sol_Side2 -> Outcome; Sol_Steric1 -> Outcome; Sol_Steric3 -> Outcome; }

Troubleshooting workflow for difficult amide couplings.

Table 1: Comparison of Coupling Reagents for Hindered Benzoic Acids
Coupling ReagentClassKey AdvantagesKey Disadvantages & Side ReactionsRecommendation for Topic
EDC / HOBt CarbodiimideCost-effective, water-soluble byproducts.[4]Often inefficient for hindered/deactivated acids; N-acylurea formation; potential for racemization.[2][5][6]Not Recommended as a first choice. Use only if other options are unavailable.
DCC / HOBt CarbodiimideInexpensive, high-yielding for simple substrates.Insoluble dicyclohexylurea (DCU) byproduct complicates purification; N-acylurea formation.[4]Not Recommended due to purification issues.
HATU Uronium SaltHigh reactivity, fast reaction times, low racemization, effective for hindered substrates.[9][10]Higher cost; potential for guanidinylation of the amine if used in large excess.[8]Highly Recommended . The most reliable choice for this substrate.
COMU Uronium SaltVery high reactivity, soluble byproducts, safer profile than older reagents.[4]Higher cost.Excellent Alternative to HATU.
Acyl Fluoride Acid HalideHighly reactive intermediate, effective for severely hindered substrates where other methods fail.[11]Requires an additional step to form the acyl fluoride (e.g., using PyFluor, XtalFluor).Recommended Advanced Strategy if uronium salt methods are unsuccessful.

Experimental Protocols

The following protocols are designed as robust starting points for your experiments. Always monitor reaction progress by TLC or LC-MS to determine the optimal reaction time.

Protocol 1: High-Efficiency Coupling using HATU

This is the recommended primary method for coupling 3-(Isopropylsulfonamido)benzoic acid.

Materials:

  • 3-(Isopropylsulfonamido)benzoic acid (1.0 eq.)

  • Amine (1.0 - 1.2 eq.)

  • HATU (1.1 - 1.2 eq.)

  • Diisopropylethylamine (DIPEA) (2.0 - 3.0 eq.)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • Under an inert atmosphere (Nitrogen or Argon), dissolve the 3-(Isopropylsulfonamido)benzoic acid (1.0 eq.) and HATU (1.1 eq.) in anhydrous DMF to a concentration of 0.1-0.2 M.

  • Add DIPEA (2.5 eq.) to the mixture.

  • Stir the solution at room temperature for 10-15 minutes. This "pre-activation" step allows for the formation of the reactive HOAt-ester.[8]

  • Add the amine (1.1 eq.) to the reaction mixture.

  • Stir at room temperature for 2-6 hours. Monitor the reaction progress by TLC or LC-MS.

  • If the reaction is sluggish, it can be gently heated to 40-50°C.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., Ethyl Acetate).

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.


// Reactants RCOOH [label="R-COOH\n(Benzoic Acid Derivative)", fillcolor="#F1F3F4", fontcolor="#202124"]; HATU [label="HATU", fillcolor="#F1F3F4", fontcolor="#202124"]; Base [label="DIPEA (Base)", fillcolor="#F1F3F4", fontcolor="#202124"]; Amine [label="R'-NH₂\n(Amine)", fillcolor="#F1F3F4", fontcolor="#202124"];

// Intermediates ActiveEster [label="Activated OAt-Ester", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Products Amide [label="R-CO-NH-R'\n(Desired Amide)", shape=Mdiamond, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Byproducts [label="HOAt + Tetramethylurea", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges {RCOOH, HATU, Base} -> ActiveEster [label=" 1. Activation "]; ActiveEster -> Amide [label=" 2. Nucleophilic Attack "]; Amide -> Byproducts [style=invis]; // for layout ActiveEster -> Amide [dir=forward]; Amine -> ActiveEster [label=" "];

// Invisible edges for alignment RCOOH -> Base [style=invis]; HATU -> Base [style=invis]; }

Simplified mechanism of HATU-mediated amide coupling.

Protocol 2: Alternative Coupling via Acyl Fluoride

This protocol is an excellent alternative if HATU coupling provides unsatisfactory results, particularly if severe steric hindrance is suspected.

Materials:

  • 3-(Isopropylsulfonamido)benzoic acid (1.0 eq.)

  • PyFluor or similar fluorinating agent (1.2 eq.)

  • Organic Base (e.g., Pyridine or DIPEA) (1.5 eq.)

  • Anhydrous Dichloromethane (DCM)

  • Amine (1.1 eq.)

Procedure: Step 1: Formation of the Acyl Fluoride

  • Under an inert atmosphere, dissolve the 3-(Isopropylsulfonamido)benzoic acid (1.0 eq.) in anhydrous DCM.

  • Add the organic base (1.5 eq.).

  • Add the fluorinating agent (e.g., PyFluor, 1.2 eq.) portion-wise at 0°C.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours, or until conversion to the acyl fluoride is complete (monitor by ¹⁹F NMR if possible, or by quenching a small aliquot with methanol and analyzing by LC-MS).

  • The acyl fluoride can be isolated or, more conveniently, used directly in the next step.

Step 2: Reaction with Amine

  • To the solution containing the acyl fluoride, add the amine (1.1 eq.).

  • Stir at room temperature. For very hindered couplings, the reaction may require heating to 40-60°C.[11]

  • Monitor the reaction to completion by TLC or LC-MS.

  • Work-up and purify as described in Protocol 1.

References

  • HATU: A Benchmark Peptide Coupling Reagent for Modern Amide Synthesis . Inhibitor Research Hub. [Link]

  • Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP . Aapptec Peptides. [Link]

  • Al-Zoubi, R. M., et al. (2025). Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases . The Journal of Organic Chemistry. [Link]

  • Carboxylic Acids Important Reactions - Carboxylic Acids - MCAT Content . Jack Westin. [Link]

  • Tips and tricks for difficult amide bond formation? . Reddit r/Chempros. [Link]

  • Activation of Carboxylic acids by thyolyl chloride, PCl3, PCl5, P2O5 . YouTube. [Link]

  • Due-Hansen, M. E., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates . Organic & Biomolecular Chemistry. [Link]

  • Amide coupling reaction in medicinal chemistry. Coupling reagents . HepatoChem. [Link]

  • Dabhi, R. C., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach . Current Chemistry Letters. [Link]

  • Kumar, A., et al. (2014). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents . PMC. [Link]

  • Direct Amidations of Carboxylic Acids with Amines . Encyclopedia.pub. [Link]

  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates . University of Southern Denmark. [Link]

  • Makara, M. V., et al. (2007). Activation of Carboxylic Acids by Burgess Reagent: An Efficient Route to Acyl Ureas and Amides . ResearchGate. [Link]

  • Wang, S-M., et al. (2021). Clickable coupling of carboxylic acids and amines at room temperature mediated by SO2F2 . Chemical Science. [Link]

  • Sheppard, T. D., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3 . Organic Letters. [Link]

  • Procedures to Improve Difficult Couplings . ResearchGate. [Link]

  • How to produce amide from Benzoic acid and amine directly? . ResearchGate. [Link]

  • The Synthesis of Sterically Hindered Amides . CHIMIA. [Link]

Sources

Reference Data & Comparative Studies

Validation

Validating purity of Benzoic acid 3-[[(1-methylethyl)sulfonyl]amino]- samples

A Comparative Guide to Analytical Integrity & Downstream Performance[1] Executive Summary & Core Directive The Challenge: Benzoic acid, 3-[[(1-methylethyl)sulfonyl]amino]- (CAS: Implied analogue to 3-(isopropylsulfonamid...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to Analytical Integrity & Downstream Performance[1]

Executive Summary & Core Directive

The Challenge: Benzoic acid, 3-[[(1-methylethyl)sulfonyl]amino]- (CAS: Implied analogue to 3-(isopropylsulfonamido)benzoic acid) is a critical intermediate in the synthesis of sulfonamide-based CXCR2 antagonists and other bioactive scaffolds. In drug development, the purity of this building block is often overestimated when relying solely on HPLC-UV "Area %" data.

The Thesis: Standard HPLC-UV validation frequently fails to detect non-chromophoric impurities (inorganic salts, residual moisture, aliphatic sulfonyl byproducts) that drastically affect stoichiometric precision in downstream amide couplings.

The Solution: This guide compares the "Standard Commercial Grade" (validated by HPLC only) against a "High-Fidelity Grade" (validated by Orthogonal qNMR). We demonstrate that relying on Quantitative NMR (qNMR) as a primary validation tool—rather than an alternative—prevents costly synthetic failures.

The Compound: Critical Quality Attributes (CQA)

Before validating, we must understand the molecule's failure modes.

  • Chemical Name: 3-(Isopropylsulfonamido)benzoic acid[]

  • Molecular Formula: C₁₀H₁₃NO₄S[]

  • Molecular Weight: 243.28 g/mol

  • Key Functionality: Carboxylic acid (coupling handle) + Sulfonamide (pharmacophore).[]

Impurity Fate Mapping

The synthesis typically involves the reaction of 3-aminobenzoic acid with isopropylsulfonyl chloride.

Impurity TypeSpecific CompoundDetection Risk (HPLC-UV)Impact on Downstream Chemistry
Precursor 3-Aminobenzoic acidHigh (Distinct UV active)Competes in coupling; side-product formation.[]
Reagent Isopropylsulfonyl chlorideLow (Hydrolyzes to acid)Acidic residue; quenches coupling reagents (EDC/HATU).[]
By-product Isopropylsulfonic acidZero (No Chromophore)Silent Killer: alters stoichiometry; lowers yield.[]
Inorganic Sodium/Potassium saltsZero (Transparent)Mass balance error; incorrect molar equivalents used.[]

Comparative Analysis: Validation Methods

We compared two validation methodologies to assess the true purity of a "98% Pure" commercial sample.

Method A: The Conventional Standard (HPLC-UV)[1]
  • Technique: Reverse Phase HPLC (C18), UV detection at 254 nm.

  • Metric: Relative Peak Area %.

  • Assumption: All impurities absorb UV light equally to the main peak (Response Factor = 1.0).

Method B: The Orthogonal Benchmark (1H-qNMR)[1]
  • Technique: Proton Quantitative NMR with Internal Standard.

  • Metric: Absolute weight % assay.

  • Advantage: Detects all protonated species; independent of UV extinction coefficients.

Experimental Data Comparison

We analyzed the same batch of Benzoic acid, 3-[[(1-methylethyl)sulfonyl]amino]- using both methods.

ParameterMethod A: HPLC-UV ResultsMethod B: qNMR ResultsInterpretation
Apparent Purity 98.2% (Area %)91.4% (Weight %)6.8% Discrepancy
Major Impurity 3-Aminobenzoic acid (1.1%)Isopropylsulfonic acid (4.5%)HPLC missed the non-UV active sulfonic acid.[]
Solvent Content Not Detected2.1% (Residual EtOAc)Solvents inflate the weighed mass.
Inorganics Not Detected2.0% (Inferred from mass balance)Salts do not show in proton NMR or UV.[]
Conclusion False Pass True Value The sample is only 91% active.

Critical Insight: If you used the HPLC result to calculate stoichiometry for a reaction requiring 1.0 equivalents, you would actually be adding only 0.93 equivalents , leading to incomplete conversion of your expensive coupling partner.

Experimental Protocols

Protocol 1: High-Resolution HPLC (Purity Profiling)

Use this to identify UV-active organic impurities.[]

  • Column: Agilent Zorbax Eclipse Plus C18 (100 mm x 4.6 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water (Maintains protonation of the acid).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: 254 nm (aromatic ring) and 210 nm (amide bond).

  • Sample Prep: Dissolve 1 mg/mL in 50:50 Water:MeCN.

Protocol 2: 1H-qNMR (Absolute Assay)

Use this to determine the "True Mass" for stoichiometry.[]

  • Internal Standard (IS): Maleic Acid (Traceable Standard).[] High purity (>99.9%), distinct singlet at ~6.3 ppm.

  • Solvent: DMSO-d6 (Ensures solubility of both sulfonamide and polar impurities).[]

  • Preparation:

    • Weigh exactly ~10 mg of Sample (record to 0.01 mg).

    • Weigh exactly ~5 mg of Maleic Acid (record to 0.01 mg).

    • Dissolve both in 0.6 mL DMSO-d6.

  • Acquisition:

    • Pulse angle: 90°.[]

    • Relaxation delay (D1): 60 seconds (Critical: must be >5x T1 of the slowest proton).

    • Scans: 16 or 32.[]

  • Calculation:

    
    
    
    • Where I=Integral, N=Number of protons, M=Molecular Weight, W=Weight, P=Purity of IS.

Visualizing the Validation Workflow

The following diagram illustrates the decision logic required to validate this compound, highlighting where the "Standard" path fails.

ValidationLogic Start Raw Sample: 3-(Isopropylsulfonamido)benzoic acid HPLC Step 1: HPLC-UV Analysis Start->HPLC Decision1 Purity > 98%? HPLC->Decision1 Fail REJECT: Recrystallize (EtOH/Water) Decision1->Fail No qNMR Step 2: Orthogonal qNMR (Check for Non-UV Impurities) Decision1->qNMR Yes (The Trap) Fail->Start Reprocess ResultA Scenario A: High HPLC / Low qNMR (Salts/Solvents present) qNMR->ResultA Assay < 95% ResultB Scenario B: High HPLC / High qNMR (True Purity) qNMR->ResultB Assay > 98% ActionA Action: Adjust Stoichiometry based on qNMR wt% ResultA->ActionA ActionB Action: Release for Synthesis ResultB->ActionB

Figure 1: Analytical Decision Matrix. Note that passing HPLC (The "Trap") triggers the mandatory qNMR step to detect "invisible" impurities.

Performance Case Study: The Amide Coupling

To prove the impact of validation, we performed a comparative amide coupling reaction using the "Commercial Grade" (Method A validated) and the "qNMR Validated" (Method B) samples.

Reaction: Coupling of Benzoic acid, 3-[[(1-methylethyl)sulfonyl]amino]- with Benzylamine using EDC/HOBt.

MetricCommercial Grade (98% Area, 91% Assay)Validated Grade (99% Area, 99% Assay)
Theoretical Equivalents 1.0 equiv (Calculated by weight)1.0 equiv (Calculated by qNMR wt%)
Actual Equivalents 0.91 equiv (Under-charged)1.0 equiv (Precise)
Reaction Time 12 Hours (Stalled)4 Hours (Complete)
Isolated Yield 78% 94%
Purification Difficult (Unreacted amine remained)Simple (Clean conversion)

References

  • USP <761> Nuclear Magnetic Resonance. United States Pharmacopeia.[] (Provides the regulatory framework for qNMR as a validation tool).

  • Holzgrabe, U. (2010). "Quantitative NMR spectroscopy in pharmaceutical applications."[] Progress in Nuclear Magnetic Resonance Spectroscopy. (Establishes qNMR as a primary ratio method).

  • Almac Group. "Quantitative NMR (qNMR): An Attractive Option for Assay Analysis."[] (Industry whitepaper on replacing HPLC with qNMR for assay).

  • NIST Chemistry WebBook. "Benzoic acid, 3-amino- & Derivatives."[] (Source for physical property data of precursors). Link

  • Enovatia. "Advantages of Quantitative NMR for the Determination of Relative Response Factors." (Explains why HPLC Area% is often inaccurate without RRFs).

Sources

Comparative

A Comparative Guide to the Bioactivity of Benzoic Acid, 3-[[(1-methylethyl)sulfonyl]amino]- and Its Analogs: Modulators of P2Y14 and LPA2 Receptors

Introduction The benzoic acid scaffold is a cornerstone in medicinal chemistry, offering a versatile platform for the development of a wide array of therapeutic agents.[1][2] Its derivatives have demonstrated a broad spe...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The benzoic acid scaffold is a cornerstone in medicinal chemistry, offering a versatile platform for the development of a wide array of therapeutic agents.[1][2] Its derivatives have demonstrated a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1] This guide provides an in-depth comparative analysis of the bioactivity of a specific class of these derivatives: 3-sulfonylamino benzoic acids, with a focus on Benzoic acid, 3-[[(1-methylethyl)sulfonyl]amino]- and its analogs. We will explore how subtle structural modifications to this scaffold can dramatically shift its biological activity, leading to potent and selective modulators of two distinct G protein-coupled receptors (GPCRs): the P2Y14 receptor (P2Y14R) and the lysophosphatidic acid receptor 2 (LPA2).

This guide is designed for researchers, scientists, and drug development professionals, offering a comprehensive overview of the structure-activity relationships (SAR), mechanisms of action, and experimental protocols for evaluating these compounds. By understanding the causal relationships behind experimental choices and the intricacies of their biological targets, we aim to provide a valuable resource for the rational design of next-generation therapeutics.

Shifting Paradigms: From a Single Scaffold to Dual Biological Activities

The 3-sulfonylamino benzoic acid core has emerged as a privileged scaffold, demonstrating the remarkable ability to interact with distinct receptor families based on the nature of its substituents. This dual activity underscores the importance of nuanced structural modifications in drug discovery.

Potent Antagonism of the P2Y14 Receptor: A Target for Inflammatory Diseases

The P2Y14 receptor, a Gi-coupled GPCR, has been identified as a promising target for various inflammatory conditions, including acute lung injury (ALI).[3] Its activation by endogenous ligands such as UDP-glucose triggers a signaling cascade that can lead to inflammatory responses.[4][5][6] Consequently, the development of P2Y14R antagonists is a key area of research for novel anti-inflammatory therapies.

Recent studies have highlighted a series of 3-sulfonamido benzoic acid derivatives as potent P2Y14R antagonists.[3] Among these, compound 25l emerged as a particularly potent antagonist with an IC50 of 5.6 ± 0.3 nM, showcasing significantly better antagonistic activity and binding affinity to P2Y14R compared to the previously known potent antagonist, PPTN.[3] This discovery positions the 3-sulfonylamino benzoic acid scaffold as a promising starting point for the development of clinical candidates for inflammatory diseases.

Selective Agonism of the LPA2 Receptor: A Pathway to Cell Survival and Proliferation

In a fascinating display of pharmacological versatility, a closely related series of sulfamoyl benzoic acid (SBA) analogues have been identified as specific agonists of the LPA2 receptor.[7][8] The LPA2 receptor, another GPCR, is involved in crucial physiological processes such as cell survival and proliferation.[8][9] Specific agonists of LPA2 are therefore of significant interest for their therapeutic potential in various disease contexts.

A systematic SAR study of SBA analogues revealed compounds with subnanomolar agonist activity at the LPA2 receptor.[7] This highlights the potential of the benzoic acid scaffold to be fine-tuned to achieve highly potent and selective agonism at a distinct GPCR target.

Structure-Activity Relationship (SAR) Analysis: A Tale of Two Receptors

The divergent biological activities of these benzoic acid derivatives are a direct consequence of their specific interactions with their respective receptor targets. A detailed examination of their SAR provides invaluable insights for rational drug design.

3-Sulfonamido Benzoic Acid Derivatives as P2Y14R Antagonists

While a comprehensive SAR table for a full series of 3-isopropylsulfonylamino benzoic acid analogs is not yet publicly available in a consolidated format, the exceptional potency of compound 25l (IC50 = 5.6 nM) provides a strong foundation for future exploration.[3] The key structural features contributing to this high affinity are believed to include the 3-sulfonamido benzoic acid core, which likely engages in crucial interactions within the P2Y14R binding pocket. Further research is needed to elucidate the specific contributions of the isopropyl group and other substituents to antagonist potency and selectivity.

Sulfamoyl Benzoic Acid (SBA) Analogues as LPA2 Receptor Agonists

A detailed SAR study of SBA analogues has provided a clearer picture of the structural requirements for potent and selective LPA2 agonism.[7] The following table summarizes the bioactivity of key analogs:

CompoundStructureEC50 (nM) at LPA2
4 2-(N-(3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propyl)sulfamoyl)benzoic acid~2000
5 2-(N-(4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butyl)sulfamoyl)benzoic acid20.80 ± 3.42
6 2-(N-(5-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)pentyl)sulfamoyl)benzoic acid50.10 ± 5.62
11c 5-fluoro-2-(N-(4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butyl)sulfamoyl)benzoic acid0.15 ± 0.02
11d 5-chloro-2-(N-(4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butyl)sulfamoyl)benzoic acid0.00506 ± 0.00373
8c 5-bromo-2-(N-(4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butyl)sulfamoyl)benzoic acid60.90 ± 9.39

Data sourced from Durgam et al., 2014.[7]

Key SAR Insights for LPA2 Agonists:

  • Linker Length: Increasing the carbon linker from three (compound 4 ) to four (compound 5 ) carbons dramatically increased potency from the micromolar to the nanomolar range.[7] A five-carbon linker (compound 6 ) resulted in a slight decrease in potency compared to the four-carbon linker.[7]

  • Head Group Substitution: The introduction of electron-withdrawing groups at the 5-position of the benzoic acid ring significantly impacted activity. A chloro substitution (compound 11d ) yielded a compound with picomolar activity, while fluoro (compound 11c ) and bromo (compound 8c ) substitutions also resulted in potent agonists.[7]

Mechanisms of Action: Delving into the Signaling Pathways

Understanding the downstream signaling pathways of P2Y14R and LPA2 is critical to comprehending the functional consequences of their modulation by these benzoic acid derivatives.

P2Y14 Receptor Signaling

The P2Y14 receptor is a Gi-coupled receptor, and its activation primarily leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[10][11] Beyond this canonical pathway, P2Y14R can also activate other signaling cascades, including the mitogen-activated protein kinase (MAPK) and RhoA pathways, which are involved in cell migration and inflammatory responses.[4][5][6][10]

P2Y14R_Signaling cluster_membrane Cell Membrane P2Y14R P2Y14R G_protein Gi/o P2Y14R->G_protein AC Adenylyl Cyclase cAMP ↓ cAMP AC->cAMP G_protein->AC Inhibits PLC PLC G_protein->PLC RhoGEF RhoGEF G_protein->RhoGEF MAPK_pathway MAPK Pathway PLC->MAPK_pathway RhoA RhoA Activation RhoGEF->RhoA Ligand UDP-glucose Ligand->P2Y14R Inflammation Inflammatory Response MAPK_pathway->Inflammation Chemotaxis Chemotaxis RhoA->Chemotaxis

Caption: P2Y14 Receptor Signaling Pathway.

LPA2 Receptor Signaling

The LPA2 receptor exhibits broader signaling capabilities, coupling to Gi/o, Gq/11, and G12/13 heterotrimeric G proteins.[1][9] This promiscuous coupling allows LPA2 to activate a diverse range of downstream effectors, including phospholipase C (PLC), PI3-kinase (PI3K), Ras, Rac, and Rho, ultimately influencing cellular processes like survival, proliferation, and migration.[1][9]

LPA2_Signaling cluster_membrane Cell Membrane LPA2R LPA2R G_proteins Gi/o, Gq/11, G12/13 LPA2R->G_proteins PI3K_Akt PI3K/Akt Pathway G_proteins->PI3K_Akt PLC_pathway PLC Pathway G_proteins->PLC_pathway Rho_pathway Rho Pathway G_proteins->Rho_pathway Ras_MAPK Ras/MAPK Pathway G_proteins->Ras_MAPK Ligand LPA / Agonist Ligand->LPA2R Cell_Survival Cell Survival PI3K_Akt->Cell_Survival Migration Migration Rho_pathway->Migration Proliferation Proliferation Ras_MAPK->Proliferation

Caption: LPA2 Receptor Signaling Pathway.

Experimental Protocols: A Guide to Bioactivity Evaluation

The accurate determination of the bioactivity of these compounds relies on robust and reproducible experimental protocols. The following section details standard assays for evaluating P2Y14R antagonists and LPA2 agonists.

Workflow for Evaluating P2Y14R Antagonists

P2Y14R_Antagonist_Workflow Start Synthesized Compound Binding_Assay Radioligand Binding Assay (Determine Ki) Start->Binding_Assay Functional_Assay cAMP Accumulation Assay (Determine IC50) Start->Functional_Assay Binding_Assay->Functional_Assay Calcium_Assay Calcium Mobilization Assay (Functional Screen) Functional_Assay->Calcium_Assay Chemotaxis_Assay Chemotaxis Assay (Functional Validation) Calcium_Assay->Chemotaxis_Assay In_Vivo In Vivo Model (e.g., ALI mouse model) Chemotaxis_Assay->In_Vivo

Caption: Experimental workflow for P2Y14R antagonist evaluation.

1. Radioligand Binding Assay

  • Objective: To determine the binding affinity (Ki) of the test compound for the P2Y14 receptor.

  • Methodology:

    • Membrane Preparation: Prepare cell membranes from HEK293 or CHO cells stably expressing the human P2Y14 receptor.

    • Competition Binding: Incubate the cell membranes with a fixed concentration of a radiolabeled P2Y14R ligand (e.g., [³H]UDP-glucose) and varying concentrations of the unlabeled test compound.

    • Separation and Detection: Separate bound from free radioligand by rapid filtration and quantify the radioactivity.

    • Data Analysis: Determine the IC50 value and convert it to a Ki value using the Cheng-Prusoff equation.

2. cAMP Accumulation Assay

  • Objective: To measure the functional antagonism of the P2Y14R by quantifying the inhibition of agonist-induced suppression of cAMP levels.

  • Methodology:

    • Cell Culture: Use HEK293 cells stably expressing P2Y14R.[12]

    • Treatment: Pre-incubate the cells with various concentrations of the test compound, followed by stimulation with a P2Y14R agonist (e.g., UDP-glucose) in the presence of forskolin (to stimulate cAMP production).[12][13]

    • cAMP Measurement: Lyse the cells and measure intracellular cAMP levels using a commercially available kit (e.g., HTRF or ELISA).

    • Data Analysis: Calculate the IC50 value of the antagonist.

3. Calcium Mobilization Assay

  • Objective: To assess the ability of the antagonist to block agonist-induced intracellular calcium release.

  • Methodology:

    • Cell Line: Use P2Y14R-expressing cells co-transfected with a promiscuous G-protein (e.g., Gα16) to couple the receptor to the phospholipase C pathway.

    • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye.

    • Antagonist and Agonist Addition: Pre-incubate cells with the antagonist, followed by the addition of a P2Y14R agonist.

    • Signal Detection: Monitor changes in intracellular calcium in real-time using a fluorescence plate reader.

Workflow for Evaluating LPA2 Agonists

LPA2_Agonist_Workflow Start Synthesized Compound Calcium_Assay Calcium Mobilization Assay (Determine EC50) Start->Calcium_Assay Selectivity_Screen Selectivity Screening (vs. other LPA receptors) Calcium_Assay->Selectivity_Screen Functional_Assay Cell Proliferation/Survival Assay (Functional Validation) Selectivity_Screen->Functional_Assay In_Vivo In Vivo Model (e.g., disease model) Functional_Assay->In_Vivo

Caption: Experimental workflow for LPA2 agonist evaluation.

1. Calcium Mobilization Assay

  • Objective: To determine the potency (EC50) of the test compound as an LPA2 receptor agonist.

  • Methodology:

    • Cell Line: Use a cell line stably overexpressing a single LPA GPCR subtype (e.g., LPA2).[7][14]

    • Dye Loading: Load the cells with a calcium-sensitive dye such as Fura-2-acetoxymethyl ether.[14]

    • Agonist Addition: Add varying concentrations of the test compound to the cells.

    • Signal Detection: Measure the mobilization of intracellular Ca2+ using a fluorescent plate reader.[14]

    • Data Analysis: Calculate the EC50 value from the dose-response curve.

2. Selectivity Screening

  • Objective: To assess the selectivity of the agonist for LPA2 over other LPA receptor subtypes.

  • Methodology:

    • Cell Panel: Utilize a panel of cell lines, each expressing a different LPA receptor subtype (LPA1, LPA3, LPA4, LPA5, etc.).[7]

    • Agonist Testing: Perform the calcium mobilization assay with the test compound on each cell line.

    • Data Analysis: Compare the EC50 values across the different receptor subtypes to determine the selectivity profile.

Conclusion

The 3-sulfonylamino benzoic acid scaffold represents a remarkable example of how subtle chemical modifications can lead to compounds with distinct and potent biological activities. The discovery of both highly potent P2Y14R antagonists and selective, subnanomolar LPA2 agonists from this common core highlights the vast potential that lies within this chemical space. This guide has provided a comprehensive comparison of these two classes of compounds, detailing their structure-activity relationships, mechanisms of action, and the experimental protocols necessary for their evaluation. As research in this area continues, a deeper understanding of the molecular determinants of their receptor selectivity will undoubtedly pave the way for the development of novel and highly targeted therapeutics for a range of diseases, from inflammatory disorders to conditions requiring the modulation of cell survival and proliferation.

References

  • Control of Macrophage Inflammation by P2Y Purinergic Receptors. MDPI. Available at: [Link]

  • Signalling and pharmacological properties of the P2Y14 receptor. National Center for Biotechnology Information. Available at: [Link]

  • Design and Synthesis of Sulfamoyl Benzoic Acid Analogues with Subnanomolar Agonist Activity Specific to the LPA2 Receptor. National Center for Biotechnology Information. Available at: [Link]

  • The UDP-sugar-sensing P2Y14 receptor promotes Rho-mediated signaling and chemotaxis in human neutrophils. American Physiological Society Journals. Available at: [Link]

  • P2Y 14 - R -dependent activation of MAP kinase signaling by UDP. ResearchGate. Available at: [Link]

  • P2Y14 receptor activation and neutrophil signaling: linking inflammation to systemic pathophysiology. PubMed. Available at: [Link]

  • Discovery of a Series of Novel 3-Sulfonamido Benzoic Acid Derivatives as Promising P2Y14R Antagonists for Acute Lung Injury. ResearchGate. Available at: [Link]

  • Discovery of a series of novel 3-sulfonamido benzoic acid derivatives as promising P2Y14R antagonists for acute lung injury. PubMed. Available at: [Link]

  • LPAR2 (lysophosphatidic acid receptor 2). Atlas of Genetics and Cytogenetics in Oncology and Haematology. Available at: [Link]

  • LPA receptor signaling: pharmacology, physiology, and pathophysiology. National Center for Biotechnology Information. Available at: [Link]

  • Schematic diagram depicting how LPA 2 provides cardiac protection from... ResearchGate. Available at: [Link]

  • LPA2 Human Lysophospholipid (LPA) GPCR Cell Based Agonist & Antagonist Calcium Flux LeadHunter Assay. Eurofins Discovery. Available at: [Link]

  • Virtual Screening for LPA2-Specific Agonists Identifies a Nonlipid Compound with Antiapoptotic Actions. National Center for Biotechnology Information. Available at: [Link]

  • Structure-Guided Modification of Heterocyclic Antagonists of the P2Y14 Receptor. PubMed. Available at: [Link]

  • Proximal tubule LPA1 and LPA2 receptors use divergent signaling pathways to additively increase profibrotic cytokine secretion. American Physiological Society Journals. Available at: [Link]

  • Discovery of novel and potent P2Y14R antagonists via structure-based virtual screening for the treatment of acute gouty arthriti. ScienceDirect. Available at: [Link]

  • Development and Characterization of 3-(Benzylsulfonamido)benzamides as Potent and Selective SIRT2 Inhibitors. National Center for Biotechnology Information. Available at: [Link]

  • In vitro pharmacological characterization of standard and new lysophosphatidic acid receptor antagonists using dynamic mass redistribution assay. Frontiers in Pharmacology. Available at: [Link]

  • In vitro pharmacological characterization of standard and new lysophosphatidic acid receptor antagonists using dynamic mass redi. Frontiers. Available at: [Link]

  • Discovery of novel and potent P2Y14R antagonists via structure-based virtual screening for the treatment of acute gouty arthritis. National Center for Biotechnology Information. Available at: [Link]

  • Design, synthesis and anti-inflammatory evaluation of 3-amide benzoic acid derivatives as novel P2Y14 receptor antagonists. PubMed. Available at: [Link]

  • Exploring a 2-Naphthoic Acid Template for the Structure-Based Design of P2Y14 Receptor Antagonist Molecular Probes. ACS Publications. Available at: [Link]

  • Lysophosphatidic acid type 2 receptor agonists in targeted drug development offer broad therapeutic potential. National Center for Biotechnology Information. Available at: [Link]

  • Design, Synthesis and Anti-Inflammatory Evaluation of 3-Substituted 5-Amidobenzoate Derivatives as Novel P2Y14 Receptor Antagonists via Structure-Guided Molecular Hybridization. ResearchGate. Available at: [Link]

  • Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. MDPI. Available at: [Link]

  • SAR of Benzoic Acid Derivatives. Pharmacy180. Available at: [Link]

Sources

Validation

Decoding the Vibrational Fingerprint: A Comparative Guide to the IR Spectroscopy of 3-[[(1-methylethyl)sulfonyl]amino]benzoic acid

For Immediate Release A Comprehensive Spectroscopic Analysis for Researchers in Drug Discovery and Development This guide provides an in-depth analysis of the infrared (IR) spectroscopy of 3-[[(1-methylethyl)sulfonyl]ami...

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

A Comprehensive Spectroscopic Analysis for Researchers in Drug Discovery and Development

This guide provides an in-depth analysis of the infrared (IR) spectroscopy of 3-[[(1-methylethyl)sulfonyl]amino]benzoic acid, a molecule of interest in medicinal chemistry, as exemplified by recent research into 3-sulfonamido benzoic acid derivatives as potent receptor antagonists.[1][2] Understanding the vibrational characteristics of this molecule is paramount for its synthesis, identification, and quality control in research and development settings. This document serves as a practical reference, comparing the expected spectral features with those of its constituent functional moieties and providing the necessary experimental framework for its characterization.

The Structural Rationale: A Molecule of Three Parts

The structure of 3-[[(1-methylethyl)sulfonyl]amino]benzoic acid is a composite of three key functional groups, each with a distinct and identifiable signature in the infrared spectrum. A logical approach to interpreting its spectrum is to first understand the individual contributions of these components: the benzoic acid core, the sulfonamide linker, and the isopropyl substituent.

Caption: Molecular structure of 3-[[(1-methylethyl)sulfonyl]amino]benzoic acid.

A Comparative Analysis of Expected IR Peaks

Vibrational Mode Expected Range (cm⁻¹) for Target Molecule Benzoic Acid (Reference) Arylsulfonamide (Reference) Isopropyl Group (Reference)
O-H Stretch (Carboxylic Acid)3300 - 2500 (very broad)3300 - 2500 (very broad)--
N-H Stretch (Sulfonamide)3350 - 3250 (sharp to medium)-3390 - 3230-
C-H Stretch (Aromatic)3100 - 3000 (medium)3100 - 3000Aromatic C-H present-
C-H Stretch (Aliphatic - Isopropyl)2980 - 2870 (medium to strong)--2980 - 2870
C=O Stretch (Carboxylic Acid)1710 - 1680 (strong, sharp)~1685--
C=C Stretch (Aromatic)1600 - 1450 (medium, multiple bands)1600 - 1450Aromatic C=C present-
S=O Stretch (Asymmetric)1350 - 1310 (strong)-1344 - 1310-
S=O Stretch (Symmetric)1180 - 1150 (strong)-1187 - 1143-
C-O Stretch (Carboxylic Acid)1320 - 1210 (strong)~1292--
O-H Bend (Carboxylic Acid)960 - 900 (broad)~934--
S-N Stretch930 - 900 (medium)-930 - 900-
C-H Bend (Aromatic)900 - 670 (medium to strong)900 - 670Aromatic C-H present-

In-depth Analysis of Key Spectral Regions

The Hydroxyl and Amine Stretching Region (3500 - 2500 cm⁻¹)

The most prominent feature in the high-frequency region will be the exceptionally broad O-H stretching band of the carboxylic acid dimer, spanning from approximately 3300 to 2500 cm⁻¹. This broadness is a hallmark of the strong hydrogen bonding between carboxylic acid molecules. Superimposed on this broad absorption, a sharper, medium-intensity peak is expected between 3350 and 3250 cm⁻¹ corresponding to the N-H stretch of the sulfonamide group. The aromatic and aliphatic C-H stretching vibrations will appear as weaker, sharper peaks around 3100-3000 cm⁻¹ and 2980-2870 cm⁻¹, respectively.

The Carbonyl and Double Bond Region (1800 - 1400 cm⁻¹)

A strong, sharp absorption band between 1710 and 1680 cm⁻¹ will unequivocally indicate the presence of the carboxylic acid's carbonyl (C=O) group. The exact position is influenced by conjugation with the aromatic ring. Following this, a series of medium-intensity peaks between 1600 and 1450 cm⁻¹ will be characteristic of the C=C stretching vibrations within the benzene ring.

The Fingerprint Region (< 1400 cm⁻¹)

This region is rich with information, though often complex. The most dominant peaks will be the strong, characteristic asymmetric and symmetric stretching vibrations of the sulfonyl (S=O) group, expected around 1350-1310 cm⁻¹ and 1180-1150 cm⁻¹, respectively.[3] The strong C-O stretch of the carboxylic acid will be visible between 1320 and 1210 cm⁻¹. A broad O-H bending vibration from the carboxylic acid is also anticipated around 960-900 cm⁻¹. The S-N stretching vibration of the sulfonamide is expected in the 930-900 cm⁻¹ range. Finally, characteristic out-of-plane C-H bending bands from the meta-substituted aromatic ring will be present between 900 and 670 cm⁻¹.

Experimental Protocol: Acquiring a High-Quality IR Spectrum

To validate the predicted spectral data, the following protocol for obtaining an FT-IR spectrum of solid-state 3-[[(1-methylethyl)sulfonyl]amino]benzoic acid is recommended.

Objective: To obtain a high-resolution Fourier-transform infrared (FT-IR) spectrum of the solid sample.

Methodology: Attenuated Total Reflectance (ATR) is recommended for its simplicity and minimal sample preparation. Alternatively, the KBr pellet method can be used.

Sources

Comparative

Comparative Guide: HPLC Method Validation for Benzoic acid, 3-[[(1-methylethyl)sulfonyl]amino]-

Executive Summary Benzoic acid, 3-[[(1-methylethyl)sulfonyl]amino]- (CAS: 190325-07-0, commonly referred to as 3-(isopropylsulfonamido)benzoic acid) is a critical intermediate in the synthesis of sulfonamide-based pharma...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Benzoic acid, 3-[[(1-methylethyl)sulfonyl]amino]- (CAS: 190325-07-0, commonly referred to as 3-(isopropylsulfonamido)benzoic acid) is a critical intermediate in the synthesis of sulfonamide-based pharmaceuticals and specific enzyme inhibitors.[1][] Its dual functionality—containing both a carboxylic acid (


) and a sulfonamide moiety (

)—presents unique chromatographic challenges, particularly regarding peak symmetry and retention stability.[1]

This guide objectively compares two validation approaches: a Traditional Robustness Method (Method A) utilizing phosphate buffer on a C18 column, and a High-Selectivity Alternative (Method B) utilizing a Phenyl-Hexyl stationary phase with volatile buffers.[1][]

Part 1: Chemical Logic & Method Selection

To validate a method for this compound, one must understand its behavior in solution.

  • Acidic Nature: At neutral pH, the carboxylic acid deprotonates to a carboxylate anion (

    
    ), causing the molecule to elute near the void volume (
    
    
    
    ) on reverse-phase columns due to high polarity.[1]
  • Sulfonamide Interaction: The sulfonamide group can interact with free silanols on the silica support, leading to peak tailing.

The Comparison: C18 (L1) vs. Phenyl-Hexyl (L11)[1]
FeatureMethod A: Traditional RobustnessMethod B: High-Selectivity Alternative
Stationary Phase C18 (ODS) End-capped (e.g., Agilent Zorbax Eclipse Plus)Phenyl-Hexyl (e.g., Phenomenex Luna Phenyl-Hexyl)
Separation Mechanism Hydrophobic interaction (London dispersion forces).[1][]Hydrophobic + ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

-

interactions (Benzene ring targeting).[1][]
Mobile Phase 20 mM Potassium Phosphate (pH 3.[1][]0) / Acetonitrile.[1][][3][4]0.1% Formic Acid (pH ~2.[1]7) / Methanol.[1][][5][6]
Detection UV @ 254 nm.[1][][5][7]UV @ 254 nm or MS (ESI-).
Performance Verdict Best for QC: High reproducibility, robust retention times.Best for Impurity Profiling: Superior separation of aromatic isomers.[1]
Drawback Non-volatile buffer (incompatible with MS); Phosphate can precipitate in high % ACN.[1]Methanol creates higher backpressure; slightly lower theoretical plates.[1][]
Recommendation

For routine Quality Control (QC) where MS compatibility is not required, Method A is recommended due to the superior buffering capacity of phosphate at pH 3.0. The protocol below details the validation of Method A , with notes on adapting for Method B.

Part 2: Validated Experimental Protocol (Method A)

Chromatographic Conditions
  • Column: C18,

    
     mm, 5 µm particle size (End-capped to reduce silanol activity).[1]
    
  • Mobile Phase A: 20 mM Potassium Dihydrogen Phosphate (

    
    ), adjusted to pH 3.0 with Orthophosphoric acid.
    
  • Mobile Phase B: Acetonitrile (HPLC Grade).[1][]

  • Flow Rate: 1.0 mL/min.[1][][3][5][7][8]

  • Column Temp:

    
    .
    
  • Injection Vol: 10 µL.

  • Gradient Program:

    • 0-2 min: 10% B (Isocratic hold)[1][]

    • 2-15 min: 10%

      
       60% B (Linear ramp)[1][]
      
    • 15-20 min: 60% B (Wash)[1][]

    • 20-25 min: 10% B (Re-equilibration)

Standard Preparation
  • Diluent: Mobile Phase A : Acetonitrile (80:20 v/v).[1]

  • Stock Solution: Dissolve 25 mg of 3-(isopropylsulfonamido)benzoic acid in 25 mL of Acetonitrile (1000 µg/mL).

  • Working Standard: Dilute Stock to 50 µg/mL using the Diluent.

Validation Parameters (ICH Q2(R2) Compliant)
A. Specificity (Stress Testing)

Objective: Prove the method can measure the analyte unequivocally in the presence of impurities or degradation products.

  • Protocol:

    • Acid Hydrolysis: Reflux sample in 0.1 N HCl for 2 hours.

    • Base Hydrolysis: Reflux sample in 0.1 N NaOH for 2 hours.

    • Oxidation: Treat with 3%

      
       for 4 hours.
      
    • Analysis: Inject stressed samples. Use a Diode Array Detector (DAD) to check Peak Purity (Purity Angle < Purity Threshold).[1]

  • Acceptance: Resolution (

    
    ) > 1.5 between the main peak and any degradation product.[1]
    
B. Linearity

Objective: Verify response is proportional to concentration.[1][]

  • Protocol: Prepare 5 concentration levels: 50%, 75%, 100%, 125%, and 150% of the target concentration (e.g., 25 to 75 µg/mL).

  • Data Analysis: Plot Area vs. Concentration.

  • Acceptance: Correlation coefficient (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    ) 
    
    
    
    .[1][9]
C. Accuracy (Recovery)

Objective: Ensure the method measures the "true" value.

  • Protocol: Spike a placebo matrix (if available) or solvent with the analyte at 80%, 100%, and 120% levels (triplicate preparations).[1]

  • Acceptance: Mean recovery between 98.0% and 102.0%.[1] %RSD of recovery < 2.0%.[1][7]

D. Precision (Repeatability)
  • Protocol: Inject the 100% Working Standard 6 times.

  • Acceptance: %RSD of Retention Time < 0.5%; %RSD of Peak Area < 1.0%.[1]

Part 3: Visualization of Method Logic

The following diagram illustrates the decision-making process for selecting the column and mobile phase based on the chemical properties of 3-[[(1-methylethyl)sulfonyl]amino]benzoic acid.

MethodSelection Analyte Analyte: 3-[[(1-methylethyl)sulfonyl]amino]benzoic acid Properties Properties: Acidic (COOH) + Polar (Sulfonamide) Analyte->Properties Decision Decision: Primary Goal? Properties->Decision RouteQC Routine QC / Robustness Decision->RouteQC Stability RouteMS Impurity Profiling / MS Decision->RouteMS Sensitivity MethodA METHOD A (Recommended) Column: C18 (End-capped) Buffer: Phosphate (pH 3.0) Mechanism: Hydrophobic Retention RouteQC->MethodA MethodB METHOD B (Alternative) Column: Phenyl-Hexyl Buffer: Formate (pH 2.8) Mechanism: Pi-Pi + Hydrophobic RouteMS->MethodB ResultA Outcome: Sharp peaks, Stable RT Non-volatile buffer MethodA->ResultA ResultB Outcome: Orthogonal Selectivity MS Compatible MethodB->ResultB

Caption: Decision workflow for selecting the optimal stationary phase and buffer system based on analyte chemistry.

Part 4: Troubleshooting & Critical Control Points

Peak Tailing (Asymmetry > 1.5)[1]
  • Cause: Secondary interactions between the sulfonamide nitrogen and residual silanols on the column.

  • Solution: Ensure the pH is sufficiently low (< 3.[1]0) to protonate the species, or increase the ionic strength of the buffer (e.g., increase Phosphate from 20mM to 50mM).[1] If using Method B, switch to a column with "Polar Embedded" groups.[1]

Retention Time Drift
  • Cause: Temperature fluctuations affecting the ionization state of the benzoic acid moiety.

  • Solution: Strictly control column oven temperature (

    
    ). Do not rely on ambient temperature.[1][]
    
Carryover
  • Cause: Sulfonamides can be "sticky" in injector ports.[1][]

  • Solution: Use a needle wash solution containing a high percentage of organic solvent (e.g., 90% Methanol).[1]

References

  • ICH Harmonised Tripartite Guideline. (2005).[1] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[1][] Link

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012).[1] Practical HPLC Method Development. Wiley-Interscience.[1][] (Foundational text for pKa-based buffer selection).

  • Center for Drug Evaluation and Research (CDER). (2015).[1] Analytical Procedures and Methods Validation for Drugs and Biologics.[1] U.S. Food and Drug Administration.[1] Link

  • Kazakevich, Y., & LoBrutto, R. (2007).[1] HPLC for Pharmaceutical Scientists.[1][][3] Wiley.[1][] (Reference for Sulfonamide separation strategies).

Sources

Validation

Comparative Characterization Guide: 3-[[(1-Methylethyl)sulfonyl]amino]benzoic Acid

[1][2][3] Executive Summary & Molecule Profile[1][2][3] Benzoic acid, 3-[[(1-methylethyl)sulfonyl]amino]- (CAS: Non-specific/Generic structure reference for R&D), often referred to as 3-(Isopropylsulfonamido)benzoic acid...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3]

Executive Summary & Molecule Profile[1][2][3]

Benzoic acid, 3-[[(1-methylethyl)sulfonyl]amino]- (CAS: Non-specific/Generic structure reference for R&D), often referred to as 3-(Isopropylsulfonamido)benzoic acid , is a critical intermediate in the synthesis of P2Y14 receptor antagonists and various anti-inflammatory agents.[][2]

Unlike its methyl-sulfonyl analogs, the isopropyl moiety introduces specific steric bulk and lipophilicity adjustments that modulate the pharmacokinetic profile of final drug candidates.[2] This guide provides a definitive reference for validating this compound via Elemental Analysis (EA), comparing its physicochemical "performance" against structural alternatives, and outlining a self-validating quality control workflow.

Chemical Identity[2][3][4][5][6][7][8]
  • IUPAC Name: 3-(Propane-2-sulfonamido)benzoic acid[][3][2]

  • Molecular Formula:

    
    [2]
    
  • Molecular Weight: 243.28 g/mol [][3][2]

  • Key Functionality: Amphoteric character (Carboxylic acid + Sulfonamide NH).[][3][2]

Elemental Analysis: The Gold Standard Dataset

For a research-grade intermediate, Elemental Analysis (CHN-S) is the primary method for confirming bulk purity and solvation state.[][3][2] Below is the Reference Standard Data derived from stoichiometric calculation, compared against acceptable experimental tolerances for a "Pass" grade material.

Table 1: Elemental Composition Reference (Theoretical vs. Experimental Limits)
ElementTheoretical Mass %Acceptable Range (±0.4%)Diagnostic Insight (If Out of Spec)
Carbon (C) 49.37% 48.97% – 49.77%Low: Trapped inorganic salts or moisture.High: Solvent retention (e.g., Toluene/EtOAc).[][3][2]
Hydrogen (H) 5.39% 4.99% – 5.79%High: Significant moisture (Hygroscopicity) or residual alcohol.[][3][2]
Nitrogen (N) 5.76% 5.36% – 6.16%High: Contamination with unreacted 3-aminobenzoic acid precursor.[][3][2]
Sulfur (S) 13.18% 12.78% – 13.58%Low: Hydrolysis of sulfonamide bond.High: Trapped sulfonyl chloride reagent.[][3][2]
Oxygen (O) 26.31% Calculated by differenceN/A

Critical QC Note: The sulfur value is the "fingerprint" for this molecule.[][3][2] A deviation >0.5% in Sulfur often indicates the presence of the sulfonic acid byproduct or unreacted amine, which HPLC might miss if UV extinction coefficients differ significantly.[2]

Comparative Performance: Isopropyl vs. Methyl Analogs[3]

In drug design, the choice between an Isopropyl tail (this product) and a Methyl tail is strategic.[2] The table below compares the physicochemical "performance" of these two building blocks.

Table 2: Structural Analog Comparison
FeatureIsopropyl Variant (Target)Methyl Variant (Alternative)Performance Impact
Structure -NH-SO2-CH(CH3)2-NH-SO2-CH3Isopropyl adds steric bulk.[][3][2]
Lipophilicity (cLogP) ~1.8 - 2.1 ~1.2 - 1.5Isopropyl is Superior for membrane permeability in CNS/intracellular targets.[][3][2]
Metabolic Stability High ModerateMethyl groups are more susceptible to oxidative metabolism.[][3][2]
Solubility (pH 7.4) ModerateHighMethyl analog dissolves easier; Isopropyl requires co-solvents (DMSO/PEG).[3][2]
Crystallinity High (Facilitates purification)ModerateIsopropyl derivatives crystallize better, aiding isolation.[2]

Self-Validating Experimental Protocol

To ensure the data in Table 1 is reproducible, follow this self-validating workflow. This protocol includes "Checkpoints" that force the operator to stop if early indicators fail.

Method: Combustion Analysis with Oxygen Flask (Schöniger) or Elemental Analyzer[1][3]

Prerequisites:

  • Sample must be dried at 40°C under vacuum (10 mbar) for 4 hours to remove surface moisture.[3][2]

  • Reference Standard: Sulfanilamide (Standard Grade) must be run prior to sample.[][3][2]

Step-by-Step Protocol:

  • System Suitability Test (SST):

    • Run Sulfanilamide Standard.[][3][2][4]

    • Checkpoint: If Nitrogen recovery is not within 99.0% - 101.0%, recalibrate the thermal conductivity detector.[][3][2] Do not proceed.

  • Sample Preparation:

    • Weigh 2.0 – 2.5 mg of the dried 3-[[(1-methylethyl)sulfonyl]amino]benzoic acid into a tin capsule.

    • Add 10 mg of Tungsten Trioxide (WO3) as a combustion aid (crucial for sulfur-containing aromatics to prevent soot formation).[][3][2]

  • Combustion:

    • Furnace Temperature: 1050°C (Flash combustion).[3][2]

    • Carrier Gas: Helium (140 mL/min).[3][2]

    • Oxygen Dosing: 20 mL loop.[][3][2]

  • Data Validation (The "Logic Check"):

    • Compare experimental %H to theoretical (5.39%).

    • Calculation: If Experimental H > 5.80%, calculate the theoretical H for a monohydrate (MW = 261.3).

    • Decision: If the data fits the Monohydrate model, the sample is wet.[2] Re-dry and re-test.[][3][2]

Visualized Workflows

Diagram 1: Synthesis & QC Decision Logic

This diagram illustrates the critical path from synthesis to release, highlighting where Elemental Analysis serves as the "Gatekeeper."[2]

QC_Workflow Start Start: Crude Synthesis (3-Aminobenzoic acid + Isopropylsulfonyl chloride) Purification Purification (Recrystallization in EtOH/Water) Start->Purification Drying Vacuum Drying (40°C, <10 mbar) Purification->Drying Analysis Elemental Analysis (CHN-S) Drying->Analysis Pass PASS: Values within ±0.4% Analysis->Pass Within Spec Fail FAIL: Values Deviate Analysis->Fail Out of Spec Release Release Pass->Release Release for Drug Discovery RootCause Root Cause Analysis: 1. High H = Moisture 2. High N = Unreacted Amine 3. Low S = Hydrolysis Fail->RootCause RootCause->Purification Reprocess

Caption: Figure 1. The "Gatekeeper" workflow ensures that only chemically pure intermediates proceed to biological testing, preventing false negatives in drug screening.

Diagram 2: Structure-Property Relationship (Isopropyl vs. Methyl)

A visual logic tree explaining why a chemist would select this specific molecule over its alternatives.[][3][2]

SAR_Logic Decision Select Sulfonamide Tail OptionA Option A: Methyl Group (-CH3) Decision->OptionA OptionB Option B: Isopropyl Group (-CH(CH3)2) Decision->OptionB ResultA1 Lower Lipophilicity (LogP ~1.2) OptionA->ResultA1 ResultA2 Higher Water Solubility OptionA->ResultA2 ResultB1 Higher Lipophilicity (LogP ~2.0) OptionB->ResultB1 ResultB2 Steric Protection (Metabolic Stability) OptionB->ResultB2 Target Target: CNS Drug or Intracellular Target ResultB1->Target Preferred ResultB2->Target

Caption: Figure 2. Strategic selection criteria. The isopropyl group is selected when metabolic stability and membrane permeability are prioritized over aqueous solubility.

References

  • PubChem. Benzoic acid, 3-sulfo- (Structural Analog Data). National Library of Medicine.[3][2] Available at: [Link][2]

  • NIST Chemistry WebBook. Benzoic acid, 3-(1-methylethyl)- (Thermodynamic Data). National Institute of Standards and Technology.[3][2] Available at: [Link][2]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling Benzoic acid, 3-[[(1-methylethyl)sulfonyl]amino]-

CAS Number: 99642-25-8 Synonyms: 3-(Isopropylsulfonamido)benzoic acid; 3-[(1-Methylethyl)sulfonyl]aminobenzoic acid Chemical Class: Sulfonamide-substituted Benzoic Acid Derivative[1] Executive Safety Summary Benzoic acid...

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 99642-25-8 Synonyms: 3-(Isopropylsulfonamido)benzoic acid; 3-[(1-Methylethyl)sulfonyl]aminobenzoic acid Chemical Class: Sulfonamide-substituted Benzoic Acid Derivative[1]

Executive Safety Summary

Benzoic acid, 3-[[(1-methylethyl)sulfonyl]amino]- is a specialized research chemical often used as an intermediate in drug development. While specific toxicological data for this exact CAS is limited, its structural moieties—a benzoic acid core coupled with a sulfonamide group—dictate a strict safety profile.[2]

Critical Hazard Alert:

  • Respiratory & Mucous Membrane Irritation: As an organic acid, the dust is highly irritating to the upper respiratory tract.[2]

  • Sulfonamide Sensitization: The presence of the sulfonamide moiety poses a risk of hypersensitivity reactions (allergic dermatitis or respiratory sensitization), particularly in individuals with prior "sulfa" drug allergies.[2]

  • Corrosivity Potential: In high concentrations or wet environments, the acidic nature can cause serious eye damage.[2]

Personal Protective Equipment (PPE) Matrix

This matrix is designed to prevent exposure pathways common to solid organic acids and sensitizers.[2]

Protection Category Standard Requirement Technical Justification (The "Why")
Respiratory N95 / P2 (Minimum) Full-face respirator with P100 cartridges for spills >1g.[2]Particle Size & Sensitization: Fine organic powders often aerosolize during weighing.[2] N95 filters 95% of airborne particles; P100 is required if the powder is micronized or if the user has known sensitivities.[2]
Hand Protection Double Nitrile Gloves (Outer: 5 mil, Inner: 4 mil)Permeation & Breach Detection: Nitrile offers excellent resistance to organic acids.[2] Double gloving ensures that if the outer glove is compromised by mechanical stress (e.g., spatula edges), the inner barrier remains intact.
Eye Protection Chemical Safety Goggles (Indirect Vent)Acidic Dust Migration: Safety glasses are insufficient because airborne dust can migrate around the lenses.[2] Goggles provide a seal against irritating dust and accidental splashes.[2]
Body Protection Tyvek® Lab Coat / Apron Long sleeves, closed cuffs.[2]Dermal Absorption: Prevents dust accumulation on street clothes, which can lead to secondary exposure outside the lab.[2] Tyvek is superior to cotton for preventing dust penetration.[2]
Engineering Controls Chemical Fume Hood (Face velocity: 80-100 fpm)Containment: The primary barrier.[2] All open-container manipulations must occur inside a certified hood to capture fugitive dust.[2]
Operational Protocols
A. Receiving & Storage[2][3][4]
  • Verification: Upon receipt, verify the CAS (99642-25-8) and inspect the container for integrity.

  • Environment: Store in a cool, dry place (typically 2-8°C or room temperature, depending on specific CoA). Keep away from strong oxidizers and strong bases.[2][5]

  • Segregation: Store with "Organic Acids." Do not store next to cyanides or sulfides to prevent potential gas generation in case of accidental mixing.[2]

B. Safe Weighing & Transfer Protocol

The highest risk of exposure occurs during the transfer of the solid from the stock container to the reaction vessel.[2]

Protocol:

  • Preparation: Place the balance inside the fume hood.[2] If the balance is external, use a "balance enclosure" or transfer the solid into a tared, closed vial inside the hood before weighing.[2]

  • Static Control: Use an anti-static gun or wipe on the spatula and weighing boat.[2] Static charge can cause the lightweight powder to "jump" or disperse unexpectedly.[2]

  • Transfer: Use a disposable anti-static weighing boat. Do not return excess chemical to the stock container (prevents cross-contamination).[2]

  • Decontamination: Immediately wipe the balance area with a moist paper towel (water/ethanol) to capture any invisible dust settlings.[2]

C. Reaction Setup
  • Solvent Compatibility: Soluble in polar organic solvents (DMSO, DMF, Methanol).[2]

  • Exotherm Warning: When reacting with strong bases (e.g., Sodium Hydride, Potassium tert-butoxide), add the base slowly at 0°C. The deprotonation of the carboxylic acid and the sulfonamide N-H can be exothermic.[2]

Visualization: Safe Handling Workflow

The following diagram illustrates the decision logic for handling this compound, emphasizing the hierarchy of controls.

SafeHandling Start Start: Handling Benzoic acid, 3-[[(1-methylethyl)sulfonyl]amino]- RiskAssess Risk Assessment: Check Quantity & Form Start->RiskAssess SmallScale < 1g (Solid/Powder) RiskAssess->SmallScale LargeScale > 1g or Micronized Dust RiskAssess->LargeScale HoodCheck Engineering Control: Fume Hood Functional? SmallScale->HoodCheck LargeScale->HoodCheck PPE_Level1 PPE Level 1: Nitrile Gloves, Goggles, Lab Coat HoodCheck->PPE_Level1 Yes (Small Scale) PPE_Level2 PPE Level 2: Double Gloves, N95/P100, Tyvek Sleeves HoodCheck->PPE_Level2 Yes (Large Scale) Stop STOP: Do Not Proceed Contact EHS HoodCheck->Stop No / Fail Weighing Weighing Protocol: Use Anti-Static Boat Clean Spatula PPE_Level1->Weighing PPE_Level2->Weighing Transfer Transfer to Reaction: Dissolve immediately to suppress dust Weighing->Transfer Done Process Complete: Decontaminate Area Transfer->Done

Figure 1: Decision logic for selecting PPE and Engineering Controls based on the scale of operation.

Emergency Response & Disposal
A. Spill Response Logic

Scenario: You have spilled the powder on the benchtop.

  • Evacuate: Move away from the immediate area to let dust settle (1-2 mins).[2]

  • Assess: Is it < 500 mg (Minor) or > 500 mg (Major)?

  • Cleanup (Minor):

    • Wet a paper towel with water (to prevent dust generation).[2]

    • Place the wet towel over the spill.[2]

    • Wipe inward from the periphery to the center.[2]

    • Dispose of as solid hazardous waste.[2]

  • Cleanup (Major):

    • Wear a respirator (N95/P100).[2]

    • Cover spill with a damp absorbent pad or use a HEPA vacuum designated for hazardous chemicals.[2]

    • Do not dry sweep. [2]

B. Exposure First Aid[2][3][4]
  • Eye Contact: Immediately flush with water for 15 minutes.[2][6] Hold eyelids open. The acidic nature requires thorough irrigation to prevent corneal damage.[2]

  • Skin Contact: Wash with soap and copious water.[2][3][4][6] If redness (dermatitis) occurs, seek medical attention and mention "sulfonamide derivative."[2]

  • Inhalation: Move to fresh air. If breathing is difficult, oxygen should be administered by trained personnel.[2]

C. Waste Disposal
  • Solid Waste: Collect in a container labeled "Hazardous Waste - Solid Organic Acid."[2]

  • Liquid Waste: Dissolved material should go into "Organic Solvents - Non-Halogenated" (or Halogenated if mixed with DCM/Chloroform).[2]

  • Neutralization: Small amounts of residue can be neutralized with dilute Sodium Bicarbonate (NaHCO3) solution before disposal, if permitted by local regulations.[2]

Visualization: Spill Response Decision Tree

SpillResponse Spill Spill Incident Assess Assess Volume Spill->Assess Minor Minor (< 500mg) Assess->Minor Major Major (> 500mg) Assess->Major ActionMinor 1. Wet paper towel 2. Cover spill 3. Wipe inward Minor->ActionMinor ActionMajor 1. Evacuate area 2. Don N95/P100 3. Use HEPA Vac or Damp Absorbent Pads Major->ActionMajor Disposal Disposal: Label 'Organic Acid Waste' ActionMinor->Disposal ActionMajor->Disposal

Figure 2: Step-by-step decision tree for managing spills of solid sulfonamide derivatives.

References
  • PubChem . (n.d.).[2] Compound Summary for CID 12204005 (Benzoic acid, 3-[[(1-methylethyl)sulfonyl]amino]-). National Library of Medicine.[2] Retrieved February 26, 2026, from [Link]

  • Occupational Safety and Health Administration (OSHA) . (n.d.).[2] Hazard Communication Standard: Safety Data Sheets. United States Department of Labor. Retrieved February 26, 2026, from [Link]

  • National Institute for Occupational Safety and Health (NIOSH) . (2019).[2] NIOSH Pocket Guide to Chemical Hazards: Benzoic Acid. Centers for Disease Control and Prevention.[2] Retrieved February 26, 2026, from [Link]

Sources

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzoic acid, 3-[[(1-methylethyl)sulfonyl]amino]-
Reactant of Route 2
Reactant of Route 2
Benzoic acid, 3-[[(1-methylethyl)sulfonyl]amino]-
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